molecular formula C6H13NO2 B15554911 D-2-Aminohexanoic acid-d9

D-2-Aminohexanoic acid-d9

Cat. No.: B15554911
M. Wt: 140.23 g/mol
InChI Key: LRQKBLKVPFOOQJ-CJPSRAQNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-2-Aminohexanoic acid-d9 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

(2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-CJPSRAQNSA-N

Origin of Product

United States

Foundational & Exploratory

D-2-Aminohexanoic Acid-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Aminohexanoic acid-d9, also known as D-Norleucine-d9, is the deuterium-labeled form of D-2-Aminohexanoic acid (D-Norleucine). It is a synthetic, non-proteinogenic amino acid. Due to its isotopic labeling, this compound serves as a valuable internal standard for the quantitative analysis of its non-labeled counterpart, D-Norleucine, and other related amino acids in various biological matrices. Its use in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allows for enhanced accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as an internal standard in bioanalytical methods.

Physicochemical Properties

This compound shares similar chemical properties with D-Norleucine, with the primary difference being its increased molecular weight due to the presence of nine deuterium (B1214612) atoms. This mass difference is the key feature utilized in its application as an internal standard.

PropertyThis compoundD-2-Aminohexanoic acid (D-Norleucine)
Molecular Formula C₆H₄D₉NO₂C₆H₁₃NO₂[1][2][3]
Molecular Weight ~140.23 g/mol ~131.17 g/mol [1][2][3]
Isotopic Purity Typically ≥98 atom % DNot Applicable
Appearance White to off-white powder or crystalsWhite to off-white powder or crystals
Melting Point ≥300 °C≥300 °C
Water Solubility Expected to be similar to D-Norleucine15.75 g/L at 19 °C[2]
CAS Number 2185812-01-3 (example)327-56-0[2]

Synthesis

The synthesis of D-amino acids, including their deuterated analogs, often involves enzymatic or chemo-enzymatic methods to achieve high stereoselectivity. One common approach is the use of D-amino acid amidases or peptidases in a process of kinetic resolution or asymmetric amination.

For instance, a D-amidase can selectively hydrolyze the D-enantiomer from a racemic mixture of amino acid amides, allowing for the separation of the desired D-amino acid. The synthesis of deuterated amino acids can be achieved by incorporating deuterium-labeled starting materials or by performing hydrogen-deuterium exchange reactions under specific catalytic conditions.

Conceptual Synthesis Pathway for D-Amino Acids

racemic_amide Racemic Amino Acid Amide d_amidase D-Amidase racemic_amide->d_amidase d_amino_acid D-Amino Acid d_amidase->d_amino_acid Hydrolysis l_amide L-Amino Acid Amide d_amidase->l_amide Unreacted

Caption: Enzymatic resolution of a racemic amino acid amide to produce a D-amino acid.

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in the quantitative analysis of amino acids by LC-MS/MS or GC-MS. The addition of a known amount of the deuterated standard to a sample at the beginning of the workflow allows for the correction of analyte loss during sample preparation and variations in instrument response.

Experimental Protocols

Below are representative protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis of amino acids in a biological matrix such as plasma.

1. LC-MS/MS Method for Amino Acid Quantification

This method is suitable for the direct analysis of amino acids in plasma with minimal sample preparation.

LC-MS/MS Experimental Workflow

sample Plasma Sample add_is Add D-2-Aminohexanoic acid-d9 Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms sample Plasma Sample add_is Add D-2-Aminohexanoic acid-d9 Internal Standard sample->add_is deproteinize Deproteinization add_is->deproteinize dry Dry Sample deproteinize->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms cluster_analyte Analyte (D-Norleucine) cluster_is Internal Standard (D-Norleucine-d9) analyte_ms1 Precursor Ion (m/z 132.2) analyte_ms2 Product Ion (m/z 86.1) analyte_ms1->analyte_ms2 Fragmentation quant Quantification analyte_ms2->quant is_ms1 Precursor Ion (m/z 141.2) is_ms2 Product Ion (m/z 95.1) is_ms1->is_ms2 Fragmentation is_ms2->quant

References

An In-Depth Technical Guide to D-2-Aminohexanoic Acid-d9: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-2-Aminohexanoic acid-d9, a deuterated form of the non-proteinogenic amino acid D-norleucine. This document details its chemical structure, physicochemical properties, and key applications in research and drug development, with a focus on its use as a stable isotope-labeled internal standard and metabolic tracer.

Chemical Structure and Properties

This compound, also known as D-Norleucine-d9, is a synthetic amino acid in which nine hydrogen atoms on the carbon backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.

Chemical Structure:

The systematic IUPAC name for this compound is (2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are compared with its non-deuterated counterpart, D-2-Aminohexanoic acid (D-Norleucine).

PropertyThis compoundD-2-Aminohexanoic acid (D-Norleucine)Reference
Molecular Formula C₆H₄D₉NO₂C₆H₁₃NO₂[1]
Molecular Weight ~140.23 g/mol 131.17 g/mol [1][2]
CAS Number 2185812-01-3 (for D-form)327-56-0[2][3]
Isotopic Purity ≥98 atom % DNot Applicable
Appearance White to off-white solidWhite, water-soluble solid[4]
Solubility Soluble in waterSoluble in water[4]

Experimental Protocols

Asymmetric Synthesis

The asymmetric synthesis of α-deuterated α-amino acids is crucial for obtaining enantiomerically pure compounds. A common approach involves the use of chiral catalysts or auxiliaries. One such method is the dynamic kinetic resolution of racemates via the formation of intermediate Ni(II) complexes.[5][6][7]

Protocol: Asymmetric Synthesis of D-α-Deuterated Amino Acids

  • Formation of the Ni(II) Complex: A racemic mixture of the amino acid is reacted with a chiral ligand and a nickel(II) salt to form a diastereomeric complex.

  • Deuteration: The complex is then subjected to deuteration at the α-position using a deuterium source, such as D₂O, in the presence of a base. This step often proceeds via an enolate intermediate, allowing for H/D exchange.

  • Dynamic Kinetic Resolution: During the deuteration process, the chiral environment of the complex favors the formation of one diastereomer over the other, leading to an enrichment of the desired D-enantiomer.

  • Decomplexation: The deuterated amino acid is then liberated from the nickel complex, typically by acidification.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

A logical workflow for this synthesis is depicted below:

cluster_synthesis Asymmetric Synthesis Workflow start Racemic Norleucine complex Formation of Diastereomeric Ni(II) Complex start->complex Chiral Ligand, Ni(II) Salt deuteration α-Deuteration with D₂O complex->deuteration Base resolution Dynamic Kinetic Resolution deuteration->resolution decomplex Decomplexation resolution->decomplex Acidification purification Purification decomplex->purification end This compound purification->end cluster_hplc Chiral HPLC Purification Workflow sample Crude D/L-Norleucine-d9 injection Injection onto Chiral HPLC Column sample->injection separation Elution with Mobile Phase injection->separation detection UV or MS Detection separation->detection collection Fraction Collection (D-enantiomer) detection->collection evaporation Solvent Evaporation collection->evaporation product Purified this compound evaporation->product cluster_mTOR Amino Acid Sensing and mTORC1 Activation AminoAcids Amino Acids (e.g., Leucine/Norleucine) RagGTPases Rag GTPases AminoAcids->RagGTPases activates mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome and activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes cluster_tracing Metabolic Tracing Workflow tracer Administer This compound incubation Incubation/ Time Course tracer->incubation sampling Sample Collection (e.g., cells, tissues) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (Isotopologue Distribution) analysis->data pathway Pathway Flux Determination data->pathway

References

D-2-Aminohexanoic acid-d9 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical specifications for the deuterated analog of D-2-Aminohexanoic acid, D-2-Aminohexanoic acid-d9. The inclusion of nine deuterium (B1214612) atoms makes this compound a valuable tool in metabolic research and pharmacokinetic studies, often used as an internal standard for mass spectrometry applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are identical for the D-, L-, and DL-stereoisomers.

PropertyValue
Molecular Formula C₆H₄D₉NO₂[1][2]
Molecular Weight 140.23 g/mol [1][2][3]
Systematic Name (2R)-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid
Common Synonym D-Norleucine-d9

This compound is the isotopically labeled form of D-2-Aminohexanoic acid (also known as D-norleucine). In this molecule, nine hydrogen atoms on the hexanoic acid backbone have been substituted with deuterium.[3] This substitution results in a significant increase in molecular mass compared to the non-deuterated form (C₆H₁₃NO₂, MW 131.17 g/mol ), which is crucial for its use in tracer studies.[3]

Note on Experimental Protocols and Visualizations: The determination of molecular weight and formula for a specific compound like this compound is typically achieved through standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. As these are routine characterization methods, detailed experimental protocols are not provided here. Signaling pathways are not applicable to the physicochemical properties of a single small molecule.

References

In-Depth Technical Guide: D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Aminohexanoic acid-d9, a deuterated isotopologue of D-norleucine, serves as a valuable tool in a range of scientific disciplines, particularly in the fields of pharmacology, metabolomics, and proteomics. Its unique properties, conferred by the substitution of nine hydrogen atoms with deuterium (B1214612), make it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its use as an analytical standard and in experimental settings.

PropertyValueReference
CAS Number 2185812-01-3[1]
Molecular Formula C₆D₉H₄NO₂[1]
Molecular Weight 140.23 g/mol [2][3]
Synonyms D-Norleucine-d9, (2R)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid[1]
Isotopic Purity ≥98 atom % D[1][2]
Chemical Purity ≥98%[1]
Appearance White to off-white solid
Storage Conditions Store at room temperature[2]

Biological Significance and Applications

Deuterated compounds, such as this compound, are powerful tools in drug development and metabolic research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes, thereby enhancing the pharmacokinetic profiles of drug candidates.

D-amino acids, while less common than their L-counterparts, play significant roles in various biological processes, particularly in bacteria where they are components of the cell wall peptidoglycan. In mammals, D-amino acids are involved in neurotransmission and other physiological functions. The metabolism of D-amino acids is primarily carried out by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.

The primary applications of this compound include:

  • Internal Standard for Mass Spectrometry: Due to its identical chemical properties to the non-deuterated form but distinct mass, it is an ideal internal standard for accurate quantification of D-2-aminohexanoic acid in complex biological matrices.

  • Metabolic Tracer: It can be used to trace the metabolic fate of D-2-aminohexanoic acid in vivo and in vitro, providing insights into metabolic pathways and enzyme kinetics.

  • Pharmacokinetic Studies: In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of D-norleucine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Quantification of D-2-Aminohexanoic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of D-2-aminohexanoic acid in a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • This compound (Internal Standard)

  • D-2-Aminohexanoic acid (Analyte standard)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Biological matrix (e.g., plasma)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in 50% methanol.

    • Prepare a 1 mg/mL stock solution of D-2-Aminohexanoic acid in 50% methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the D-2-Aminohexanoic acid stock solution with the biological matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 50 µL of each standard, QC, and unknown sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Set the mass spectrometer to monitor the specific mass transitions for D-2-Aminohexanoic acid and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of D-2-aminohexanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of D-2-aminohexanoic acid.

Materials:

  • D-2-Aminohexanoic acid

  • This compound (for LC-MS analysis)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and D-2-aminohexanoic acid (e.g., 1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding two volumes of cold acetonitrile containing the internal standard (this compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of D-2-aminohexanoic acid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / HLM protein concentration).

Visualizations

General Metabolic Pathway of D-Amino Acids

The following diagram illustrates the general metabolic pathway for D-amino acids, primarily involving oxidative deamination by D-amino acid oxidase (DAAO).

D_Amino_Acid_Metabolism DAminoAcid D-Amino Acid (e.g., D-2-Aminohexanoic acid) DAAO D-Amino Acid Oxidase (DAAO) DAminoAcid->DAAO FAD IminoAcid α-Imino Acid KetoAcid α-Keto Acid (e.g., 2-Oxohexanoic acid) IminoAcid->KetoAcid Ammonia Ammonia (NH₃) IminoAcid->Ammonia SpontaneousHydrolysis Spontaneous Hydrolysis HydrogenPeroxide Hydrogen Peroxide (H₂O₂) DAAO->IminoAcid FADH₂ DAAO->HydrogenPeroxide O₂ → H₂O₂ SpontaneousHydrolysis->KetoAcid SpontaneousHydrolysis->Ammonia

Caption: General metabolic pathway of D-amino acids.

Experimental Workflow for LC-MS Quantification

This diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (this compound) Sample->IS Extraction Protein Precipitation & Extraction IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS Data Data Processing (Quantification) MS->Data

Caption: LC-MS quantification workflow with an internal standard.

References

A Technical Guide to D-2-Aminohexanoic acid-d9 (D-Norleucine-d9) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of D-2-Aminohexanoic acid-d9, also known as D-Norleucine-d9, for researchers, scientists, and professionals in drug development. This document covers its synonyms, chemical properties, and its primary application as an internal standard in quantitative mass spectrometry. A detailed, representative experimental protocol for amino acid analysis using a deuterated internal standard is provided, along with visualizations of the experimental workflow and the general metabolic pathway of D-amino acids.

Chemical Identity and Synonyms

This compound is a deuterated form of D-norleucine, an isomer of leucine. The stable isotope labeling makes it a valuable tool in various analytical techniques.

Table 1: Synonyms and Chemical Identifiers for this compound

SynonymIdentifier TypeValue
D-Norleucine-d9Common NameD-Norleucine-d9
(R)-2-Aminohexanoic acid-d9IUPAC Name(R)-2-Aminohexanoic acid-d9
This compoundChemical NameThis compound
DL-2-Aminohexanoic acid-d9Racemic MixtureDL-Norleucine-d9
L-2-Aminohexanoic acid-d9L-isomerL-Norleucine-d9
(S)-2-Aminohexanoic acid-d9L-isomer IUPAC Name(S)-2-Aminohexanoic acid-d9

Table 2: Key Quantitative Data

PropertyValueNotes
Molecular FormulaC₆H₄D₉NO₂
Molecular Weight140.23 g/mol
Isotopic EnrichmentTypically ≥98 atom % DVaries by manufacturer
PurityTypically ≥98%Varies by manufacturer

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for quantitative analysis of amino acids and other small molecules by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

As a deuterated analog of a naturally occurring amino acid isomer, it is chemically similar to the analytes of interest but has a distinct mass due to the deuterium (B1214612) atoms. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Representative Experimental Protocol: Amino Acid Quantification in Plasma by LC-MS/MS

The following is a representative protocol for the quantification of amino acids in a biological matrix (e.g., plasma) using a deuterated internal standard like D-Norleucine-d9. This protocol is based on established methods for amino acid analysis.

Materials and Reagents
  • Internal Standard (IS) Stock Solution: D-Norleucine-d9 (1 mg/mL in 0.1 M HCl)

  • Working IS Solution: 10 µg/mL in 0.1 M HCl

  • Calibration Standards: Amino acid standard mix (e.g., 1-500 µmol/L) in a surrogate matrix (e.g., 1x PBS solution).

  • Plasma Samples: Collected with anticoagulant (e.g., EDTA), centrifuged to separate plasma, and stored at -80°C.

  • Protein Precipitation Reagent: 30% Sulfosalicylic acid solution or 0.1% formic acid in acetonitrile (B52724).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC Column: C18 reverse-phase column suitable for amino acid analysis.

Sample Preparation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Spike with Internal Standard: To 50 µL of each sample, standard, or blank, add 5 µL of the 10 µg/mL working IS solution (D-Norleucine-d9). Vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold protein precipitation reagent (e.g., acetonitrile with 0.1% formic acid) to each tube.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A gradient of Mobile Phase A and B is used to separate the amino acids.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each target amino acid and the internal standard (D-Norleucine-d9) are monitored.

Data Analysis
  • Peak Integration: Integrate the peak areas for each target amino acid and the D-Norleucine-d9 internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the amino acids in the unknown samples by interpolating their response ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample/ Standard Add_IS Spike with D-Norleucine-d9 Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Figure 1. Experimental workflow for amino acid quantification.

Biological Context: D-Amino Acid Metabolism

While a specific signaling pathway for D-norleucine has not been identified, it is relevant to understand the general metabolism of D-amino acids in biological systems. In mammals, the primary enzyme responsible for the degradation of many D-amino acids is D-amino acid oxidase (DAO).[2] This flavoenzyme catalyzes the oxidative deamination of neutral and basic D-amino acids.

The reaction catalyzed by DAO produces an α-keto acid, ammonia, and hydrogen peroxide.[2] The hydrogen peroxide can have antimicrobial effects, suggesting a role for D-amino acid metabolism in the innate immune system.[2] Some D-amino acids, such as D-serine and D-aspartate, have been shown to act as signaling molecules in the nervous and endocrine systems.[3]

D_Amino_Acid_Metabolism D_Norleucine D-Norleucine (or other neutral/basic D-amino acid) DAO D-Amino Acid Oxidase (DAO) D_Norleucine->DAO Imino_Acid α-Imino Acid DAO->Imino_Acid Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 from O₂ Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Hydrolysis Ammonia Ammonia (NH₃) Imino_Acid->Ammonia Hydrolysis

Figure 2. General metabolic pathway of D-amino acids via DAO.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of amino acids and other metabolites. Its primary role as an internal standard in mass spectrometry-based methods allows for robust and reliable data. While D-norleucine itself is not known to be a key player in specific signaling pathways, understanding the general context of D-amino acid metabolism provides a more complete picture of its potential interactions in a biological system. The representative protocol and workflows provided in this guide offer a solid foundation for the application of D-Norleucine-d9 in a research setting.

References

A Technical Guide to the Isotopic Purity and Enrichment of D-2-Aminohexanoic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of D-2-Aminohexanoic acid-d9, a deuterated analog of the non-proteinogenic amino acid D-norleucine. This document details the analytical methodologies for assessing isotopic integrity, presents representative quantitative data, and outlines a potential synthesis strategy. Furthermore, it visualizes the analytical workflow and a relevant biological pathway to provide a comprehensive resource for researchers utilizing this stable isotope-labeled compound in their studies.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are critical parameters for its application as an internal standard or tracer in metabolic research. The following tables summarize typical purity specifications. It is important to note that actual values are lot-specific and should be confirmed by analysis of the material in use.

Table 1: Isotopic Purity and Enrichment of this compound

ParameterTypical ValueMethod of Determination
Isotopic Enrichment (per D site)>98%Mass Spectrometry, NMR Spectroscopy
Isotopic Purity (d9 species) ≥99 atom % D High-Resolution Mass Spectrometry (HRMS)
Chemical Purity≥98%High-Performance Liquid Chromatography (HPLC)

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄D₉NO₂
Molecular Weight140.23 g/mol
CAS NumberNot widely available
AppearanceWhite to off-white solid
SolubilitySoluble in water

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and quantify the abundance of the fully deuterated (d9) species relative to partially deuterated and unlabeled species.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is used.

    • LC Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient appropriate for the analyte's retention.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Scan Mode: Full scan mode over a mass range that includes the molecular ions of the labeled and unlabeled compound (e.g., m/z 100-200).

      • Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum of the eluting this compound peak.

    • Identify the isotopic cluster for the molecular ion ([M+H]⁺). The theoretical m/z for the unlabeled C₆H₁₃NO₂ is 132.0919, and for the d9 species C₆H₄D₉NO₂ is 141.1483.

    • Extract the ion chromatograms for the d9 species and any significant lower isotopologues (d8, d7, etc.).

    • Calculate the isotopic purity by determining the relative abundance of the d9 peak in the isotopic cluster. The percentage of the d9 species is calculated as:

      • % d9 = (Intensity of d9 peak / Sum of intensities of all isotopic peaks in the cluster) x 100

Confirmation of Deuteration by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium (B1214612) labeling and estimate the level of deuteration.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons at the 3, 4, 5, and 6 positions of the hexanoic acid chain confirms successful deuteration at these sites.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated position (e.g., the α-proton) to estimate the percentage of deuteration.

    • The ²H NMR spectrum provides qualitative confirmation of the deuterium locations.

Synthesis of this compound: A Representative Protocol

Method: Platinum-Catalyzed Hydrogen-Deuterium Exchange

This method involves the exchange of hydrogen atoms for deuterium using a heterogeneous catalyst in a deuterium-rich solvent.

  • Materials:

    • D-2-Aminohexanoic acid (D-norleucine)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Platinum on carbon (Pt/C, 5-10 wt. %)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a high-pressure reaction vessel, combine D-2-Aminohexanoic acid (1 g), Pt/C (100 mg), and D₂O (20 mL).

    • Seal the vessel and purge with an inert gas.

    • Heat the mixture to 150-200 °C with stirring for 24-48 hours. The optimal temperature and time should be determined empirically.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through celite to remove the Pt/C catalyst.

    • Lyophilize the filtrate to obtain the crude deuterated product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound.

  • Characterization:

    • Confirm the identity and determine the isotopic purity of the final product using HRMS and NMR spectroscopy as described in the protocols above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of isotopic purity and enrichment of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_results Results sample This compound lc_ms LC-HRMS sample->lc_ms Injection nmr NMR Spectroscopy sample->nmr Dissolution ms_data Mass Spectrum Analysis (Isotopic Cluster) lc_ms->ms_data nmr_data ¹H and ²H Spectra Analysis nmr->nmr_data purity Isotopic Purity (% d9) ms_data->purity enrichment Isotopic Enrichment ms_data->enrichment nmr_data->enrichment structure Structural Confirmation nmr_data->structure

Caption: Workflow for determining isotopic purity and enrichment.

Biological Signaling Pathway

D-2-Aminohexanoic acid is the D-enantiomer of norleucine. While the D-form is not typically metabolized, the L-form, L-norleucine, has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth.[1] The deuterated compound can be used as a tracer to study the metabolic fate and signaling effects of norleucine.

mTOR_pathway Norleucine Norleucine (or this compound as tracer) mTORC1 mTORC1 Norleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Activation of the mTOR signaling pathway by norleucine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of deuterated norleucine, a valuable tool in various scientific disciplines, including drug development, metabolic research, and structural biology. By replacing hydrogen atoms with deuterium (B1214612), researchers can subtly modify the compound's properties to investigate reaction mechanisms, alter metabolic pathways, and enhance analytical detection.

Physicochemical Properties

Deuteration modifies several key physical and chemical properties of norleucine. The following tables summarize and compare the properties of L-norleucine and its deuterated analog, L-norleucine-d9.

Table 1: General Physicochemical Properties

PropertyL-NorleucineL-Norleucine-d9
Molecular Formula C₆H₁₃NO₂C₆H₄D₉NO₂
Molecular Weight 131.17 g/mol 140.23 g/mol [1]
Exact Mass 131.094628657 Da140.151 Da[2]
Appearance White to off-white crystalline powder[3]Solid at room temperature[2]
CAS Number 327-57-11331889-36-1[2]

Table 2: Spectroscopic and Chromatographic Properties

PropertyL-NorleucineL-Norleucine-d9
¹H NMR Spectra available[4]Spectra available
¹³C NMR Spectra availableSpectra available
Mass Spectrometry Fragmentation patterns available[5]Used as an internal standard[6]
HPLC Retention Time Varies with methodVaries with method

Table 3: Thermodynamic and Solubility Properties

PropertyL-NorleucineL-Norleucine-d9
Melting Point >300 °C (decomposes)[3]>280 °C (decomposes)[2]
Boiling Point 234.0 ± 23.0 °C (Predicted)[3]234.0 ± 23.0 °C at 760 mmHg[2]
Water Solubility 16 g/L at 23 °C[7]Soluble
Solubility in Organic Solvents Soluble in aqueous methanol[3]May be soluble in DMSO, Ethanol, DMF[2]
pKa (carboxyl) 2.39[7]Expected to be slightly different
pKa (amino) 9.76[7]Expected to be slightly different
LogP -1.5[8]0.92[2]

Chemical Properties and Isotopic Effects

The substitution of hydrogen with deuterium introduces a kinetic isotope effect (KIE), where the C-D bond is stronger and is broken more slowly than a C-H bond. This effect can significantly alter the rate of chemical reactions and metabolic processes.

  • Reactivity: The cleavage of a C-D bond requires a higher activation energy than that of a C-H bond. Consequently, reactions where the cleavage of a bond to the deuterated position is the rate-determining step will proceed more slowly. For deuterated norleucine, this can affect enzymatic oxidation or other reactions involving the abstraction of a hydrogen atom.

  • pKa: The acidity of the carboxylic acid and the basicity of the amino group are expected to be slightly altered upon deuteration due to changes in the vibrational frequencies of the bonds, which can influence the stability of the ionized and non-ionized forms.

  • Stability: Deuteration can enhance the metabolic stability of molecules by slowing down cytochrome P450-mediated oxidation. This can lead to a longer biological half-life, a property that is increasingly being exploited in drug design.

Experimental Protocols

General Synthesis of Deuterated Norleucine (via H/D Exchange)

This protocol describes a general method for the deuteration of amino acids via a metal-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Materials:

  • L-Norleucine

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C, 10 wt. %) or other suitable catalyst

  • Deuterated hydrochloric acid (DCl in D₂O, optional for pH adjustment)

  • Nitrogen or Argon gas

  • High-pressure reaction vessel

Procedure:

  • Preparation: In a high-pressure reaction vessel, dissolve L-norleucine in D₂O.

  • Catalyst Addition: Add the Pd/C catalyst to the solution. The vessel is then sealed.

  • Deuteration Reaction: The vessel is purged with an inert gas (N₂ or Ar) and then pressurized with deuterium gas (D₂). The reaction mixture is heated and stirred. The temperature and pressure will depend on the desired level of deuteration and the specific catalyst used.

  • Reaction Monitoring: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture and analyzing them by NMR or mass spectrometry.

  • Work-up: After the desired level of deuteration is achieved, the reaction mixture is cooled, and the pressure is released. The catalyst is removed by filtration through celite.

  • Purification: The deuterated norleucine is purified from the filtrate. This can be achieved by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for amino acid separation

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude deuterated norleucine in the mobile phase A.

  • Chromatography: Inject the sample onto the HPLC column. Elute with a gradient of mobile phase B. The specific gradient will need to be optimized to achieve good separation of deuterated norleucine from any non-deuterated starting material or byproducts.

  • Fraction Collection: Collect the fractions corresponding to the deuterated norleucine peak as detected by the UV detector.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified deuterated norleucine.

Analysis of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The degree of deuteration can be estimated by comparing the integral of the residual proton signals in the deuterated sample to the corresponding signals in a non-deuterated standard.

  • ²H NMR: A more direct method is to acquire a deuterium NMR spectrum, where the signals directly correspond to the deuterium atoms in the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry can be used to determine the exact mass of the deuterated molecule, confirming the incorporation of deuterium. The isotopic distribution of the molecular ion peak will show a shift to higher masses corresponding to the number of incorporated deuterium atoms.

Applications and Relevant Pathways

Deuterated norleucine is a valuable tool in metabolic research, often used as a tracer to study amino acid metabolism and protein synthesis. As an analog of leucine, norleucine can participate in similar metabolic and signaling pathways.

Norleucine Metabolism and mTOR Signaling

Norleucine, like leucine, can be activated by aminoacyl-tRNA synthetases and incorporated into proteins. It can also be catabolized through pathways similar to those of branched-chain amino acids. Furthermore, norleucine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling cluster_Cell Cell Norleucine Deuterated Norleucine mTORC1 mTORC1 Norleucine->mTORC1 Activates Leucine Leucine Leucine->mTORC1 Activates Amino_Acids Other Amino Acids Amino_Acids->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Metabolic_Tracer_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Data Data Interpretation Administer_Tracer Administer Deuterated Norleucine Biological_System In Vivo (e.g., animal model) or In Vitro (e.g., cell culture) Administer_Tracer->Biological_System Sample_Collection Collect Samples (e.g., tissue, plasma, cells) at different time points Biological_System->Sample_Collection Extraction Extract Proteins and Metabolites Sample_Collection->Extraction Hydrolysis Hydrolyze Proteins to Amino Acids Extraction->Hydrolysis Derivatization Derivatize Amino Acids (optional) Hydrolysis->Derivatization Analysis Analyze by LC-MS/MS or GC-MS Derivatization->Analysis Enrichment_Calc Calculate Isotopic Enrichment Analysis->Enrichment_Calc Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis Protein_Synthesis_Rate Calculate Protein Synthesis Rate Enrichment_Calc->Protein_Synthesis_Rate

References

The Unseen половина: A Technical Guide to the Biological Significance of D-Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long considered mere stereoisomeric rarities of their ubiquitous L-counterparts, D-amino acids have emerged from the shadows of biological obscurity to reveal a profound and diverse range of physiological functions. From the structural integrity of bacterial cell walls to the fine-tuning of synaptic transmission in the mammalian brain, the "unseen half" of the amino acid world is now a focal point of intensive research and a promising frontier for therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the core biological significance of D-amino acids, detailing their roles in various life forms, their intricate involvement in signaling pathways, and their burgeoning applications in drug development. We present quantitative data in structured tables for comparative analysis, provide detailed methodologies for key experimental procedures, and illustrate complex biological processes with clear, concise diagrams.

I. The Diverse Roles of D-Amino Acids Across Biological Kingdoms

The presence and function of D-amino acids span the entirety of the biological spectrum, from single-celled organisms to complex mammals.

In Prokaryotes:

D-amino acids are fundamental to the survival and adaptability of bacteria.

  • Cell Wall Architecture: D-alanine and D-glutamic acid are integral components of peptidoglycan, the primary structural polymer of the bacterial cell wall.[1][2][3][4] The presence of these D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids.[1][3] This structural role is a key target for antibiotic action.

  • Biofilm Modulation: Bacteria secrete a variety of D-amino acids, including D-leucine, D-methionine, and D-tyrosine, to regulate biofilm formation and dispersal.[1][3][4][5] These molecules can inhibit biofilm development and trigger the disassembly of existing biofilms, suggesting a role in intercellular signaling and community structuring.[4][5]

  • Spore Germination: Certain D-amino acids can influence the germination of bacterial spores, a critical process for bacterial survival and propagation.[1][3]

In Eukaryotes:

The discovery of significant concentrations of free D-amino acids in mammals has revolutionized our understanding of their biological roles, particularly in the nervous and endocrine systems.[6][7]

  • Neurotransmission: D-serine (B559539) and D-aspartate are the most prominent D-amino acids in the mammalian central nervous system (CNS).[6][8]

    • D-Serine acts as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[6][9][10][11] Its levels are tightly regulated by the enzymes serine racemase (synthesis) and D-amino acid oxidase (DAAO) (degradation).[10][12][13]

    • D-Aspartate is also involved in NMDA receptor signaling and is implicated in neurogenesis and endocrine function.[6][8][14][15] It is believed to play a significant role during embryonic development.[8]

  • Endocrine Regulation: D-aspartate has been shown to regulate the synthesis and release of hormones from the pituitary gland and testes.[12][15] Other D-amino acids, such as D-alanine, have been detected in various endocrine tissues, suggesting broader roles in hormonal control.[15][16]

  • Innate Immunity: D-amino acids released by gut microbiota can interact with the host's innate immune system. D-amino acid oxidase in the intestinal epithelium metabolizes bacterial D-amino acids, producing hydrogen peroxide which contributes to antimicrobial defense.[1]

  • Aging and Disease: The non-enzymatic conversion of L-amino acids to their D-isomers within long-lived proteins is associated with aging and age-related diseases such as cataracts and atherosclerosis.[7][17] Altered levels of D-serine and D-aspartate have been linked to neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[6][17][18]

II. Quantitative Data on D-Amino Acids

The precise quantification of D-amino acids in biological samples is crucial for understanding their physiological and pathological roles.

D-Amino AcidSample TypeConditionConcentration (nmol/mL or µM)Reference
Total D-Amino Acids Ventricular CSFHealthy Control17.9[19][20]
Ventricular CSFAlzheimer's Disease26.4[19][20]
Lumbar CSFHealthy Control1.32[19][20]
Lumbar CSFAlzheimer's Disease1.89[19][20]
D-Aspartate Ventricular CSFHealthy Control1.22[19][20]
Ventricular CSFAlzheimer's Disease3.34[19][20]
Lumbar CSFHealthy Control0.036[19][20]
Lumbar CSFAlzheimer's Disease0.054[19][20]
SerumHealthy Control~1.5[21]
SerumSchizophrenia (nTRS)~1.0[21]
SerumSchizophrenia (TRS)~0.8[21]
D-Serine SerumHealthy Control~3.0[21]
SerumSchizophrenia (nTRS)~2.0[21]
SerumSchizophrenia (TRS)~1.8[21]
SerumHealthy Control (CDR 0)~2.5[22]
SerumAlzheimer's Disease (CDR 1)~3.0[22]
SerumAlzheimer's Disease (CDR 2)~3.5[22]
Table 1: Concentrations of D-Amino Acids in Human Biological Fluids.
SubstrateKm (mM)kcat (s-1)kcat/Km (s-1 M-1)Reference
D-Alanine 1.8351.9 x 10^4[23]
D-Serine 8.74.34.9 x 10^2[23]
D-Cysteine 0.418.92.2 x 10^4[3]
D-Phenylalanine 0.7507.1 x 10^4[23]
D-Tyrosine 0.4601.5 x 10^5[23]
D-Tryptophan 1.1454.1 x 10^4[23]
D-DOPA 0.1808.0 x 10^5[23]
D-Lysine 115.85.3 x 10^2[1]
D-Glutamate 2400.582.4[1]
Table 2: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates. Data determined at air saturation, pH 8.5, and 25°C.

III. Key Signaling Pathways Involving D-Amino Acids

A. D-Serine and NMDA Receptor Signaling

D-serine is a critical modulator of NMDA receptor activity, which is essential for synaptic plasticity.

D_Serine_NMDA_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron L_Serine_Astro L-Serine SerineRacemase Serine Racemase (SR) L_Serine_Astro->SerineRacemase 'Serine Shuttle' D_Serine_Neuron D-Serine SerineRacemase->D_Serine_Neuron Synthesis NMDA_R NMDA Receptor D_Serine_Neuron->NMDA_R Co-agonist binding DAAO D-Amino Acid Oxidase (DAAO) D_Serine_Neuron->DAAO Degradation Ca_influx Ca2+ Influx NMDA_R->Ca_influx Channel opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Synaptic_Plasticity Downstream signaling Glutamate (B1630785) Glutamate Glutamate->NMDA_R Agonist binding Keto_Acid α-Keto Acid DAAO->Keto_Acid

D-Serine signaling at the NMDA receptor.

This pathway highlights the "serine shuttle" where L-serine from astrocytes is transported to neurons for the synthesis of D-serine by serine racemase.[10] D-serine then acts as a co-agonist with glutamate to activate NMDA receptors, leading to calcium influx and the induction of synaptic plasticity.[9][11][24] The levels of synaptic D-serine are regulated by its degradation by D-amino acid oxidase (DAAO).[12][13]

B. D-Aspartate and Neurogenesis

D-aspartate is thought to play a role in adult neurogenesis, potentially through the activation of NMDA receptors on neuronal progenitor cells.

D_Aspartate_Neurogenesis L_Aspartate L-Aspartate AspartateRacemase Aspartate Racemase L_Aspartate->AspartateRacemase D_Aspartate D-Aspartate AspartateRacemase->D_Aspartate Progenitor_Cell Neuronal Progenitor Cell D_Aspartate->Progenitor_Cell Acts on NMDA_R_Prog NMDA Receptor Progenitor_Cell->NMDA_R_Prog Proliferation Proliferation NMDA_R_Prog->Proliferation Differentiation Differentiation NMDA_R_Prog->Differentiation New_Neuron New Neuron Differentiation->New_Neuron

Proposed role of D-Aspartate in neurogenesis.

IV. Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing our understanding of D-amino acids.

A. Quantification of D-Amino Acids by Chiral HPLC

Objective: To separate and quantify D- and L-amino acid enantiomers in a biological sample.

Methodology:

  • Sample Preparation:

    • Deproteinate biological fluids (e.g., serum, CSF) by adding a precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid) and centrifuging to remove the protein pellet.

    • For tissue samples, homogenize in a suitable buffer and deproteinate as above.

  • Derivatization (Pre-column):

    • React the amino acids in the sample with a chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reversed-phase HPLC column.

  • HPLC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: Fluorescence detection is highly sensitive for the derivatized amino acids.

  • Data Analysis:

    • Identify and quantify the D- and L-amino acid peaks by comparing their retention times and peak areas to those of known standards.

An alternative and direct method involves the use of a chiral stationary phase (CSP) in the HPLC column, which eliminates the need for derivatization.

B. D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the enzymatic activity of DAAO in a sample.

Methodology (Oxygen Consumption Assay):

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing a saturating concentration of the D-amino acid substrate (e.g., 20 mM D-alanine) and FAD (e.g., 10 µM).

  • Instrumentation: Use a Clark-type oxygen electrode to monitor the consumption of dissolved oxygen in the reaction mixture at a constant temperature (e.g., 25°C).

  • Assay Initiation: Equilibrate the reaction mixture in the electrode chamber to establish a stable baseline. Initiate the reaction by adding a known amount of the enzyme preparation (e.g., purified DAAO or a tissue homogenate).

  • Data Acquisition: Record the rate of oxygen consumption over time.

  • Calculation of Activity: Calculate the DAAO activity based on the initial linear rate of oxygen consumption, the stoichiometry of the reaction (1 mole of O2 consumed per mole of D-amino acid oxidized), and the amount of enzyme added. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of O2 per minute under the specified conditions.

Other methods for assaying DAAO activity include spectrophotometric assays that measure the production of the α-keto acid product or hydrogen peroxide.[1][12]

C. Bacterial Biofilm Inhibition Assay

Objective: To assess the ability of D-amino acids to inhibit the formation of bacterial biofilms.

Methodology (Crystal Violet Staining):

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) overnight in a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Assay Setup: Dilute the overnight culture and dispense it into the wells of a microtiter plate. Add different concentrations of the D-amino acid(s) to be tested to the wells. Include control wells with no D-amino acids.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., phosphate-buffered saline).

  • Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate to stain the adherent biofilm.

  • Destaining and Quantification: Wash away the excess crystal violet and then solubilize the stain from the biofilm using a solvent (e.g., 30% acetic acid). Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[14][25][26]

Workflow for Biofilm Inhibition Assay.

V. D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive for various therapeutic applications.

  • Enhanced Biostability: Incorporating D-amino acids into peptide-based drugs can significantly increase their resistance to proteolytic degradation, thereby prolonging their half-life in the body.[26][27][28] This "retro-inverso" approach, where the sequence is reversed and all L-amino acids are replaced with D-amino acids, can sometimes retain biological activity while improving pharmacokinetic properties.[28]

  • Neurological Disorders: Given the role of D-serine in NMDA receptor function, modulating its levels is a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[6][18] D-amino acid oxidase inhibitors are being investigated to increase synaptic D-serine levels.

  • Antibacterial Agents: The essential role of D-amino acids in the bacterial cell wall makes the enzymes involved in their synthesis and incorporation attractive targets for novel antibiotics.[2]

  • Cancer Therapy: Altered D-amino acid metabolism has been observed in some cancers, and they are being explored as potential biomarkers and therapeutic targets.[12][17][18][25][29]

VI. Conclusion

The field of D-amino acid research has undergone a remarkable transformation, moving from a niche area of microbiology to a central theme in neuroscience, endocrinology, and drug discovery. The accumulating evidence underscores the critical and diverse roles these "unnatural" enantiomers play in health and disease. As analytical techniques become more sensitive and our understanding of the enzymatic machinery governing D-amino acid metabolism deepens, we can anticipate the development of novel diagnostic tools and therapeutic interventions based on the unique biology of D-amino acids. The continued exploration of this once-overlooked corner of the molecular world holds immense promise for advancing biomedical science.

References

A Technical Guide to D- and L-2-Aminohexanoic acid-d9: Stereoisomers in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences between the stereoisomers of deuterated 2-aminohexanoic acid (norleucine), D-2-Aminohexanoic acid-d9 and L-2-Aminohexanoic acid-d9. This document details their physicochemical properties, outlines experimental protocols for their synthesis and analysis, and discusses their relevance in various research and development applications.

Introduction: The Significance of Chirality and Isotopic Labeling

2-Aminohexanoic acid, commonly known as norleucine, is a non-proteinogenic amino acid that serves as an important tool in biochemical and pharmaceutical research. It is an isomer of leucine (B10760876) and is often used as a substitute for methionine in peptides and proteins to prevent oxidation.[1] The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the molecule creates a valuable tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry and NMR.[2]

The core of this guide focuses on the stereoisomers of 2-aminohexanoic acid-d9: the D- (dextrorotatory) and L- (levorotatory) forms. In biological systems, the chirality of a molecule is paramount, as enzymes and receptors are highly stereospecific. L-amino acids are the fundamental building blocks of proteins in most living organisms, while D-amino acids, though less common, play significant roles in various biological processes, particularly in bacteria and as signaling molecules in the nervous system.[2][3][4][5] Understanding the distinct properties and behaviors of D- and L-2-Aminohexanoic acid-d9 is therefore crucial for their effective application in research and drug development.

Physicochemical Properties

The primary difference between D- and L-2-Aminohexanoic acid-d9 lies in their stereochemistry, which influences their interaction with other chiral molecules and polarized light. Their fundamental physicochemical properties, largely determined by their atomic composition and structure, are otherwise identical. The "-d9" designation indicates that nine hydrogen atoms on the hexanoic acid backbone have been replaced with deuterium.

Table 1: Physicochemical Properties of D- and L-2-Aminohexanoic acid-d9

PropertyThis compoundL-2-Aminohexanoic acid-d9Reference
Synonyms D-Norleucine-d9(S)-2-Aminohexanoic acid-d9, L-Norleucine-d9[2]
Molecular Formula C₆H₄D₉NO₂C₆H₄D₉NO₂
Molecular Weight ~140.23 g/mol ~140.23 g/mol
CAS Number 2185812-01-31331889-36-1
Appearance White to off-white solidWhite to off-white solid
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D
Chirality (R)-enantiomer(S)-enantiomer
Optical Rotation Dextrorotatory (+)Levorotatory (-)

Experimental Protocols

The synthesis and analysis of enantiomerically pure D- and L-2-Aminohexanoic acid-d9 require specific and carefully controlled experimental procedures.

Synthesis and Chiral Resolution

The synthesis of deuterated norleucine typically involves the deuteration of a precursor molecule followed by resolution of the resulting racemic mixture.

Protocol 1: General Synthesis of DL-2-Aminohexanoic acid-d9 and Subsequent Chiral Resolution

This protocol outlines a general approach for producing the individual D- and L-enantiomers.

Part A: Synthesis of Racemic DL-2-Aminohexanoic acid-d9

  • Deuteration of a Precursor: A common method involves the deuteration of a suitable starting material, such as 2-oxohexanoic acid or a protected derivative of norleucine. This can be achieved through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent (e.g., D₂O, deuterated acetic acid). Metal catalysts can also be employed to facilitate the exchange.

  • Reaction Conditions: The reaction is typically carried out under elevated temperatures to drive the exchange process. The specific conditions (temperature, catalyst, reaction time) will depend on the chosen starting material and desired level of deuteration.

  • Purification: Following the deuteration reaction, the racemic DL-2-Aminohexanoic acid-d9 is purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Part B: Chiral Resolution of the Racemic Mixture

The separation of the D- and L-enantiomers can be achieved through several methods:

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes.

    • Derivatization: The racemic mixture is often derivatized (e.g., N-acetylation) to make it a suitable substrate for a specific enzyme.

    • Enzymatic Hydrolysis: An enzyme, such as a specific acylase, is used to selectively hydrolyze the derivative of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer's derivative intact.

    • Separation: The hydrolyzed amino acid and the unreacted derivative can then be separated based on their different physical properties (e.g., solubility).

    • Deprotection: The protecting group is removed from the unreacted derivative to yield the pure D-enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column Selection: A chiral stationary phase (CSP) is used. For amino acids, polysaccharide-based or macrocyclic glycopeptide-based columns are often effective.

    • Mobile Phase: A suitable mobile phase is selected to achieve optimal separation of the enantiomers. This often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

    • Detection: The separated enantiomers are detected using a UV detector or a mass spectrometer.

Analytical Methods

Protocol 2: Chiral HPLC Analysis of D- and L-2-Aminohexanoic acid-d9

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer.

  • Column: A chiral column, such as a CHIRALPAK® series or a Crownpak® CR(+)/CR(-) column.

  • Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile, methanol, and water, often with additives like trifluoroacetic acid or an amine to improve peak shape. The exact composition should be optimized for the specific column and compounds.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, often around 25°C.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength of approximately 210 nm or by mass spectrometry in selected ion monitoring (SIM) mode for the respective m/z of the deuterated compounds.

Protocol 3: NMR Spectroscopy for Structural Verification and Isotopic Purity

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O with a known internal standard).

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • ²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum to directly observe the signals of the incorporated deuterium atoms, confirming their positions in the molecule.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals of carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated compound.

Protocol 4: Mass Spectrometry for Molecular Weight Confirmation and Isotopic Enrichment

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for amino acids.

  • Analysis Mode: Acquire spectra in full scan mode to determine the molecular weight of the deuterated compound. The mass shift compared to the non-deuterated analog confirms the incorporation of nine deuterium atoms.

  • Isotopic Distribution: Analyze the isotopic pattern of the molecular ion peak. The distribution of isotopologues can be used to calculate the percentage of deuterium enrichment.

Biological and Research Applications

The distinct biological roles of D- and L-amino acids, combined with the benefits of isotopic labeling, make D- and L-2-Aminohexanoic acid-d9 valuable tools in various research areas.

L-2-Aminohexanoic acid-d9:

  • Protein Synthesis and Metabolism Studies: As an analog of L-leucine and L-methionine, L-norleucine-d9 can be used as a tracer to study protein synthesis and turnover in vivo and in vitro.[2] The deuterium label allows for sensitive and specific tracking of the amino acid's incorporation into proteins and its metabolic fate using mass spectrometry.

  • Internal Standard: In quantitative proteomics and metabolomics, L-2-Aminohexanoic acid-d9 serves as an excellent internal standard for the accurate quantification of its non-deuterated counterpart and other related amino acids.

This compound:

  • Bacterial Cell Wall Research: D-amino acids are essential components of the peptidoglycan layer in bacterial cell walls. D-norleucine-d9 could be used to probe the synthesis and modification of peptidoglycan in bacteria.

  • Neurological Research: Certain D-amino acids act as neurotransmitters or neuromodulators. While the specific role of D-norleucine is less understood, D-norleucine-d9 could be a useful tool to investigate the metabolism and potential signaling roles of D-amino acids in the nervous system.[5]

  • Peptide-Based Drug Development: The incorporation of D-amino acids into synthetic peptides can increase their stability against enzymatic degradation, thereby prolonging their half-life in vivo. D-norleucine-d9 can be incorporated into peptide drug candidates to study their metabolic stability and pharmacokinetic properties.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the synthesis and analysis of D- and L-2-Aminohexanoic acid-d9.

experimental_workflow Workflow for Synthesis and Analysis of D- and L-2-Aminohexanoic acid-d9 cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., 2-oxohexanoic acid) deuteration Deuteration (e.g., D2O, catalyst) start->deuteration racemic Racemic DL-2-Aminohexanoic acid-d9 deuteration->racemic resolution Chiral Resolution racemic->resolution d_enantiomer This compound resolution->d_enantiomer l_enantiomer L-2-Aminohexanoic acid-d9 resolution->l_enantiomer hplc Chiral HPLC (Enantiomeric Purity) d_enantiomer->hplc Characterization nmr NMR Spectroscopy (Structure, Isotopic Purity) d_enantiomer->nmr ms Mass Spectrometry (Molecular Weight, Isotopic Enrichment) d_enantiomer->ms l_enantiomer->hplc l_enantiomer->nmr l_enantiomer->ms

Caption: A logical workflow for the synthesis and analysis of D- and L-2-Aminohexanoic acid-d9.

Conclusion

D- and L-2-Aminohexanoic acid-d9 are powerful tools for researchers in the fields of biochemistry, pharmacology, and drug development. Their key difference, chirality, dictates their biological interactions and applications. The L-enantiomer is primarily used for tracing protein synthesis and as an internal standard, while the D-enantiomer offers opportunities for research into bacterial physiology, neuroscience, and the development of more stable peptide-based therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis, separation, and characterization of these valuable isotopically labeled compounds, enabling their effective use in advancing scientific knowledge.

References

D-2-Aminohexanoic acid-d9: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-2-Aminohexanoic acid-d9 (also known as D-Norleucine-d9), a deuterated form of the amino acid D-norleucine. While specific safety data for the deuterated compound is limited, this document extrapolates from the well-established safety profile of its non-deuterated counterparts, D-Norleucine, L-Norleucine, and DL-Norleucine. The primary difference in the deuterated form is the isotopic labeling, which is not expected to significantly alter the chemical's fundamental hazardous properties.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[2][3] It is crucial to handle this compound with appropriate laboratory precautions.

GHS Hazard Classification Summary:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3]

Note: This classification is based on aggregated data for norleucine and may not be universally applied.[3][4] Many suppliers report that the chemical does not meet GHS hazard criteria.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular FormulaC₆H₄D₉NO₂[5]
Molecular Weight140.22 g/mol [5]
AppearanceWhite or off-white solid, powder, or flakes[2][6][7]
OdorOdorless[6][7]
Melting Point> 300 °C / 572 °F[6][7]
SolubilityInsoluble in water[6]
StabilityStable under normal conditions[2][6][7]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Engineering Controls
  • Work in a well-ventilated area.[2][8]

  • Use a chemical fume hood if there is a risk of generating dust or aerosols.[9]

  • Ensure that eyewash stations and safety showers are readily accessible.[9][10]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves) Body_Protection Body Protection (Lab coat) Respiratory_Protection Respiratory Protection (Use if generating dust) Researcher Researcher Handling Handling this compound Researcher->Handling Initiates Handling->Eye_Protection Requires Handling->Hand_Protection Handling->Body_Protection Handling->Respiratory_Protection Conditional

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]

  • Skin Protection: Wear chemical-impermeable gloves and a lab coat to prevent skin contact.[6][8]

  • Respiratory Protection: Under normal use, respiratory protection is not required.[6] If dust is generated, use a particle filter respirator.[6]

General Hygiene Practices
  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[2]

First Aid Measures

In case of exposure, follow these first aid protocols.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Spill and Disposal Procedures

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Response

The following workflow outlines the steps for responding to a spill of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material (Sweep up solid) Contain->Collect Container Place in a Suitable, Closed Container for Disposal Collect->Container Clean Clean the Spill Area Container->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Caption: General workflow for responding to a solid chemical spill.

  • Minor Spills: For small spills, sweep up the solid material, taking care to avoid generating dust.[2] Place the material into a suitable, closed container for disposal.[2]

  • Major Spills: For larger spills, evacuate the area and prevent entry. Follow the same procedure as for minor spills, ensuring appropriate respiratory protection is worn.

Waste Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.[8]

  • Do not allow the chemical to enter drains or waterways.[8]

Storage and Stability

Proper storage is necessary to maintain the integrity of this compound.

ConditionRecommendation
Storage Temperature Store in a cool, dry place.[2][7]
Container Keep in a tightly closed container.[2][7]
Ventilation Store in a well-ventilated area.[2][7]
Incompatible Materials Strong oxidizing agents.[2][6][7]
Stability The compound is stable under normal storage conditions.[2][6][7] Hazardous polymerization will not occur.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The information provided is based on its non-deuterated analogs.

  • Acute Toxicity: No data is available for the deuterated compound.

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]

  • Mutagenicity and Teratogenicity: No information available.[10]

Given the lack of specific toxicological data, it is prudent to handle this compound as a potentially hazardous substance and minimize exposure.

References

The Enigmatic Presence of D-2-Aminohexanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Aminohexanoic acid, also known as D-norleucine, is a non-proteinogenic α-amino acid, an enantiomer of the more common L-norleucine. Traditionally considered an "unnatural" amino acid, its presence and potential physiological roles in biological systems are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the current understanding of the natural abundance of D-2-Aminohexanoic acid, detailed experimental protocols for its detection and quantification, and an exploration of its biosynthetic origins.

Natural Abundance of D-2-Aminohexanoic Acid

While not considered a naturally occurring metabolite in humans unless through external exposure, D-2-Aminohexanoic acid has been identified in some bacterial species. The concentrations are generally low, though they can approach millimolar levels in certain strains. Its presence is often associated with specific metabolic conditions or mutations.

Quantitative Data

The available quantitative data on the natural abundance of D-2-Aminohexanoic acid is limited. Most studies focus on the presence of norleucine in general (without specifying the enantiomer) in the context of recombinant protein production in Escherichia coli, where it can be misincorporated in place of methionine.

Organism/SystemConditionConcentration (μM)Analytical Method
Escherichia coli (recombinant)Fermentation (Batch phase)0.66 (total norleucine)UHPLC
Escherichia coli (recombinant)Fermentation (Limited growth)4.47 (total norleucine)UHPLC
Escherichia coli (recombinant)Fermentation (Induction)0.44 (total norleucine)UHPLC

Table 1: Reported concentrations of norleucine in bacterial cultures. Note that these values do not differentiate between D- and L-enantiomers.

Biosynthesis of D-2-Aminohexanoic Acid

The biosynthesis of norleucine in bacteria is understood to be an offshoot of the isoleucine/valine biosynthetic pathway. The key precursor is α-ketobutyrate, which is acted upon by 2-isopropylmalate synthase. The formation of the D-enantiomer is likely due to the action of amino acid racemases, which are enzymes capable of interconverting L- and D-amino acids, or through stereospecific amination of the corresponding α-keto acid.

G Figure 1: Proposed Biosynthesis of Norleucine cluster_0 Isoleucine/Valine Biosynthesis Pathway cluster_1 Norleucine Biosynthesis cluster_2 Enantiomer Formation Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine deaminase 2-Aminohexanoic_acid_precursor α-Keto-hexanoate alpha-Ketobutyrate->2-Aminohexanoic_acid_precursor 2-Isopropylmalate synthase L-2-Aminohexanoic_acid L-2-Aminohexanoic_acid 2-Aminohexanoic_acid_precursor->L-2-Aminohexanoic_acid Transaminase D-2-Aminohexanoic_acid D-2-Aminohexanoic_acid L-2-Aminohexanoic_acid->D-2-Aminohexanoic_acid Amino Acid Racemase

Figure 1: Proposed Biosynthesis of Norleucine

Experimental Protocols for Enantioselective Analysis

The accurate quantification of D-2-Aminohexanoic acid requires enantioselective analytical methods to distinguish it from its L-enantiomer. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with chiral columns are the most common techniques employed.

Protocol 1: Enantioselective GC-MS Analysis

This protocol outlines a general workflow for the derivatization and analysis of D-2-Aminohexanoic acid in bacterial cultures.

3.1.1. Sample Preparation

  • Harvest bacterial cells by centrifugation.

  • Lyse the cells using sonication or chemical methods.

  • Precipitate proteins with a suitable agent (e.g., trichloroacetic acid).

  • Centrifuge to remove precipitated proteins and collect the supernatant.

  • Perform a solid-phase extraction (SPE) to clean up the sample and enrich the amino acid fraction.

3.1.2. Derivatization

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add a solution of 2 M HCl in methanol (B129727) and heat at 110°C for 4 hours to form methyl esters.

  • Evaporate the reagent.

  • Add a mixture of dichloromethane (B109758) and a perfluoroalkanol/perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride) and heat at 150°C for 10 minutes.

  • Evaporate the excess reagent.

  • Reconstitute the sample in a suitable organic solvent (e.g., ethyl acetate).

3.1.3. GC-MS Analysis

  • GC Column: Chiral capillary column (e.g., Chirasil-L-Val).

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 200°C) at a controlled rate.

  • MS Detection: Use selected ion monitoring (SIM) mode for targeted quantification of the characteristic fragment ions of the derivatized D- and L-norleucine.

G Figure 2: GC-MS Experimental Workflow Bacterial_Culture Bacterial_Culture Cell_Lysis Cell_Lysis Bacterial_Culture->Cell_Lysis Protein_Precipitation Protein_Precipitation Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection Solid-Phase_Extraction Solid-Phase_Extraction Supernatant_Collection->Solid-Phase_Extraction Derivatization Derivatization Solid-Phase_Extraction->Derivatization GC-MS_Analysis GC-MS_Analysis Derivatization->GC-MS_Analysis Data_Analysis Data_Analysis GC-MS_Analysis->Data_Analysis

Figure 2: GC-MS Experimental Workflow
Protocol 2: Chiral HPLC Analysis

This protocol describes the analysis of underivatized D-2-Aminohexanoic acid using a chiral HPLC column.

3.2.1. Sample Preparation

  • Prepare the sample as described in section 3.1.1.

  • The final extract should be in an aqueous solution compatible with the HPLC mobile phase.

3.2.2. HPLC Analysis

  • HPLC Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), with the exact ratio optimized for the best separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

Biological Role and Significance

The precise biological role of D-2-Aminohexanoic acid in bacteria is not yet fully elucidated. However, D-amino acids in general are known to play significant roles in bacterial physiology.[1][2][3] They are key components of the peptidoglycan cell wall, and their release into the environment can act as a signaling molecule, influencing processes such as biofilm formation and dispersal.[1][2][3] The presence of D-2-Aminohexanoic acid could potentially be involved in these or other, as yet undiscovered, regulatory pathways. Its structural similarity to methionine also suggests it could interfere with metabolic pathways involving this essential amino acid.

Conclusion and Future Directions

The natural abundance of D-2-Aminohexanoic acid appears to be restricted to the microbial world, with quantifiable but generally low concentrations reported in certain bacteria. Its biosynthesis is linked to primary metabolic pathways, and robust analytical methods exist for its enantioselective quantification. The full extent of its natural occurrence and its specific biological functions remain areas for further investigation. For drug development professionals, understanding the biosynthesis and potential regulatory roles of this "unnatural" amino acid could open new avenues for antimicrobial strategies or the bioengineering of novel therapeutic peptides. Further research is warranted to screen a wider range of microorganisms for the presence of D-2-Aminohexanoic acid and to elucidate its specific signaling or metabolic pathways.

References

Methodological & Application

Application Note: Quantitative Analysis of D-2-Aminohexanoic Acid using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids are increasingly recognized for their significant roles in various physiological and pathological processes. Accurate quantification of these molecules is crucial for understanding their function and for the development of novel therapeutics. D-2-Aminohexanoic acid, also known as D-norleucine, is a non-proteinogenic D-amino acid whose precise biological role is an active area of investigation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as D-2-Aminohexanoic acid-d9, is the gold standard for quantitative LC-MS/MS analysis as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

This application note provides a detailed protocol for the quantitative analysis of D-2-Aminohexanoic acid in biological samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of D-2-Aminohexanoic acid from biological matrices such as plasma or serum.

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • D-2-Aminohexanoic acid standard

  • This compound internal standard (IS)

  • Ultrapure water

Procedure:

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • Prepare a stock solution of D-2-Aminohexanoic acid and this compound in a suitable solvent (e.g., 50:50 MeOH:water).

  • Create a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in ACN.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the working internal standard solution to the sample.

  • Add 300 µL of ice-cold ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point. For improved retention of polar amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be considered.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.02
1.02
5.095
7.095
7.12
10.02

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions: The optimal MRM transitions (precursor ion -> product ion), collision energy (CE), and cone voltage (CV) should be determined by infusing a standard solution of D-2-Aminohexanoic acid and this compound directly into the mass spectrometer.

  • Predicted Precursor Ions:

    • D-2-Aminohexanoic acid: [M+H]⁺ = m/z 132.1

    • This compound: [M+H]⁺ = m/z 141.2

  • Predicted Product Ions: The most common fragmentation pathway for amino acids is the neutral loss of the carboxyl group (HCOOH, 46 Da) and the loss of the amino group along with the alpha-carbon as an immonium ion.

    • For D-2-Aminohexanoic acid (m/z 132.1), likely product ions would be m/z 86.1 (loss of HCOOH) and m/z 74.1 (immonium ion).

    • For this compound (m/z 141.2), the product ion from the loss of the carboxyl group would be m/z 95.2. The immonium ion would remain at m/z 74.1 if the deuterium (B1214612) labeling is on the butyl side chain.

Optimization of MS/MS Parameters:

  • Prepare a 1 µg/mL solution of both D-2-Aminohexanoic acid and this compound in 50:50 MeOH:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan (Q1 scan) to confirm the precursor ion masses.

  • Perform a product ion scan for each precursor to identify the most abundant and stable product ions.

  • For each precursor-product ion pair, optimize the collision energy and cone voltage to maximize the signal intensity. This is typically done by ramping these parameters and observing the signal response.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of D-2-Aminohexanoic acid into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution). The concentration range should cover the expected concentrations in the study samples. Add a constant amount of the this compound internal standard to each calibrator and sample.

  • Quantification: The concentration of D-2-Aminohexanoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. These values are based on typical LC-MS/MS assays for amino acids and should be validated for the specific matrix and instrumentation used.

Table 1: Proposed MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
D-2-Aminohexanoic acid132.1To be determinedTo be optimizedTo be optimized
This compound141.2To be determinedTo be optimizedTo be optimized

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Upper Limit of Quantification (ULOQ)1000-5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%CV)< 15% (< 20% at LLOQ)
Recovery85-115%
Matrix EffectMonitored and within acceptable limits

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (ACN) Add_IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Final_Extract Transfer to LC-MS Vial Centrifugation2->Final_Extract Injection Injection onto LC Column Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of D-2-Aminohexanoic acid Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of D-2-Aminohexanoic acid.

D-Amino Acid Metabolism and Signaling Pathway

D_Amino_Acid_Pathway cluster_metabolism D-Amino Acid Metabolism cluster_signaling Neuronal Signaling L_AA L-Amino Acids Racemase Racemase L_AA->Racemase D_AA D-Amino Acids (e.g., D-Serine, D-Aspartate) DAO D-Amino Acid Oxidase (DAO) D_AA->DAO DASPO D-Aspartate Oxidase (DASPO) D_AA->DASPO Racemase->D_AA Keto_Acids α-Keto Acids + NH3 + H2O2 DAO->Keto_Acids DASPO->Keto_Acids D_Serine D-Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist D_Aspartate D-Aspartate D_Aspartate->NMDA_Receptor Agonist Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Neurotransmission Neurotransmission Ca_Influx->Neurotransmission

Caption: Key pathways of D-amino acid metabolism and signaling in the central nervous system.

Application Note: Protocol for D-2-Aminohexanoic acid-d9 in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of small molecules is paramount for understanding complex biological systems and for the development of new therapeutics. Amino acids, as fundamental building blocks of proteins and key intermediates in various metabolic pathways, are often the focus of such studies. The use of stable isotope-labeled internal standards is a well-established strategy to correct for variations that can occur during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

D-2-Aminohexanoic acid-d9 (also known as D-norleucine-d9) is a deuterated analog of norleucine, a non-proteinogenic amino acid. Its chemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for the quantification of amino acids in complex biological matrices such as plasma, serum, and cell culture media.[2][3] The mass difference of 9 daltons allows for its clear distinction from endogenous, non-deuterated analytes by the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard in metabolomics sample preparation for the quantitative analysis of amino acids.

Experimental Protocols

Materials and Reagents
  • This compound (isotopic purity ≥98%)

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid (SSA)

  • Biological matrix (e.g., plasma, serum)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., SCIEX Triple Quad™, Waters Xevo™)[4][5]

Preparation of Internal Standard Stock Solution
  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in LC-MS grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C. From this, working solutions of lower concentrations can be prepared by serial dilution with LC-MS grade water.

Sample Preparation Protocol (for Plasma/Serum)

This protocol is a widely used method for the precipitation of proteins from plasma or serum samples, which is a crucial step for robust LC-MS/MS analysis.[6]

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Add Internal Standard: To a 1.5 mL microcentrifuge tube, add a small volume of the biological sample (e.g., 50 µL of plasma). Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample. The final concentration of the internal standard should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Protein Precipitation: Add a protein precipitation agent. A common method is to add 4 volumes of ice-cold organic solvent, such as a mixture of acetonitrile and methanol (e.g., 3:1 v/v), or an acidic precipitant like 10% sulfosalicylic acid (SSA). For example, to the 50 µL of plasma containing the internal standard, add 200 µL of the cold solvent mixture.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean microcentrifuge tube or a well of a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For concentrating the sample, the supernatant can be dried down under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Analysis

The following are general starting conditions for the LC-MS/MS analysis of amino acids. These parameters should be optimized for the specific instrument and column being used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-HILIC) or a C18 reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar amino acids.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification.

Proposed MRM Transitions for Norleucine and this compound:

The exact MRM transitions (precursor ion -> product ion) and collision energies should be optimized by infusing a standard solution of both the non-deuterated and deuterated compounds into the mass spectrometer. Based on the structure of norleucine (molecular weight ~131.17 g/mol ), the protonated molecule [M+H]+ would be m/z 132.2. For this compound (molecular weight ~140.23 g/mol ), the protonated molecule [M+H]+ would be m/z 141.2. A common fragmentation for amino acids is the loss of the carboxyl group (as COOH2, 46 Da) or the loss of both the carboxyl and amino groups.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norleucine (Analyte)132.286.2To be optimized
Norleucine (Analyte)132.270.1To be optimized
This compound (Internal Standard) 141.2 95.2 To be optimized
This compound (Internal Standard) 141.2 79.1 To be optimized

*Note: The product ions for the deuterated standard are shifted by +9 Da, assuming the deuterium (B1214612) atoms are not lost during fragmentation. Optimization is crucial for achieving the best sensitivity and specificity.

Data Presentation

The following tables provide a template for presenting quantitative data from a method validation study using this compound as an internal standard. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Linearity and Range

AnalyteCalibration Range (µM)
Alanine1 - 1000> 0.99
Valine1 - 500> 0.99
Leucine1 - 500> 0.99
Isoleucine1 - 500> 0.99
Proline1 - 1000> 0.99
Phenylalanine0.5 - 250> 0.99

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (µM)Measured Conc. (µM) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Alanine 109.8 ± 0.498.04.1
100102.1 ± 3.5102.13.4
500495.5 ± 15.299.13.1
Valine 1010.5 ± 0.6105.05.7
10097.8 ± 4.197.84.2
250255.3 ± 9.8102.13.8

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Alanine95.298.5
Valine98.1101.2
Leucine96.597.9
Isoleucine97.399.1
Proline94.8102.5
Phenylalanine99.296.8

Recovery (%) = (Peak area of analyte in spiked pre-extraction sample / Peak area of analyte in spiked post-extraction sample) x 100 Matrix Effect (%) = (Peak area of analyte in spiked post-extraction sample / Peak area of analyte in neat solution) x 100

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add D-2-Aminohexanoic acid-d9 (Internal Standard) sample->add_is precip Protein Precipitation (e.g., cold Acetonitrile/Methanol) add_is->precip vortex Vortex precip->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant peak_integration Peak Integration quant->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration Generate Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Experimental workflow for metabolomics sample preparation and analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in complex biological matrices. The protocol outlined in this application note, when combined with proper method validation, will enable researchers, scientists, and drug development professionals to obtain high-quality, reproducible data in their metabolomics studies. The detailed experimental steps, along with the provided templates for data presentation and workflow visualization, serve as a comprehensive guide for the implementation of this methodology.

References

Application Notes and Protocols for D-2-Aminohexanoic acid-d9 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates of metabolic reactions within biological systems, providing a detailed snapshot of cellular metabolism.[1][2][3] The use of stable isotope tracers, such as those labeled with deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, is central to these studies, allowing researchers to track the fate of nutrients through metabolic pathways.[][5][6] D-2-Aminohexanoic acid-d9 (also known as D-Norleucine-d9) is a deuterated, non-proteinogenic D-amino acid that serves as a specialized tracer for investigating D-amino acid metabolism and related enzymatic activities.

D-amino acids, once thought to be rare in higher organisms, are now recognized to play significant physiological roles, particularly in the central nervous system.[7][8] Enzymes such as D-amino acid oxidase (DAAO) are responsible for their metabolism.[7][8][9] Dysregulation of D-amino acid metabolism has been implicated in various neurological disorders, making the study of these pathways crucial for drug development.[7]

This document provides detailed application notes and protocols for the use of this compound as a tracer to probe the activity of D-amino acid oxidase and explore the metabolic fate of D-amino acids in cellular models.

Principle of this compound Tracing

This compound is an analogue of common amino acids that can be introduced into cell culture media. Due to its "D" configuration, it is not incorporated into proteins but is a substrate for enzymes that metabolize D-amino acids, primarily D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[8][9][10]

By tracing the deuterium labels from this compound to its metabolic product, 2-ketohexanoic acid-d8 (assuming the loss of one deuterium from the alpha-carbon during oxidation), it is possible to quantify the flux through the DAAO-mediated pathway. This provides a direct measure of the in vivo activity of this enzyme under various experimental conditions.

Applications

  • Quantification of D-Amino Acid Oxidase (DAAO) Flux: Directly measure the in vivo rate of D-amino acid catabolism in cells expressing DAAO.

  • Studying D-Amino Acid Metabolism: Investigate how drugs, genetic modifications, or disease states affect D-amino acid metabolic pathways.

  • High-Throughput Screening: Screen compound libraries for inhibitors or activators of DAAO in a cellular context.

  • Drug Development: Assess the off-target effects of drug candidates on D-amino acid metabolism.

Experimental Protocol: Metabolic Flux Analysis using this compound

This protocol outlines a typical workflow for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., U87 glioblastoma cells, which have known DAAO activity) in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare custom culture medium lacking the corresponding L-amino acid (L-Norleucine is not typically in standard media, so standard DMEM/RPMI can be used). Supplement the medium with a known concentration of this compound (e.g., 100 µM).

  • Isotope Labeling: When cells reach the desired confluency (typically 70-80%), replace the standard culture medium with the pre-warmed, this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1, 4, 8, and 24 hours) to allow for the uptake and metabolism of the tracer. The timing should be optimized to achieve a metabolic and isotopic steady state.[6]

Quenching and Metabolite Extraction
  • Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the culture vessel.[11]

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Method: LC-MS/MS
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile) compatible with the liquid chromatography-mass spectrometry (LC-MS) system.

  • Chromatographic Separation: Separate the metabolites using a suitable LC column (e.g., a HILIC or reversed-phase column) with an appropriate gradient.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative or positive ion mode. Use tandem mass spectrometry (MS/MS) to confirm the identity of this compound and its metabolites and to quantify their isotopic labeling patterns.

  • Data Analysis: Process the raw data to identify and quantify the different isotopologues of D-2-Aminohexanoic acid and its downstream metabolites. The mass isotopomer distribution (MID) is used to calculate the fractional enrichment and subsequently the metabolic flux.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution (MID) of D-2-Aminohexanoic acid and its Metabolite in Control vs. DAAO Inhibitor-Treated Cells

MetaboliteIsotopologueControl (Fractional Abundance)DAAO Inhibitor Treated (Fractional Abundance)
D-2-Aminohexanoic acidM+90.9850.988
M+80.0100.008
M+0 (unlabeled)0.0050.004
2-Ketohexanoic acidM+80.4520.051
M+0 (unlabeled)0.5480.949

Table 2: Calculated Metabolic Flux through D-Amino Acid Oxidase

Experimental ConditionFlux (nmol/10^6 cells/hr)Standard Deviationp-value
Control15.21.8-
DAAO Inhibitor Treated1.70.3< 0.001
DAAO Overexpression48.54.2< 0.001

Visualization of Workflows and Pathways

Experimental Workflow

G Experimental Workflow for this compound Tracing cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Output A Cell Seeding & Growth B Isotope Labeling with This compound A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing & Isotopologue Quantification E->F G Metabolic Flux Calculation F->G H Flux Maps & Quantitative Data G->H G Metabolism of this compound via DAAO cluster_input Tracer Input cluster_enzyme Enzymatic Reaction D2AH_d9 D-2-Aminohexanoic acid-d9 DAAO D-Amino Acid Oxidase (DAAO) D2AH_d9->DAAO Keto_d8 2-Ketohexanoic acid-d8 DAAO->Keto_d8 NH3 Ammonia (NH3) DAAO->NH3 H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2

References

Application Notes: Quantitative Analysis of 2-Aminohexanoic Acid using Isotope Dilution Mass Spectrometry with D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of analytes in complex matrices. This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard (IS). Due to their near-identical chemical and physical properties, the analyte and the internal standard co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This allows for reliable correction of variations during sample preparation and analysis, leading to highly accurate results.

D-2-Aminohexanoic acid-d9 (also known as DL-Norleucine-d9) is the deuterated form of 2-aminohexanoic acid (norleucine). With a molecular weight of 140.23 g/mol and an isotopic purity of ≥98 atom % D, it serves as an ideal internal standard for the quantification of endogenous or exogenous 2-aminohexanoic acid in various biological samples. This document provides a detailed protocol for the analysis of 2-aminohexanoic acid using this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled internal standard (this compound) to a sample containing an unknown amount of the native analyte (2-aminohexanoic acid). The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte in the sample. By comparing this ratio to the ratios obtained from calibration standards with known concentrations, the exact amount of 2-aminohexanoic acid in the original sample can be determined.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Analyte Concentration) Prepared_Sample Sample + IS Mixture Sample->Prepared_Sample IS Known Amount of This compound (IS) IS->Prepared_Sample LC Chromatographic Separation Prepared_Sample->LC MS Mass Spectrometric Detection LC->MS Ratio Measure Analyte/IS Signal Ratio MS->Ratio Result Calculate Analyte Concentration Ratio->Result Calibration Calibration Curve (Known Concentrations) Calibration->Result

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol outlines a general procedure for the quantification of 2-aminohexanoic acid in human plasma. The parameters provided should be optimized for the specific instrumentation and matrix used.

Materials and Reagents
  • 2-Aminohexanoic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solution of 2-Aminohexanoic acid (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-aminohexanoic acid in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound with ultrapure water.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add IS (10 µL of 10 µg/mL This compound) Start->Add_IS Protein_Precipitation Add Acetonitrile (400 µL) with 0.1% Formic Acid Add_IS->Protein_Precipitation Vortex1 Vortex (1 min) Protein_Precipitation->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for plasma analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

Parameter Condition
LC System Agilent 1290 UPLC system or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System SCIEX 4500 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Mass Spectrometry Parameters (MRM Transitions)

The following multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-Aminohexanoic acid132.186.115
This compound141.295.115

Data Presentation

The following tables present exemplary quantitative data that can be expected from a validated method.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Regression Equation
2-Aminohexanoic acid10 - 1000> 0.995y = mx + c

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%)
LQC30< 15< 1585 - 115
MQC300< 15< 1585 - 115
HQC800< 15< 1585 - 115

Table 3: Method Sensitivity

Parameter Value (ng/mL)
Limit of Detection (LOD) 5
Limit of Quantification (LOQ) 10

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust, sensitive, and accurate means for the quantification of 2-aminohexanoic acid in biological matrices. The detailed protocol and expected performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in implementing this analytical technique. Proper method validation is crucial before application to routine analysis.

Application Notes and Protocols for NMR Spectroscopy using D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of D-2-Aminohexanoic acid-d9 (also known as d9-Norleucine) in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated amino acid serves as a powerful tool in metabolic studies, protein structure determination, and quantitative NMR (qNMR) applications.

Application Note 1: Metabolic Pathway Tracing using this compound

Introduction:

This compound is an isotopic isomer of the non-proteinogenic amino acid norleucine. Due to its structural similarity to methionine, norleucine can be incorporated into proteins and participate in metabolic pathways.[1][2] The heavy isotope labeling of this compound makes it an excellent tracer for studying metabolic fluxes, particularly in pathways involving amino acid biosynthesis and mTOR signaling.[3] When introduced into a biological system, the deuterium (B1214612) atoms can be tracked using NMR spectroscopy, providing insights into the fate of the molecule and the activity of related metabolic pathways.

Key Applications:

  • Tracing the biosynthesis of amino acids derived from or related to the leucine (B10760876) biosynthetic pathway.[2][4]

  • Monitoring the activation of the mTOR signaling pathway, which is stimulated by norleucine.[3]

  • Quantifying the incorporation of norleucine into proteins in recombinant protein expression systems.

Experimental Protocol: Tracing Amino Acid Metabolism in Cell Culture

This protocol outlines a general procedure for using this compound to trace metabolic pathways in a cell culture model.

  • Cell Culture and Media Preparation:

    • Culture cells of interest (e.g., a cancer cell line to study altered metabolism) in a standard growth medium.

    • Prepare a specialized growth medium where standard L-leucine and L-methionine are replaced with this compound at a known concentration. The exact concentration should be optimized based on the cell line and experimental goals.

  • Isotope Labeling:

    • Once cells reach the desired confluency, replace the standard medium with the this compound-containing medium.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the deuterated amino acid. Time-course experiments are recommended to monitor the progression of labeling.

  • Metabolite Extraction:

    • Harvest the cells and quench their metabolism rapidly (e.g., using liquid nitrogen).

    • Extract metabolites using a suitable method, such as a methanol-chloroform-water extraction, to separate polar and nonpolar metabolites.

  • NMR Sample Preparation:

    • Lyophilize the polar metabolite extract.

    • Reconstitute the dried extract in a deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.[5]

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra. Due to the deuterium labeling, specific proton signals will be absent in the ¹H spectrum of this compound.

    • Advanced 2D NMR experiments, such as ¹H-¹³C HSQC, can be used to resolve overlapping signals and confirm the identity of labeled metabolites.

  • Data Analysis:

    • Identify and quantify the signals corresponding to this compound and any downstream metabolites that have incorporated the deuterium label.

    • Compare the spectra from different time points or experimental conditions to determine the rate of metabolic conversion and identify active pathways.

Logical Workflow for Metabolic Tracing

Workflow for Metabolic Tracing with this compound A Cell Culture in Standard Medium B Introduce this compound Medium A->B C Incubate for Isotope Labeling B->C D Harvest Cells & Quench Metabolism C->D E Metabolite Extraction D->E F NMR Sample Preparation E->F G NMR Data Acquisition (1D & 2D) F->G H Data Analysis & Pathway Identification G->H

Caption: Experimental workflow for metabolic tracing studies.

Application Note 2: Quantitative NMR (qNMR) using this compound as an Internal Standard

Introduction:

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance in a sample. The accuracy of qNMR relies on the use of a stable internal standard with known purity and concentration. This compound can serve as an excellent internal standard in certain applications, particularly when the analyte of interest has signals that might overlap with common protonated standards. The deuterium labeling provides a clean ¹H NMR spectrum with minimal signals, reducing the chance of spectral overlap.

Experimental Protocol: qNMR for Purity Determination

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound internal standard.

    • Accurately weigh a known amount of the analyte.

    • Dissolve both the analyte and the internal standard in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a vial.[6][7][8] Ensure complete dissolution.

    • Transfer a precise volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for qNMR include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the analyte and the signal of the residual protons in the this compound standard (if any) or a specific signal from a non-deuterated portion of the standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Quantitative Data for Norleucine

The following table provides the ¹H and ¹³C NMR chemical shifts for L-Norleucine in D₂O, which can be used as a reference for experiments with this compound.[9] For this compound, the ¹H signals for positions 3, 4, 5, and 6 will be absent.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
23.71757.534
31.84732.811
41.33929.103
51.33924.388
60.88915.689
1 (COOH)-177.889

Chemical shifts are referenced to DSS at 0 ppm.

Signaling Pathway Diagram: Norleucine and mTOR Activation

Norleucine, similar to leucine, can activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3] this compound can be used to probe the engagement of this pathway.

Norleucine Activation of mTOR Pathway Nle This compound (Norleucine) mTORC1 mTORC1 Nle->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activation.

References

Synthesis Pathways for D-2-Aminohexanoic Acid-d9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of D-2-Aminohexanoic acid-d9, also known as D-norleucine-d9. This isotopically labeled amino acid is a valuable tool in various research fields, including drug discovery, metabolic studies, and as an internal standard in mass spectrometry-based quantification. The synthesis pathways described herein focus on chemoenzymatic methods to ensure high enantiomeric and isotopic purity. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthesis workflows.

Introduction

This compound is a deuterated analog of the non-proteinogenic amino acid D-norleucine. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal tracer for metabolic fate studies and a reliable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The development of robust and efficient synthesis pathways is crucial for the accessibility of this important research compound.

The primary challenge in synthesizing this compound lies in achieving high stereoselectivity for the D-enantiomer while simultaneously ensuring a high degree of deuteration on the hexanoic acid side chain. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic catalysis, offer a powerful strategy to address these challenges, providing high yields and excellent enantiomeric excess.[4][5][6]

Applications

  • Metabolic Research: this compound can be used as a tracer to study amino acid metabolism and protein turnover in vivo. The deuterium label allows for the tracking of the molecule and its metabolites without the use of radioactive isotopes.[7][8]

  • Drug Discovery: Deuteration of drug candidates can alter their pharmacokinetic profiles by slowing down metabolic processes, potentially leading to improved drug efficacy and safety.[9][10] this compound can be incorporated into peptide-based drug candidates to investigate these effects.

  • Internal Standard: Due to its chemical similarity to the unlabeled analog and its distinct mass, this compound is an excellent internal standard for accurate quantification of D-2-aminohexanoic acid and related compounds in complex biological matrices using LC-MS/MS.[3][11][12][13][14]

Synthesis Pathway Overview

A robust two-step chemoenzymatic pathway is proposed for the synthesis of this compound. The first step involves the deuteration of the precursor, 2-oxohexanoic acid, followed by an enzymatic reductive amination to stereoselectively introduce the amine group to form the D-enantiomer.

Synthesis_Pathway cluster_0 Step 1: Deuteration of Precursor cluster_1 Step 2: Enzymatic Reductive Amination 2-Oxohexanoic_acid 2-Oxohexanoic Acid Deuterated_Precursor 2-Oxohexanoic Acid-d9 2-Oxohexanoic_acid->Deuterated_Precursor Pt/C, D₂O, heat D-2-Aminohexanoic_acid-d9 This compound Deuterated_Precursor->D-2-Aminohexanoic_acid-d9 D-Amino Acid Dehydrogenase, NADH, NH₄⁺

Caption: Chemoenzymatic synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Deuteration of 2-Oxohexanoic Acid

This protocol describes the platinum-catalyzed hydrogen-deuterium exchange on the aliphatic chain of 2-oxohexanoic acid.

Materials:

  • 2-Oxohexanoic acid

  • Platinum on carbon (Pt/C, 5 wt%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reactor, combine 2-oxohexanoic acid (1 g), 5% Pt/C (0.20 g), and D₂O (20 mL).

  • Seal the reactor and heat the mixture to 150 °C with continuous stirring for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Wash the filter cake with a small amount of D₂O.

  • Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated product, 2-oxohexanoic acid-d9.

  • The isotopic purity can be determined by ¹H NMR and mass spectrometry.

Protocol 2: Enzymatic Reductive Amination of 2-Oxohexanoic Acid-d9

This protocol utilizes a D-amino acid dehydrogenase for the stereoselective synthesis of this compound.

Materials:

  • 2-Oxohexanoic acid-d9 (from Protocol 1)

  • D-amino acid dehydrogenase (DAADH)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Ammonium chloride (NH₄Cl)

  • Phosphate (B84403) buffer (pH 8.0)

  • Formate (B1220265) dehydrogenase (FDH) and sodium formate (for NADH regeneration, optional)

Procedure:

  • In a reaction vessel, dissolve 2-oxohexanoic acid-d9 (100 mg), NADH (1.2 eq), and NH₄Cl (5 eq) in phosphate buffer (pH 8.0).

  • If using an NADH regeneration system, add sodium formate (1.5 eq) and a catalytic amount of FDH.

  • Initiate the reaction by adding D-amino acid dehydrogenase.

  • Incubate the reaction mixture at 30 °C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, terminate it by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing the product can be purified using ion-exchange chromatography.

  • Analyze the final product for chemical purity, enantiomeric excess (by chiral HPLC), and isotopic enrichment (by mass spectrometry).

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepProductStarting MaterialYield (%)Isotopic Purity (atom % D)Enantiomeric Excess (ee %)
1: Deuteration2-Oxohexanoic acid-d92-Oxohexanoic acid>95>98N/A
2: Enzymatic Reductive AminationThis compound2-Oxohexanoic acid-d980-90>98>99

Note: Yields and purities are based on typical results reported in the literature for similar transformations and may vary depending on specific reaction conditions and enzyme selection.

Table 2: Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR Absence or significant reduction of signals corresponding to the protons on the C3 to C6 positions of the hexanoic acid chain. The signal for the α-proton at C2 should be present.
¹³C NMR Shifts consistent with the structure of 2-aminohexanoic acid.
Mass Spec. A molecular ion peak corresponding to the mass of the d9-labeled compound (C₆H₄D₉NO₂), which is approximately 9 mass units higher than the unlabeled analog.
Chiral HPLC A single major peak corresponding to the D-enantiomer, confirming high enantiomeric excess.

Experimental Workflow Diagram

Experimental_Workflow cluster_deuteration Deuteration of Precursor cluster_amination Enzymatic Amination cluster_purification Purification and Analysis D1 Combine 2-Oxohexanoic Acid, Pt/C, and D₂O in Reactor D2 Heat and Stir D1->D2 D3 Cool and Filter D2->D3 D4 Evaporate Solvent D3->D4 A1 Dissolve Deuterated Precursor, NADH, and NH₄Cl in Buffer D4->A1 Deuterated Precursor A2 Add D-Amino Acid Dehydrogenase A1->A2 A3 Incubate and Monitor A2->A3 A4 Terminate Reaction and Precipitate Enzyme A3->A4 P1 Centrifuge and Collect Supernatant A4->P1 Crude Product P2 Ion-Exchange Chromatography P1->P2 P3 Analyze Purity (HPLC, MS, NMR) P2->P3 Final_Product Final_Product P3->Final_Product Pure this compound

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The chemoenzymatic synthesis pathway presented provides a reliable and efficient method for producing high-purity this compound. The detailed protocols and workflows are intended to guide researchers in the successful synthesis and application of this valuable isotopic tracer. The use of enzymatic catalysis ensures the desired stereochemistry, while the platinum-catalyzed deuteration provides high isotopic enrichment. These methods can be adapted for the synthesis of other deuterated D-amino acids for a wide range of research applications.

References

Application Notes and Protocols for D-2-Aminohexanoic acid-d9 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Aminohexanoic acid-d9, also known as D-norleucine-d9, is a stable isotope-labeled, non-proteinogenic amino acid. Its deuterated nature makes it a valuable tool in mass spectrometry-based quantitative proteomics and metabolomics. The nine deuterium (B1214612) atoms provide a significant mass shift from its unlabeled counterpart, allowing for clear differentiation in mass spectra. This amino acid analog can be utilized in cell culture experiments as a tracer for metabolic pathways, for metabolic labeling of proteins, and as an internal standard for accurate quantification.

These application notes provide detailed protocols for the effective use of this compound in cell culture experiments, ensuring reproducibility and accuracy for your research needs.

Key Applications

  • Metabolic Labeling for Relative Quantitative Proteomics: Similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to metabolically label proteins for relative quantification. As a non-proteinogenic amino acid, its incorporation into proteins is typically low and may depend on the cell type and experimental conditions. It can be particularly useful for studying proteins that may misincorporate amino acids or for pulse-chase experiments to monitor protein synthesis and turnover.

  • Metabolic Tracer: this compound can serve as a tracer to investigate the metabolic fate of D-amino acids in cells. The metabolism of D-amino acids is an emerging area of research with implications in various physiological and pathological processes.

  • Internal Standard for Mass Spectrometry: Due to its chemical identity with D-2-Aminohexanoic acid and its distinct mass, the deuterated form is an ideal internal standard for accurate quantification of the unlabeled compound in complex biological samples.[1][2][3]

Data Presentation

Table 1: Recommended Starting Concentrations for Cytotoxicity Assessment

To determine the optimal, non-toxic working concentration of this compound for your specific cell line, it is crucial to perform a dose-response experiment. The following table provides suggested starting concentrations for such an assay.

Concentration (mM)Cell Viability Assay (e.g., MTT, Trypan Blue)Morphology Assessment (Microscopy)
0 (Control)BaselineNormal
0.1Monitor for any decreaseObserve for changes
0.5Monitor for any decreaseObserve for changes
1.0Monitor for any decreaseObserve for changes
2.0Monitor for any decreaseObserve for changes
5.0Monitor for any decreaseObserve for changes
10.0Monitor for any decreaseObserve for changes

Note: The optimal concentration should not significantly impact cell viability or morphology. Non-proteinogenic amino acids may exhibit toxicity at higher concentrations.

Table 2: Example Data from a Pilot Metabolic Labeling Experiment

This table illustrates hypothetical data from a pilot experiment to determine the incorporation efficiency of this compound into total cellular protein over time.

Incubation Time (hours)This compound Concentration (mM)% Incorporation (Heavy/Light Ratio)
2415%
48112%
72125%
2428%
48218%
72235%

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration

This protocol outlines the steps to assess the cytotoxicity of this compound and determine the appropriate concentration for your cell culture experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT or other viability assay reagents

  • Microplate reader

  • Microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Preparation of this compound Medium: Prepare a series of complete culture media containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM). Ensure the compound is fully dissolved.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the prepared media containing varying concentrations of this compound. Include a control group with no added this compound.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).

  • Morphology Assessment: At each time point, visually inspect the cells under a microscope for any changes in morphology, such as rounding, detachment, or signs of stress.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control. The optimal working concentration is the highest concentration that does not cause a significant decrease in cell viability or alter cell morphology.

Protocol 2: Metabolic Labeling with this compound for Relative Quantitative Proteomics

This protocol describes how to metabolically label cells with this compound for subsequent proteomic analysis.

Materials:

  • Cell line of interest

  • Custom culture medium lacking the unlabeled counterpart (if applicable and available) or standard complete medium

  • This compound

  • Dialyzed fetal bovine serum (if preparing custom medium)

  • Cell culture flasks or plates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture two populations of cells. One population will be grown in standard ("light") medium, and the other will be grown in medium supplemented with a non-toxic concentration of this compound ("heavy").

  • Adaptation (for high incorporation): For experiments requiring high levels of incorporation, cells should be cultured in the "heavy" medium for several passages (at least 5-6 cell doublings) to ensure maximal labeling.

  • Experimental Treatment: Apply your experimental conditions (e.g., drug treatment, differentiation induction) to one or both cell populations.

  • Harvesting: After the treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Mixing: For relative quantification, mix equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion and Mass Spectrometry: Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin). Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify and quantify peptides. The relative abundance of proteins between the two conditions can be determined from the intensity ratios of the "heavy" (deuterated) and "light" (unlabeled) peptide pairs.

Protocol 3: this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the accurate quantification of unlabeled D-2-Aminohexanoic acid in a cell culture sample.

Materials:

  • Cell lysate or supernatant sample

  • This compound of known concentration

  • Acetonitrile (B52724) or other protein precipitation solvent

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Collect the cell lysate or culture supernatant.

  • Spiking the Internal Standard: Add a known amount of this compound to the sample at the beginning of the sample preparation process.[1] The amount should be comparable to the expected concentration of the analyte.

  • Protein Precipitation: Precipitate proteins by adding a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Analysis by LC-MS/MS: Analyze the supernatant using an LC-MS/MS method optimized for amino acid analysis.

  • Quantification: Create a calibration curve using known concentrations of unlabeled D-2-Aminohexanoic acid spiked with the same amount of the deuterated internal standard. The concentration of D-2-Aminohexanoic acid in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Workflows

metabolic_fate_of_D_amino_acid cluster_extracellular Extracellular cluster_cell Cell D-2-Aminohexanoic_acid_d9_ext This compound Amino_Acid_Transporter Amino Acid Transporter D-2-Aminohexanoic_acid_d9_ext->Amino_Acid_Transporter Uptake D-2-Aminohexanoic_acid_d9_int This compound DAO D-amino acid oxidase (DAO) D-2-Aminohexanoic_acid_d9_int->DAO Protein_synthesis Protein Synthesis (Potential low-level misincorporation) D-2-Aminohexanoic_acid_d9_int->Protein_synthesis Amino_Acid_Transporter->D-2-Aminohexanoic_acid_d9_int Keto_acid_d9 Corresponding α-keto acid-d9 DAO->Keto_acid_d9 H2O2 H2O2 DAO->H2O2 NH3 NH3 DAO->NH3 Labeled_Proteins Labeled Proteins Protein_synthesis->Labeled_Proteins

Caption: Metabolic fate of this compound in a mammalian cell.

experimental_workflow_metabolic_labeling cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells ('Light' Medium) Harvest_Lysis Harvest & Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Experimental Cells ('Heavy' Medium with This compound) Heavy_Culture->Harvest_Lysis Quantify_Mix Quantify Protein & Mix 1:1 Harvest_Lysis->Quantify_Mix Digest Reduce, Alkylate, & Digest (Trypsin) Quantify_Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Quantify Heavy/Light Peptide Ratios) LCMS->Data_Analysis

Caption: Workflow for relative quantitative proteomics using this compound.

internal_standard_workflow Sample Biological Sample (e.g., Cell Lysate) Spike Spike with known amount of This compound Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification using Peak Area Ratio (Analyte/Internal Standard) Analyze->Quantify

Caption: Workflow for using this compound as an internal standard.

References

Application Notes and Protocols: D-2-Aminohexanoic Acid-d9 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Protein Synthesis

In the study of protein synthesis, stable isotope-labeled amino acids are indispensable tools for tracing the dynamics of protein turnover. These tracers allow for the precise measurement of protein synthesis rates in various physiological and pathological states, providing invaluable insights for basic research and drug development. However, the selection of an appropriate tracer is paramount, and a crucial factor to consider is the stereochemistry of the amino acid.

Mammalian ribosomal protein synthesis is highly stereospecific, exclusively incorporating L-amino acids.[1] While D-amino acids are present in mammals and can have significant biological roles, they are not incorporated into proteins during ribosomal translation.[1][2][3] The presence of D-amino acids in mammalian systems is often a result of post-translational modifications, non-ribosomal peptide synthesis, or the metabolic activity of gut microbiota.[2][3]

Therefore, D-2-aminohexanoic acid-d9 is not a suitable tracer for measuring the rate of ribosomal protein synthesis . Its application is more appropriate for studying D-amino acid metabolism, transport, or the activity of specific enzymes like D-amino acid oxidase.

This document will first elaborate on the metabolic fate of D-amino acids, explaining why they are not incorporated into nascent polypeptide chains. Subsequently, it will present a detailed application note and protocol for a suitable alternative, L-leucine-d9 , a widely used and validated tracer for protein synthesis studies.

Part 1: The Metabolic Fate of D-Amino Acids

D-amino acids introduced into mammalian systems are primarily metabolized by D-amino acid oxidase (DAO), an enzyme that catalyzes their oxidative deamination.[1] This process converts the D-amino acid into its corresponding α-keto acid, which can then enter other metabolic pathways.

D_Amino_Acid_Metabolism This compound This compound α-Keto-hexanoic acid-d9 α-Keto-hexanoic acid-d9 This compound->α-Keto-hexanoic acid-d9 D-Amino Acid Oxidase (DAO) Protein Synthesis Protein Synthesis This compound->Protein Synthesis Further Metabolism Further Metabolism α-Keto-hexanoic acid-d9->Further Metabolism Incorporation Incorporation

Metabolic fate of D-2-aminohexanoic acid.

Part 2: L-Leucine-d9 as a Tracer for Protein Synthesis

L-leucine, an essential amino acid, is a potent stimulator of muscle protein synthesis.[4][5] Its deuterated isotopologue, L-leucine-d9, serves as an excellent tracer for quantifying the rate of protein synthesis in both in vitro and in vivo models.

Principle

The core principle involves introducing a known amount of L-leucine-d9 into a biological system (cell culture or whole organism) and measuring its incorporation into newly synthesized proteins over time. By determining the enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free amino acids) and the protein-bound pool, the fractional synthesis rate (FSR) of the protein can be calculated.

Applications
  • Drug Discovery and Development: Evaluating the effect of novel therapeutic agents on protein synthesis in target tissues.

  • Metabolic Research: Studying the regulation of protein metabolism in response to nutrients, hormones, and exercise.

  • Clinical Research: Investigating alterations in protein synthesis in various diseases such as cancer, muscular dystrophy, and metabolic syndrome.

Experimental Protocols

Two common experimental approaches for using L-leucine-d9 as a tracer are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for in vitro studies and infusion protocols for in vivo studies.

Protocol 1: SILAC for In Vitro Protein Synthesis Studies

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.

Materials:

  • Cell culture medium deficient in L-leucine.

  • "Light" L-leucine (unlabeled).

  • "Heavy" L-leucine-d9.

  • Dialyzed fetal bovine serum (FBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantitation assay (e.g., BCA assay).

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Culture: Culture two populations of cells. One population is grown in "light" medium containing unlabeled L-leucine, and the other is grown in "heavy" medium containing L-leucine-d9. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.[6]

  • Experimental Treatment: Apply the experimental treatment (e.g., drug candidate) to one of the cell populations.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse the cells to extract proteins.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-leucine-d9.

  • Data Analysis: The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the protein in the two cell populations. This can be used to determine changes in protein levels, which can be correlated with protein synthesis rates under specific conditions.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment Light_Culture Culture with 'Light' L-Leucine Control Control Light_Culture->Control Heavy_Culture Culture with 'Heavy' L-Leucine-d9 Treatment Treatment Heavy_Culture->Treatment Harvest_Mix Harvest, Lyse, Quantify & Mix 1:1 Control->Harvest_Mix Treatment->Harvest_Mix Digestion Protein Digestion (Trypsin) Harvest_Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

SILAC experimental workflow.
Protocol 2: In Vivo Infusion for Measuring Muscle Protein Synthesis

This protocol is adapted from studies measuring muscle protein synthesis in humans.[7][8]

Materials:

  • Sterile L-leucine-d9 (or its precursor, L-leucine-d10) for infusion.[7]

  • Infusion pumps and catheters.

  • Blood collection tubes.

  • Muscle biopsy needles.

  • Equipment for tissue homogenization and protein extraction.

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system.

Procedure:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted for tracer infusion and blood sampling.

  • Baseline Sampling: A baseline blood sample and muscle biopsy are collected to determine background isotopic enrichment.

  • Tracer Infusion: A primed-continuous infusion of L-leucine-d9 is administered. The priming dose helps to rapidly achieve isotopic steady-state in the precursor pool.[7]

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals throughout the infusion to monitor plasma amino acid enrichment. A second muscle biopsy is taken at the end of the infusion period.

  • Sample Processing:

    • Blood: Plasma is separated, and amino acids are extracted for enrichment analysis.

    • Muscle: The muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of L-leucine-d9 is measured in the plasma (precursor pool) and in the protein hydrolysate (protein-bound pool) using GC-MS or LC-MS/MS.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:

    FSR (%/h) = (E_protein / (E_precursor * t)) * 100

    Where:

    • E_protein is the enrichment of L-leucine-d9 in the protein-bound pool.

    • E_precursor is the average enrichment of L-leucine-d9 in the precursor pool (plasma or intracellular) during the infusion period.

    • t is the duration of the infusion in hours.

InVivo_Workflow Baseline Baseline Sampling (Blood & Muscle Biopsy) Infusion Primed-Continuous Infusion of L-Leucine-d9 Baseline->Infusion Sampling Serial Blood Sampling Infusion->Sampling Final_Biopsy Final Muscle Biopsy Infusion->Final_Biopsy Processing Sample Processing (Plasma & Tissue) Sampling->Processing Final_Biopsy->Processing MS_Analysis Mass Spectrometry Analysis Processing->MS_Analysis FSR_Calc FSR Calculation MS_Analysis->FSR_Calc

In vivo protein synthesis measurement workflow.

Data Presentation

Quantitative data from protein synthesis studies using L-leucine tracers should be presented in a clear and structured format.

Table 1: Example Data from an In Vivo Muscle Protein Synthesis Study

ParameterBasal StatePost-Interventionp-valueReference
Plasma L-leucine-d9 Enrichment (MPE) 5.8 ± 0.35.9 ± 0.2>0.05Adapted from[7]
Muscle Intracellular L-leucine-d9 Enrichment (MPE) 4.2 ± 0.44.5 ± 0.3>0.05Adapted from[7]
Muscle Protein-Bound L-leucine-d9 Enrichment (MPE) 0.012 ± 0.0020.025 ± 0.003<0.05Adapted from[7]
Muscle Protein FSR (%/h) 0.058 ± 0.0050.115 ± 0.009<0.01Adapted from[7]

MPE: Molar Percent Excess. Data are presented as mean ± SEM.

Table 2: Example Data from a SILAC Experiment

ProteinGeneControl (Light) IntensityTreatment (Heavy) IntensityHeavy/Light RatioFold Change
Protein Kinase BAKT11.2 x 10^81.1 x 10^80.92-1.09
mTORMTOR9.5 x 10^71.8 x 10^81.89+1.89
4E-BP1EIF4EBP11.5 x 10^88.2 x 10^70.55-1.82

Conclusion

The selection of an appropriate isotopic tracer is fundamental to the accurate measurement of protein synthesis. Due to the stereospecificity of the mammalian ribosome, D-amino acids such as this compound are not incorporated into newly synthesized proteins and are therefore unsuitable for such studies. Instead, deuterated L-amino acids, particularly L-leucine-d9, are well-validated and widely used tracers for quantifying protein synthesis rates. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to effectively utilize L-leucine-d9 in their studies of protein metabolism.

References

Application Note: Quantitative Analysis of D-2-Aminohexanoic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry with a D-2-Aminohexanoic acid-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of non-proteinogenic amino acids, such as D-2-Aminohexanoic acid (also known as D-norleucine), is of growing interest in various fields, including drug development and metabolic research. This application note describes a robust and sensitive method for the determination of D-2-Aminohexanoic acid in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, D-2-Aminohexanoic acid-d9. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision.[1] This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the heavy-labeled standard is spiked into the sample, and the ratio of the analyte to the internal standard is used for quantification.

Principle of the Method

The fundamental principle of this protocol is isotope dilution analysis. A known concentration of this compound is added to an unknown concentration of D-2-Aminohexanoic acid in the sample. The analyte and the internal standard are chemically identical and thus co-elute during liquid chromatography and exhibit the same ionization behavior in the mass spectrometer's ion source.[1] However, they are distinguishable by their mass-to-charge (m/z) ratio due to the mass difference imparted by the deuterium (B1214612) atoms. By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately calculated. This process of distinguishing and separately measuring the signals of the native analyte and the isotope-labeled standard based on their mass difference is a form of spectral deconvolution.

Experimental Protocols

Materials and Reagents
  • D-2-Aminohexanoic acid (analyte standard)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • 5-sulfosalicylic acid (for protein precipitation)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Standard and Internal Standard Preparation:

    • Prepare a 1 mg/mL stock solution of D-2-Aminohexanoic acid in LC-MS grade water.

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

    • From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.

    • Prepare a working internal standard solution of 1 µg/mL this compound.

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 1 µg/mL internal standard solution (this compound) to the plasma and vortex briefly.

    • For protein precipitation, add 200 µL of cold acetonitrile containing 1% formic acid or 50 µL of 30% sulfosalicylic acid.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at 4°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-5.1 min: Linear gradient to 5% B

      • 5.1-7 min: Hold at 5% B

      • 7.1-10 min: Return to 95% B and re-equilibrate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • D-2-Aminohexanoic acid: Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 70.1

      • This compound (IS): Precursor ion (Q1) m/z 141.2 -> Product ion (Q3) m/z 79.1

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables present illustrative quantitative data for the analysis of D-2-Aminohexanoic acid using the described method.

Table 1: Calibration Curve for D-2-Aminohexanoic Acid

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,10026.347

Linear Regression: y = 0.0264x + 0.0012; R² = 0.9998

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
54.95 ± 0.214.299.0
5051.2 ± 1.83.5102.4
500489.5 ± 15.63.297.9

Table 3: Recovery

Spiked Concentration (ng/mL)Peak Area (Spiked Sample)Peak Area (Neat Standard)Recovery (%)
1012,16012,80095.0
100124,800130,00096.0
8001,049,6001,100,00095.4

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HILIC Separation Inject->LC MS ESI-MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of D-2-Aminohexanoic acid.

G cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_quant Quantification Logic Analyte_Unknown D-2-Aminohexanoic acid (Unknown Amount 'X') MS_Response Measure Peak Area Response Analyte_Unknown->MS_Response IS_Known This compound (Known Amount 'Y') IS_Known->MS_Response Analyte_Response Response_X MS_Response->Analyte_Response IS_Response Response_Y MS_Response->IS_Response Ratio_Calc Calculate Ratio: (Response_X / Response_Y) Analyte_Response->Ratio_Calc IS_Response->Ratio_Calc Final_Calc Calculate Unknown Amount 'X': 'X' = Ratio * 'Y' Ratio_Calc->Final_Calc

Caption: Principle of Isotope Dilution Mass Spectrometry for quantification.

References

Application Notes and Protocols for Metabolite Quantification Using D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of metabolite concentrations is crucial for understanding cellular metabolism, identifying disease biomarkers, and accelerating drug development. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for absolute quantification of metabolites in complex biological matrices. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This allows for the correction of variability throughout the analytical process, including sample extraction, derivatization, and ionization, leading to highly accurate and precise results.

D-2-Aminohexanoic acid-d9, a deuterated analog of D-norleucine, serves as an excellent internal standard for the quantification of various amino acids and other primary amine-containing metabolites. Its chemical properties are nearly identical to its non-labeled counterpart and other structurally similar amino acids, ensuring it behaves similarly during sample preparation and analysis. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate normalization of the analyte signal.

These application notes provide a comprehensive guide, including detailed protocols and data presentation, for the use of this compound in targeted metabolomics.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of amino acids in human plasma using this compound as an internal standard. This data is for illustrative purposes and actual concentrations may vary depending on the sample and experimental conditions.

Table 1: Representative Concentrations of Amino Acids in Human Plasma Determined Using this compound Internal Standard

AnalyteConcentration (µM)Standard Deviation (µM)Coefficient of Variation (%CV)
Alanine350.515.24.3
Arginine85.27.89.2
Asparagine50.14.59.0
Aspartic Acid12.81.914.8
Citrulline35.63.18.7
Glutamic Acid45.35.211.5
Glutamine550.745.88.3
Glycine250.120.58.2
Histidine75.96.89.0
Isoleucine60.45.18.4
Leucine120.810.38.5
Lysine180.216.49.1
Methionine25.72.911.3
Ornithine70.38.111.5
Phenylalanine55.94.78.4
Proline200.618.29.1
Serine110.49.88.9
Threonine130.111.58.8
Tryptophan60.25.59.1
Tyrosine65.86.19.3
Valine230.521.79.4

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (Molecular Weight: 140.23 g/mol )

  • Analytes: Amino acid standards mix

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic acid (FA)

  • Sample Matrix: Human plasma (or other biological fluid/tissue extract)

  • Equipment:

    • Liquid Chromatograph (LC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18 reverse-phase column)

    • Microcentrifuge

    • Vortex mixer

    • Pipettes and tips

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: Add a known concentration of this compound solution to each plasma sample. A typical final concentration is 10 µM.

  • Protein Precipitation: Add three volumes of ice-cold methanol (or acetonitrile) to one volume of the plasma sample containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

2.3.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80% to 2% B

    • 9.1-12 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.3.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Amino Acids and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 141.2 76.1 15
Alanine90.144.112
Arginine175.170.120
Asparagine133.174.115
Aspartic Acid134.174.016
Citrulline176.1159.110
Glutamic Acid148.184.115
Glutamine147.184.115
Glycine76.130.112
Histidine156.1110.118
Isoleucine132.186.115
Leucine132.186.115
Lysine147.184.120
Methionine150.1104.112
Ornithine133.170.118
Phenylalanine166.1120.115
Proline116.170.118
Serine106.160.112
Threonine120.174.112
Tryptophan205.1188.115
Tyrosine182.1136.115
Valine118.172.112
Data Analysis and Calculation of Concentrations
  • Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the response ratio for each analyte by dividing the peak area of the analyte by the peak area of the internal standard.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of each amino acid and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

  • Concentration Calculation: Determine the concentration of each analyte in the unknown samples by interpolating their response ratios on the calibration curve.

    Concentration of Analyte = (Response Ratio of Sample - y-intercept) / slope

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is precipitation Protein Precipitation (Methanol/Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Metabolite Quantification data_analysis->quantification

Caption: A streamlined workflow for metabolite quantification.

Isotope Dilution Mass Spectrometry Principle

isotope_dilution_principle cluster_sample Biological Sample cluster_standard Internal Standard analyte Analyte (A) (Unknown Amount) mix Mix Sample and Internal Standard analyte->mix is Isotope-Labeled Analyte (A*) (Known Amount) is->mix ms Mass Spectrometry Measurement mix->ms ratio Measure Ratio of A to A* ms->ratio calculation Calculate Amount of A ratio->calculation

Caption: The core principle of isotope dilution mass spectrometry.

Data Analysis and Quantification Logic

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output peak_areas Peak Area (Analyte) Peak Area (IS) calc_ratio Calculate Response Ratio (Area_Analyte / Area_IS) peak_areas:is->calc_ratio peak_areas:analyte->calc_ratio cal_data Known Concentrations Response Ratios gen_curve Generate Calibration Curve (Ratio vs. Concentration) cal_data->gen_curve interpolate Interpolate Sample Ratio on Calibration Curve calc_ratio->interpolate gen_curve->interpolate concentration Analyte Concentration interpolate->concentration

Caption: Logical flow of data analysis for quantification.

Troubleshooting & Optimization

D-2-Aminohexanoic acid-d9 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and long-term storage of D-2-Aminohexanoic acid-d9. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.

Stability and Storage Summary

Deuterium-labeled compounds, such as this compound, are valuable tools in metabolic research and drug development due to their potential for increased metabolic stability. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect. This can slow down metabolic processes that involve the cleavage of these bonds.

One supplier of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid recommends that the compound is stable if stored at room temperature and should be re-analyzed for chemical purity after three years[1][2]. For optimal long-term stability, particularly to minimize any potential for slow degradation, storage at -20°C is a common practice for many deuterated compounds[3].

Quantitative Stability Data

While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table provides an illustrative example of expected stability based on general principles for deuterated amino acids.

ConditionTemperatureDurationExpected PurityPotential Degradants
Recommended Storage -20°C ≥ 2 years [3]>98% Minimal to none
Long-term Storage Room Temperature Up to 3 years [1][2]Re-analysis recommended [1][2]Trace impurities
Acidic Stress60°C24 hoursVariableDeamination products, racemization
Basic Stress60°C24 hoursVariableDeamination products, racemization
Oxidative StressRoom Temperature24 hoursVariableOxidized derivatives
Photostability25°C (ICH Q1B)7 daysGenerally stablePhotolytic degradation products

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

Q1: My analytical results (e.g., LC-MS) show a peak with a lower molecular weight than expected for this compound. What could be the cause?

A1: This could indicate a loss of deuterium atoms (H/D back-exchange). This is more likely to occur if the compound has been exposed to harsh acidic or basic conditions, or high temperatures in the presence of protic solvents.

Q2: I am observing unexpected biological activity or altered pharmacokinetic profiles in my experiments. Could this be related to the stability of the compound?

A2: Yes. Degradation of the compound could lead to the formation of impurities with different biological activities. Additionally, if the deuterium atoms are lost, the kinetic isotope effect will be nullified, potentially leading to faster metabolism than anticipated.

Q3: The appearance of the solid this compound has changed (e.g., discoloration, clumping). Is it still usable?

A3: A change in physical appearance can be an indicator of degradation or contamination. It is strongly recommended to re-analyze the purity of the compound using a suitable analytical method like HPLC or LC-MS before use.

Q4: How can I confirm the isotopic purity of my this compound sample?

A4: The isotopic purity can be determined using mass spectrometry (MS) to assess the distribution of isotopologues or by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR).

Frequently Asked Questions (FAQs)

Q: What are the recommended long-term storage conditions for this compound?

A: For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Storage at room temperature is also cited as acceptable for up to three years, after which re-analysis of purity is advised[1][2].

Q: In what solvents should I dissolve this compound for my experiments?

A: this compound, like its non-deuterated counterpart, is expected to be soluble in aqueous solutions. For stock solutions, the use of aprotic, anhydrous solvents such as DMSO or acetonitrile (B52724) is recommended to minimize the risk of H/D back-exchange.

Q: Is this compound sensitive to light?

A: While deuteration can enhance photostability in some molecules[4], it is good laboratory practice to protect all research compounds from prolonged exposure to direct light. Store solutions in amber vials or protect them from light.

Q: What are the common degradation pathways for amino acids?

A: Common degradation pathways for amino acids include deamination (removal of the amino group), transamination (transfer of the amino group), and decarboxylation (removal of the carboxyl group). These can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label under experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., DMSO).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, cell culture media).

  • Incubation:

    • Incubate the sample at the relevant experimental temperature (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples using LC-MS.

    • Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation:

    • Calculate the percentage of the d9-form remaining at each time point to determine the rate of exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points for each condition (e.g., 0, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

Visualizations

Troubleshooting_Flowchart Troubleshooting Experimental Issues start Unexpected Experimental Result q1 Altered Analytical Result? (e.g., incorrect mass in MS) start->q1 a1 Potential H/D back-exchange. Review solvent conditions and pH. q1->a1 Yes q2 Altered Biological Activity? q1->q2 No end Consult further with technical support a1->end a2 Possible degradation to active/inactive impurities. Verify compound purity. q2->a2 Yes q3 Change in Physical Appearance? q2->q3 No a2->end a3 Indicates potential degradation. Re-analyze purity before use. q3->a3 Yes q3->end No a3->end Stability_Testing_Workflow Forced Degradation Study Workflow start This compound Sample stress Apply Stress Conditions start->stress conditions Acidic Basic Oxidative Thermal Photolytic stress->conditions sampling Collect Samples at Multiple Time Points conditions->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis evaluation Evaluate Purity and Identify Degradants analysis->evaluation

References

D-2-Aminohexanoic acid-d9 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of D-2-Aminohexanoic acid-d9 and offers troubleshooting for common experimental challenges.

Solubility Data

Table 1: Solubility of Norleucine (Non-deuterated form) in Various Solvents

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)
WaterH₂O18.0216 g/L[2]23
Dimethyl sulfoxide (B87167) (DMSO)(CH₃)₂SO78.13SolubleNot Specified
Ethanol (B145695)C₂H₅OH46.07Sparingly SolubleNot Specified
MethanolCH₃OH32.04Sparingly SolubleNot Specified
N,N-Dimethylformamide (DMF)(CH₃)₂NCH73.09SolubleNot Specified

Note: In general, amino acids are soluble in water and insoluble in non-polar organic solvents.[3] The solubility is influenced by factors such as pH and the presence of salts.[4] For preparing stock solutions, DMSO is a common solvent for related compounds.[5]

Experimental Protocol: Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.[6]

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a vial or Eppendorf tube).

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or ThermoMixer can be used for this purpose.[6]

  • Separation of Solid and Liquid Phases:

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant (the clear, saturated solution).

  • Solvent Evaporation:

    • Evaporate the solvent from the collected supernatant under vacuum or by gentle heating.

  • Mass Determination:

    • Weigh the remaining solid residue.

  • Calculation:

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

Troubleshooting Guide & FAQs

Q1: I am having difficulty dissolving this compound in water.

A1:

  • Increase Temperature: Gently warming the solution can increase the solubility of most solids.

  • Adjust pH: The solubility of amino acids is pH-dependent. Try adjusting the pH slightly towards acidic or basic conditions. For many amino acids, solubility is lowest at their isoelectric point.

  • Sonication: Using an ultrasonic bath can help to break up clumps of powder and accelerate dissolution.

  • Increase Stirring/Agitation: Ensure the solution is being adequately mixed.

Q2: The compound precipitated out of solution after cooling.

A2: This indicates that the initial solution was supersaturated at the lower temperature. To maintain a stable solution, either keep the solution at the higher temperature or prepare a less concentrated solution.

Q3: Can I use DMSO to make a stock solution?

A3: Yes, DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules.[5][7] These stock solutions can then be diluted into aqueous buffers for final experiments. Be aware of the potential effects of residual DMSO on your specific assay.

Q4: Is this compound soluble in ethanol or methanol?

A4: Amino acids generally have lower solubility in alcohols compared to water. While some dissolution may occur, achieving high concentrations is unlikely. These solvents are more suitable for rinsing or as part of a solvent system rather than as a primary solvent.

Experimental Workflow Diagram

G General Solubility Testing Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) with agitation A->B C Centrifuge to separate solid and liquid phases B->C D Collect a known volume of supernatant C->D E Evaporate solvent from supernatant D->E F Weigh the solid residue E->F G Calculate solubility (mass/volume) F->G

Caption: General workflow for determining the solubility of a compound.

References

Technical Support Center: D-2-Aminohexanoic acid-d9 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry settings for D-2-Aminohexanoic acid-d9 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of D-2-Aminohexanoic acid, also known as D-norleucine. In mass spectrometry, it is commonly used as an internal standard (IS) for the quantification of its non-deuterated counterpart or other similar amino acids. The nine deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the endogenous analyte while exhibiting nearly identical chemical and chromatographic behavior. This helps to correct for variability during sample preparation, chromatography, and ionization.

Q2: What are the predicted MRM transitions for this compound?

While optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically by infusing the standard into the mass spectrometer, typical fragmentation patterns for amino acids can be used to predict likely transitions. The precursor ion will be the protonated molecule [M+H]⁺. Common product ions result from the neutral loss of small molecules like water (H₂O) and formic acid (HCOOH), or the loss of the carboxylic acid group (-COOH).

Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted ValueNotes
Precursor Ion (Q1)m/z 141.2[M+H]⁺ for C₆H₄D₉NO₂
Product Ion (Q3)m/z 95.2Predicted from the neutral loss of formic acid (46 Da)
Product Ion (Q3)m/z 77.2Predicted from the neutral loss of formic acid and water (64 Da)
Declustering Potential (DP)40 - 80 VTypical starting range for small molecules. Optimization is required.
Collision Energy (CE)15 - 35 eVTypical starting range for this mass. Optimization is critical for sensitivity.

Note: These are predicted starting points. Actual values must be optimized for the specific instrument and experimental conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor or No Signal for this compound

Symptoms:

  • Low or no detectable peak for the internal standard.

  • Inconsistent signal intensity between injections.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect MS Parameters Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor ion, product ions, declustering potential, and collision energy.
Ion Suppression The sample matrix can interfere with the ionization of the analyte.[1][2] Improve sample cleanup using techniques like solid-phase extraction (SPE) or dilute the sample further. A post-column infusion experiment can help identify regions of ion suppression.
Degradation of Standard Prepare fresh stock and working solutions of this compound. Verify proper storage conditions (e.g., temperature, protection from light).
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature.[3] For amino acids, electrospray ionization (ESI) in positive mode is common.

Logical Flow for Troubleshooting Poor Signal

Start Poor or No Signal CheckMS Verify MS Parameters (Infuse Standard) Start->CheckMS OptimizeSource Optimize Ion Source Parameters CheckMS->OptimizeSource Parameters Incorrect CheckSamplePrep Evaluate Sample Preparation CheckMS->CheckSamplePrep Parameters Correct Resolved Signal Restored OptimizeSource->Resolved CheckStandard Assess Standard Integrity CheckSamplePrep->CheckStandard Cleanup Sufficient CheckSamplePrep->Resolved Improve Cleanup CheckStandard->Resolved Prepare Fresh Standard

Caption: Troubleshooting workflow for poor or no signal.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inconsistent analyte to internal standard area ratios.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isotopic Contribution/Crosstalk The deuterated standard may contain a small amount of the non-deuterated analyte, or vice-versa.[4] Analyze a high concentration of the standard to check for a signal in the analyte's MRM transition. If significant, a purer standard may be needed.
Chromatographic Separation (Isotope Effect) Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] This can lead to differential matrix effects. Adjust the chromatographic gradient or mobile phase composition to ensure co-elution.
Differential Matrix Effects Even with co-elution, matrix components can affect the ionization of the analyte and internal standard differently.[5] Enhance sample cleanup or use a matrix-matched calibration curve.
Deuterium-Hydrogen Exchange Labile deuterium atoms can exchange with hydrogen from the solvent, especially under acidic or basic conditions.[2] Ensure deuterium labels are on stable positions (like a carbon backbone) and prepare solutions in neutral solvents if exchange is suspected.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for the extraction of amino acids from plasma or serum samples.[6][7][8]

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (HILIC or Reversed-Phase) Supernatant->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Method for Underivatized Amino Acids

This is a starting point for a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for polar compounds like amino acids.[9]

  • Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (Re-equilibration)

References

Preventing H/D exchange for D-2-Aminohexanoic acid-d9 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-2-Aminohexanoic Acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) exchange and ensuring the isotopic stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1][2] For this compound, this is a concern because the loss of deuterium atoms ("back-exchange") compromises its isotopic purity, which is critical for its use in applications such as metabolic tracing, as an internal standard in mass spectrometry, and in mechanistic studies.[3][4]

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atoms in this compound have different susceptibilities to exchange:

  • Labile Deuterons: The deuterons on the amine (-ND2) and carboxylic acid (-COOD) groups are highly labile and will rapidly exchange with protons from any protic solvent (like water or methanol).

  • Less Labile Deuterons: The deuterons on the α-carbon are generally more stable but can be susceptible to exchange under conditions that promote racemization, such as strong acidic or basic conditions and elevated temperatures.

  • Stable Deuterons: The deuterons on the aliphatic side chain (positions 3, 4, 5, and 6) are the most stable as C-D bonds are generally strong and less prone to exchange.[5] However, extreme conditions (e.g., high pH, high temperature, or the presence of a metal catalyst) can facilitate this exchange.[2]

Q3: What are the primary factors that promote H/D exchange?

A3: The main factors that can induce H/D exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most common sources of hydrogen for back-exchange.[1]

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[1][2] The rate of exchange for labile protons is minimized at a pH of around 2.5-3.0.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[1]

  • Presence of Catalysts: Certain metal catalysts can facilitate the exchange of even non-labile C-D bonds.[2]

Q4: What are the best solvents for dissolving this compound to prevent H/D exchange?

A4: To minimize H/D exchange, it is highly recommended to use aprotic and anhydrous solvents.[1] Good choices include:

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): A polar aprotic solvent that is excellent for dissolving many polar compounds.[3]

  • Deuterated Acetonitrile (CD3CN): A polar aprotic solvent suitable for a range of compounds.

  • Deuterated Tetrahydrofuran (THF-d8): A less polar aprotic solvent.

If a protic solvent is absolutely necessary for your experiment, using a fully deuterated solvent (e.g., D2O) will help to maintain the deuteration of your compound, as the exchange will be with deuterium atoms.

Q5: How should I store solutions of this compound?

A5: Solutions of this compound should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to atmospheric moisture. For long-term storage, it is recommended to store solutions at low temperatures (-20°C or -80°C) to minimize any potential for degradation or exchange.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Loss of Isotopic Purity (detected by MS or NMR) H/D exchange with protic solvent or atmospheric moisture.1. Use anhydrous, aprotic solvents for sample preparation and analysis. 2. Handle the compound and solutions under an inert atmosphere (e.g., in a glove box). 3. Store solutions in tightly sealed vials with septa.
Acid or base-catalyzed H/D exchange from the experimental medium.1. If possible, adjust the pH of your experimental medium to be near neutral. 2. If acidic or basic conditions are required, minimize the exposure time and temperature. 3. For labile deuterons, consider if their exchange will impact your experimental results. If not, you may not need to take preventative measures for those positions.
Compound Degradation (observed as new peaks in HPLC or NMR) Harsh pH or high temperature.1. Assess the stability of the compound under your experimental conditions by running a time-course experiment. 2. If degradation is observed, consider milder conditions (lower temperature, less extreme pH).
Poor Solubility in Aprotic Solvents D-2-Aminohexanoic acid is a zwitterionic compound with limited solubility in some organic solvents.1. Try a different aprotic solvent, such as DMSO-d6, which has good solvating power for polar molecules. 2. Gentle heating or sonication may aid dissolution, but monitor for any degradation or H/D exchange. 3. Consider derivatization of the amino or carboxyl group to improve solubility in less polar aprotic solvents, if compatible with your experimental design.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent

Objective: To prepare a stock solution of this compound with minimal risk of H/D exchange.

Materials:

  • This compound (solid)

  • Anhydrous, aprotic solvent (e.g., DMSO-d6)

  • Glass vial with a PTFE-lined septum cap

  • Syringes and needles

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry the glass vial and cap in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.

  • Weigh the desired amount of this compound directly into the vial.

  • Seal the vial with the septum cap.

  • Purge the vial with the inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a dry syringe, add the desired volume of the anhydrous, aprotic solvent to the vial.

  • Gently swirl or vortex the vial until the compound is fully dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Store the stock solution at the recommended temperature (typically -20°C for long-term storage) and under an inert atmosphere.

Protocol 2: Monitoring Isotopic Purity using NMR Spectroscopy

Objective: To quantitatively assess the deuterium incorporation in this compound.

Materials:

  • Solution of this compound

  • Deuterated NMR solvent (e.g., DMSO-d6)

  • NMR tube

Procedure:

  • Prepare a solution of your this compound sample in a suitable deuterated aprotic solvent.

  • Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions is a qualitative indicator of high isotopic purity.

  • For quantitative analysis, acquire a ²H (Deuterium) NMR spectrum. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium atoms. Integration of the signals can be used to determine the relative abundance of deuterium at each site.[6]

  • Alternatively, high-resolution mass spectrometry can be used to determine the isotopic distribution and calculate the average deuterium incorporation.[7][8]

Data Summary

Factor Effect on C-D Bond Stability Rationale
Solvent Aprotic solvents maintain stability. Protic solvents can lead to exchange, especially under catalytic conditions.Protic solvents provide a source of protons for exchange.
pH Neutral pH is optimal. Strong acid or base can catalyze exchange, particularly at the α-carbon.Acid/base catalysis can facilitate the formation of intermediates that are susceptible to exchange.
Temperature Lower temperatures favor stability. Higher temperatures increase the rate of exchange.H/D exchange is a chemical reaction with an activation energy that can be overcome with increased thermal energy.
Bond Type C-D bonds on an aliphatic chain are significantly more stable than N-D or O-D bonds.The C-D bond is strong and non-polar, making it less susceptible to exchange than deuterons on heteroatoms.

Visualizations

H_D_Exchange_Mechanism cluster_base Base-Catalyzed Exchange (at α-carbon) cluster_acid Acid-Catalyzed Exchange (at α-carbon) Amino_Acid_d R-CD(ND2)-COOH Carbanion R-C⁻(ND2)-COOH Amino_Acid_d->Carbanion -D⁺ Amino_Acid_h R-CH(ND2)-COOH Carbanion->Amino_Acid_h +H⁺ (from H₂O) OH- OH- OH-->Amino_Acid_d H2O H2O H2O->Carbanion Amino_Acid_d_acid R-CD(N⁺D3)-COOH Enol R-C(OD)=C(N⁺D3)-OH Amino_Acid_d_acid->Enol Enolization Amino_Acid_h_acid R-CH(N⁺D3)-COOH Enol->Amino_Acid_h_acid Ketonization + H⁺ D3O+ D3O+ D3O+->Amino_Acid_d_acid H3O+ H3O+ experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Start This compound (solid) Dissolve Dissolve under Inert Atmosphere Start->Dissolve Solvent Anhydrous Aprotic Solvent (e.g., DMSO-d6) Solvent->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Experiment Perform Experiment (Control Temp & pH) Stock_Solution->Experiment Sample Take Aliquots Experiment->Sample NMR NMR Analysis (¹H, ²H) Sample->NMR MS MS Analysis (Isotopic Distribution) Sample->MS Purity Assess Isotopic Purity NMR->Purity MS->Purity

References

Troubleshooting poor signal intensity of D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor signal intensity of D-2-Aminohexanoic acid-d9, a stable isotope-labeled (SIL) internal standard, in mass spectrometry-based assays.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.

Q1: Why is the signal for my this compound internal standard weak or completely absent?

A: Low or no signal from your SIL internal standard can stem from several factors, ranging from the compound's integrity and sample preparation to the LC-MS instrument settings. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Compound Integrity: Verify that the standard was stored under the recommended conditions (typically -20°C, protected from light) and has not expired.[2] Improper storage can lead to degradation.

  • Preparation Error: Double-check all calculations, dilutions, and pipetting steps made during the preparation of stock and working solutions.

  • Instrument Status: Confirm that the mass spectrometer is tuned and calibrated and has passed its routine system suitability tests.[3][4]

If these initial checks do not resolve the issue, proceed to a more detailed investigation using the workflow and table below.

Table 1: Potential Causes of Poor Signal Intensity and Solutions
CategoryPotential CauseRecommended Action
Compound & Solvents Degradation of the standardPrepare a fresh working solution from the stock. If the issue persists, use a new vial of the standard.
Contaminated solvents or mobile phasePrepare fresh mobile phases using LC-MS grade solvents and additives.
Sample Preparation Incorrect concentrationVerify dilution calculations. Prepare a fresh, simple solution of the standard in a clean solvent (e.g., mobile phase) and inject it to confirm its presence.
Poor extraction recoveryOptimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to ensure efficient and consistent recovery.
LC System No injection or partial injectionCheck autosampler settings, syringe, and vial caps. Manually inspect the injection process if possible.
Chromatographic issues (e.g., poor peak shape, no elution)Ensure the correct column and mobile phases are being used. Check for leaks or blockages in the LC system.
MS System Dirty ion sourceClean the ion source components (e.g., capillary, cone, lenses) according to the manufacturer's protocol.
Incorrect MS parametersOptimize ion source parameters (e.g., gas flows, temperatures, voltages) and analyte-specific parameters (precursor/product ions, collision energy).[5]
Ion Suppression (Matrix Effect)Co-eluting compounds from the sample matrix are interfering with the ionization of the standard.[6][7] See Q3 for details on how to diagnose and mitigate this.
Troubleshooting Workflows

Visual workflows can help guide the troubleshooting process in a logical sequence.

G cluster_0 General Troubleshooting Workflow start Poor or No Signal for this compound q1 Is the MS tuned, calibrated, and passing general SST? start->q1 q2 Prepare fresh standard in clean solvent. Is signal adequate now? q1->q2 Yes a1 Perform Instrument Maintenance: - Tune & Calibrate - Clean Ion Source q1->a1 No q3 Is signal suppressed when spiked into extracted blank matrix? q2->q3 Yes a2 Investigate Compound Integrity: - Check Storage/Expiration - Use New Vial q2->a2 No a5 Optimize LC Method: - Adjust Gradient - Change Column q3->a5 Yes end_node Problem Resolved q3->end_node No (Issue likely LC/MS settings) a1->q1 a3 Investigate Sample Preparation: - Check Dilutions - Verify Pipetting a2->a3 a3->q2 a4 Investigate Matrix Effects (See Protocol 2) a4->end_node a5->a4

Caption: A step-by-step workflow for diagnosing the cause of poor signal intensity.

Q2: My signal is highly variable across a batch of samples. What should I investigate?

A: High variability in the internal standard signal can compromise quantitative accuracy. This issue often points to inconsistent sample processing or matrix effects that differ from sample to sample.

Potential Causes:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample. Verify the accuracy of pipettes and automated liquid handlers. Inconsistent extraction recovery can also lead to variability.

  • Differential Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for the internal standard in each sample.[6][8] If you observe a trend (e.g., signal decreasing over the run), it might indicate a build-up of contaminants in the system.[9]

  • Analyte-Internal Standard Interaction: At very high concentrations of the unlabeled analyte, it can begin to compete with and suppress the signal of the deuterated internal standard.[8] Review your calibration curve data to see if the internal standard area drops significantly at the highest concentration points.

Q3: How can I determine if matrix effects are suppressing my signal, and what can I do about it?

A: Matrix effects occur when co-eluting molecules from the sample matrix interfere with the ionization of your target analyte, causing signal suppression or enhancement.[7] A post-column infusion experiment is a powerful tool to visualize this phenomenon.

G cluster_1 Investigating Matrix Effects start Suspected Matrix Effects infusion Perform Post-Column Infusion Experiment (See Protocol 2) start->infusion injection Inject Blank Matrix Extract infusion->injection monitor Monitor IS Signal for Dips or Spikes injection->monitor decision Is Signal Suppressed at the Analyte's Retention Time? monitor->decision decision->start No (Matrix effect is not the primary issue) solution1 Improve Chromatographic Separation to Move Analyte Away from Suppression Zone decision->solution1 Yes solution2 Enhance Sample Cleanup to Remove Interferences decision->solution2 Yes solution3 Dilute Sample to Reduce Matrix Load decision->solution3 Yes

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Mitigation Strategies:

  • Improve Chromatography: Modify the LC gradient or use a different column chemistry to separate the this compound from the interfering matrix components.[10]

  • Enhance Sample Cleanup: Use a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove phospholipids (B1166683) and other interfering substances.[6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[10][11] This is only feasible if the analyte concentration is high enough to be detected after dilution.

Experimental Protocols & Data
Protocol 1: System Suitability Test (SST)

Objective: To verify that the LC-MS system is performing adequately before analyzing a sample batch.[3][4]

Methodology:

  • Prepare an "SST solution" consisting of this compound at a known concentration (e.g., mid-range of your calibration curve) in a clean solvent mixture (e.g., initial mobile phase).[3]

  • Inject the SST solution at the beginning of your analytical run.

  • Evaluate the results against predefined acceptance criteria.

Acceptance Criteria (Example):

  • Signal Intensity: Peak area must be within ±20% of the historical average for a passing SST.

  • Retention Time: Must be within ±0.2 minutes of the expected retention time.

  • Peak Shape: Tailing factor should be between 0.9 and 1.5.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[10][12][13]

Methodology:

  • Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-level signal.

  • Using a syringe pump and a T-connector, continuously infuse this solution into the LC flow path between the analytical column and the mass spectrometer ion source.

  • Once a stable signal baseline is achieved for the standard, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma from a control source).

  • Monitor the signal of the infused standard. A dip in the baseline indicates ion suppression at that retention time, while a spike indicates enhancement.[12][14]

Table 2: Example Mass Spectrometry Parameters

These are starting parameters for a typical triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimization is required for your specific instrument.

ParameterTypical ValuePurpose
Ion Source
Ionization ModeESI PositiveAmino groups are readily protonated.
Capillary Voltage3.5 - 4.5 kVCreates the electrospray.
Nebulizer Gas (N₂)30 - 50 psiAids in droplet formation.
Drying Gas (N₂) Flow8 - 12 L/minAssists in solvent evaporation.
Drying Gas Temperature300 - 400 °CFacilitates desolvation of droplets.
Analyte (MRM)
Precursor Ion (Q1)m/z 141.2[M+H]⁺ for C₆H₄D₉NO₂ (MW 140.23).[1]
Product Ion (Q3)m/z 95.2Corresponds to the neutral loss of formic acid (-HCOOH).[15][16]
Collision Energy (CE)10 - 20 eVEnergy required to fragment the precursor ion. Must be optimized.
Dwell Time50 - 100 msTime spent acquiring data for the specific MRM transition.
Table 3: Interpreting Matrix Effect Experiment Results
Observation (Post-Column Infusion)InterpretationRecommended Action
Stable Baseline after injecting blank matrix.No significant matrix effect observed at any point in the chromatogram.Proceed with the current method.
Signal Dip at the retention time of the analyte.Ion Suppression. Co-eluting matrix components are interfering with ionization.[6][17]Modify LC gradient to shift analyte retention time. Improve sample cleanup.
Signal Spike at the retention time of the analyte.Ion Enhancement. Co-eluting components are improving ionization efficiency.While seemingly beneficial, this is uncontrolled and can lead to poor reproducibility. Actions are the same as for ion suppression.
Broad Signal Dip in the early part of the run.Early-eluting interferences (e.g., salts, phospholipids) are causing suppression.[6]Introduce a divert valve to send the initial part of the LC flow to waste. Improve sample cleanup.

References

Identifying and minimizing matrix effects with D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-2-Aminohexanoic acid-d9 as an internal standard and encountering matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of D-2-Aminohexanoic acid, where nine hydrogen atoms have been replaced by deuterium.[1][2] It is used as an internal standard (IS) in mass spectrometry-based quantitative analysis.[2] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes and experiences similar ionization effects in the MS source.[3] This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the target analyte.[3][4]

Q2: I am observing low and inconsistent signal intensity for my analyte when using this compound in plasma samples. What is the likely cause?

Low and inconsistent signal intensity, despite the use of a SIL-IS like this compound, strongly suggests the presence of significant matrix effects.[5][6] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins in plasma) interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source.[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the assay.[3][8]

Q3: How can I definitively confirm that matrix effects are impacting my analysis?

You can perform a post-extraction spike experiment to quantitatively assess the presence and extent of matrix effects.[6][8] This involves comparing the peak area of your analyte and internal standard in a neat solution to their peak areas when spiked into an extracted blank matrix. A significant difference between these measurements indicates the presence of ion suppression or enhancement.[8] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects are most pronounced.[4][9]

Q4: My this compound internal standard signal is also suppressed. Is it still effectively correcting for matrix effects?

While a SIL-IS like this compound is the best tool to compensate for matrix effects, severe ion suppression can affect both the analyte and the IS.[3] If the IS signal is significantly suppressed, it may fall below a desirable signal-to-noise ratio, leading to poor reproducibility. Although the ratio of analyte to IS may remain consistent, a weak IS signal can compromise the precision of the measurement. It is always best to minimize the source of the matrix effect first.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Signal Suppression/Enhancement Co-eluting matrix components are interfering with ionization.[10]1. Optimize Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[7][11] 2. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components.[3][8] 3. Modify Chromatography: Adjust the LC gradient, change the column chemistry, or use a divert valve to prevent highly interfering components from entering the mass spectrometer.[5][9]
Poor Reproducibility/Inconsistent Results Variable matrix effects between different sample lots or injections.[9]1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as your samples to ensure calibrators and samples experience similar matrix effects.[4][7] 2. Ensure Consistent Sample Cleanup: Standardize the sample preparation protocol to minimize variability.
Retention Time Shifts Column degradation, changes in mobile phase composition, or system contamination.[5]1. Equilibrate the Column: Ensure the column is properly equilibrated before each run. 2. Prepare Fresh Mobile Phase: Use freshly prepared mobile phases to avoid changes in composition over time. 3. System Suitability Tests: Regularly inject system suitability test samples to monitor for and identify contamination or system performance issues.[5]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix effect on an analyte, using this compound as the internal standard.

1. Sample Sets Preparation:

  • Set A (Neat Solution): Prepare your analyte and this compound internal standard in the final reconstitution solvent at a known concentration.

  • Set B (Post-extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the full extraction procedure. In the final step, spike the extracted matrix with the analyte and this compound to the same concentration as in Set A.

  • Set C (Pre-extraction Spike): Spike the blank matrix with the analyte and this compound before the extraction procedure. This set is used to determine recovery but is not required for the matrix effect calculation itself.[6]

2. LC-MS/MS Analysis:

  • Analyze multiple replicates (n≥3) of Set A and Set B via your established LC-MS/MS method.

3. Data Analysis and Calculation:

  • Calculate the average peak area for the analyte and the internal standard in both sets.

  • Calculate the Matrix Effect (ME) using the following formula:

    • ME (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[8]

Table 1: Example Matrix Effect Calculation

Sample SetAnalyte Peak AreaThis compound Peak Area
Set A (Neat)1,200,0001,500,000
Set B (Post-Spike)650,000780,000
Matrix Effect (%) 54.2% 52.0%

In this example, both the analyte and the internal standard show significant ion suppression.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategy cluster_confirmation Confirmation A Low/Inconsistent Signal Poor Reproducibility B Perform Post-Extraction Spike Experiment A->B Suspect Matrix Effect C Analyze Data: ME (%) = (Area_PostSpike / Area_Neat) * 100 B->C Acquire Data D Optimize Sample Cleanup (SPE, LLE) C->D ME < 85% or > 115% E Modify LC Method (Gradient, Column) C->E ME < 85% or > 115% F Dilute Sample C->F ME < 85% or > 115% H Proceed with Validated Method C->H ME is acceptable (e.g., 85-115%) G Re-evaluate Matrix Effect D->G E->G F->G G->H ME within acceptable range

Caption: Workflow for identifying, quantifying, and mitigating matrix effects.

IonSuppression cluster_source LC Eluent to MS Source cluster_process Electrospray Ionization (ESI) cluster_detector Mass Analyzer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Co-elution IS D-2-Aminohexanoic acid-d9 (IS) IS->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Co-elution Matrix->Droplet Interferes with evaporation & ionization GasPhase Gas Phase Ions Droplet->GasPhase Evaporation Detector Detector Signal GasPhase->Detector Suppressed Signal

Caption: Ion suppression mechanism in the mass spectrometer source.

References

Technical Support Center: D-2-Aminohexanoic Acid-d9 Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-2-aminohexanoic acid-d9 (also known as D-norleucine-d9) in mass spectrometry (MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application in MS/MS analysis?

This compound is a stable isotope-labeled version of D-2-aminohexanoic acid (D-norleucine), where nine hydrogen atoms have been replaced by deuterium (B1214612). Its primary use is as an internal standard in quantitative mass spectrometry-based assays. The increased mass allows for its differentiation from the unlabeled endogenous analyte, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: What is the expected molecular weight of this compound?

The molecular weight of unlabeled D-2-aminohexanoic acid (C₆H₁₃NO₂) is approximately 131.17 g/mol . With the replacement of nine hydrogen atoms (atomic mass ~1.008 amu) with nine deuterium atoms (atomic mass ~2.014 amu), the expected monoisotopic mass of the deuterated standard will be approximately 140.23 g/mol .

Q3: What are the common fragmentation patterns observed for aliphatic amino acids like D-2-aminohexanoic acid in MS/MS?

Aliphatic amino acids typically undergo characteristic fragmentation pathways in MS/MS analysis. The most common cleavages involve the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid group (-COOH, 45 Da), and α-cleavage at the bond between the α-carbon and the side chain.[1][2] For protonated amino acids, a common fragmentation is the loss of H₂O (18 Da) and CO (28 Da).[3]

Predicted Fragmentation Pattern of this compound

Parent Ion: [M+H]⁺ = m/z 141.2

Predicted Major Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure/Description
141.2123.2H₂O (18 Da)Loss of a water molecule.
141.295.2HCOOH (46 Da)Loss of the formic acid group from the protonated molecule.
141.286.2C₄D₉ (66 Da)α-cleavage, loss of the deuterated butyl side chain.
141.274.1C₅D₉H (81 Da)Cleavage of the Cα-Cβ bond with charge retention on the amino group-containing fragment.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The deuterated side chain fragments will have a higher mass compared to their unlabeled counterparts.

Troubleshooting Guide

This section addresses common issues encountered during the MS/MS analysis of this compound.

Issue 1: Poor Signal or No Peak Detected for this compound

Possible Cause Troubleshooting Steps
Incorrect Mass Transition Settings Verify the precursor and product ion m/z values in your instrument method. Use the predicted fragmentation table as a starting point.
Suboptimal Ionization Conditions Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.
Degradation of the Standard Ensure proper storage of the this compound standard solution (typically at -20°C or below). Prepare fresh solutions if degradation is suspected.
Matrix Effects The sample matrix can suppress the ionization of the analyte. Dilute the sample or use a more effective sample preparation method to remove interfering substances.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Cause Troubleshooting Steps
Isotopic Exchange Back-exchange of deuterium for hydrogen can occur in certain solvents or under specific pH conditions. Prepare standards and samples in a non-protic or aprotic solvent if possible. Analyze samples promptly after preparation.
In-source Fragmentation The deuterated standard may fragment in the ion source, leading to an underestimation of its concentration. Reduce the source temperature and/or collision energy.
Co-elution with Interferences An interfering compound with a similar mass-to-charge ratio may be co-eluting with your standard. Optimize the chromatographic separation to resolve the interference.
Non-linearity of Detector Response Ensure that the concentration of the internal standard is within the linear dynamic range of the mass spectrometer.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of the deuterated internal standard in the analytical solvent over time and detect potential H/D back-exchange.

Methodology:

  • Prepare two solutions:

    • Solution A: A mixture of unlabeled D-2-aminohexanoic acid and this compound in the intended analytical solvent.

    • Solution B: this compound only in the same solvent.

  • Initial Analysis (t=0): Inject both solutions into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Incubation: Store aliquots of both solutions under the same conditions as your experimental samples (e.g., autosampler temperature).

  • Time-Point Analysis: Re-inject the solutions at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the peak area ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate instability or isotopic exchange.

    • In Solution B, monitor for the appearance or increase of a signal at the m/z of the unlabeled analyte, which would be a direct indicator of H/D exchange.

Protocol 2: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of the this compound standard.

Methodology:

  • Prepare a concentrated solution of the this compound standard in a clean solvent.

  • Analyze the solution using LC-MS/MS.

  • Monitor the mass transition of the unlabeled analyte. The presence of a signal at the m/z of the unlabeled D-2-aminohexanoic acid indicates the level of isotopic impurity.

  • Quantify the impurity: Calculate the percentage of the unlabeled analyte relative to the deuterated standard by comparing their respective peak areas.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Inaccurate_Quantification Inaccurate Quantification Isotopic_Exchange Isotopic Exchange Inaccurate_Quantification->Isotopic_Exchange In_Source_Fragmentation In-Source Fragmentation Inaccurate_Quantification->In_Source_Fragmentation Matrix_Effects Matrix Effects Inaccurate_Quantification->Matrix_Effects Protocol_1 Run Stability Protocol Isotopic_Exchange->Protocol_1 Optimize_Source Optimize Source Conditions In_Source_Fragmentation->Optimize_Source Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup

Caption: Troubleshooting workflow for inaccurate quantification.

Fragmentation_Pathway Parent [M+H]⁺ m/z 141.2 Frag1 Loss of H₂O (-18 Da) Parent->Frag1 Frag2 Loss of HCOOH (-46 Da) Parent->Frag2 Frag3 α-Cleavage (- C₄D₉) Parent->Frag3 Product1 m/z 123.2 Frag1->Product1 Product2 m/z 95.2 Frag2->Product2 Product3 m/z 86.2 Frag3->Product3

Caption: Predicted fragmentation of this compound.

References

Technical Support Center: Improving Chromatographic Separation of D-2-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of D-2-Aminohexanoic acid (also known as D-norleucine).

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic analysis of D-2-Aminohexanoic acid.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for D-2-Aminohexanoic acid shows significant peak tailing. What are the potential causes and how can I fix it?

    • Answer: Peak tailing for amino acids is often a result of secondary interactions between the analyte and the stationary phase. This can be particularly pronounced with basic compounds like amino acids. Here are some troubleshooting steps:

      • Mobile Phase pH: Ensure the mobile phase pH is at least one unit above or below the pKa of D-2-Aminohexanoic acid to maintain a consistent ionized or non-ionized state.[1]

      • Column Inertness: The silica (B1680970) support in reversed-phase columns can have active sites that lead to undesirable interactions. Using a column with a highly inert surface can improve peak shape.

      • Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[2] Whenever possible, dissolve the sample in the initial mobile phase.[2]

      • Contamination: Particulate contamination in the system can lead to shouldering or distorted peaks.[2] Ensure proper sample and mobile phase filtration.

  • Question: I am observing peak fronting in my chromatogram. What could be the issue?

    • Answer: Peak fronting is less common than tailing but can occur due to column overload or a problem with the column bed.

      • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.

      • Column Check: A void in the column can cause peak fronting. Consider flushing the column or, if the problem persists, replacing it.

Issue: Poor Resolution and Separation

  • Question: I am unable to separate D-2-Aminohexanoic acid from its L-enantiomer. What strategies can I employ?

    • Answer: The separation of enantiomers requires a chiral environment. Here are the primary approaches:

      • Chiral Stationary Phases (CSPs): This is a direct method that uses a column with a chiral selector incorporated into the stationary phase.[3][4] Crown-ether based CSPs are particularly effective for the separation of D- and L-amino acid enantiomers.[5] Other options include polysaccharide-based, macrocyclic antibiotic, and zwitterionic ion-exchange CSPs.[6]

      • Chiral Derivatization: This indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers.[3][6] These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a reversed-phase C18 column.[3][6]

  • Question: How can I improve the separation of D-2-Aminohexanoic acid from other structurally similar amino acids like leucine (B10760876) and norvaline?

    • Answer: Separating isostructural amino acids can be challenging due to their similar hydrophobicities.[7]

      • High-Efficiency Columns: Utilizing columns with smaller particle sizes (sub-2 µm) or core-shell technology can significantly increase separation efficiency.[7]

      • Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration and using ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve resolution.[8] A shallow gradient can often lead to better resolution for later eluting peaks.[2]

      • Temperature: Increasing the column temperature can facilitate diffusion and lead to sharper peaks, potentially improving resolution.[2] As a general guideline, a 1°C change in temperature can alter retention by 1-2% in an isocratic run.[2]

Issue: Weak Retention in Reversed-Phase HPLC

  • Question: D-2-Aminohexanoic acid is eluting very early in my reversed-phase HPLC run, close to the void volume. How can I increase its retention?

    • Answer: Amino acids are highly polar molecules and often exhibit poor retention on traditional hydrophobic stationary phases.[3][9] Here are several strategies to address this:

      • Lower Organic Content: Start with a mobile phase containing a very high aqueous component (close to 100%) and run a shallow gradient.[8]

      • Alternative Chromatography Modes:

        • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention of polar compounds.[10]

        • Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge and is a classic and effective technique for amino acid analysis.[11][12]

      • Derivatization: Derivatizing the amino group can increase the hydrophobicity of the molecule, leading to greater retention on a reversed-phase column.

Frequently Asked Questions (FAQs)

  • Question: Is derivatization necessary for the analysis of D-2-Aminohexanoic acid?

    • Answer: It depends on the analytical method and detector being used.

      • For UV-Vis or Fluorescence Detection: Most amino acids, including D-2-Aminohexanoic acid, lack a strong chromophore or fluorophore.[9][10] Therefore, pre-column or post-column derivatization is typically required to make them detectable with high sensitivity.[9][10]

      • For Mass Spectrometry (MS) Detection: While derivatization is not strictly necessary for detection with MS, it can be used to improve chromatographic properties (e.g., increase retention, improve peak shape) and enhance ionization efficiency.

      • For Gas Chromatography (GC): Derivatization is mandatory for GC analysis to increase the volatility of the amino acid.[13][14] Silylation or acylation are common derivatization techniques for this purpose.[14]

  • Question: What are the common derivatizing agents used for amino acid analysis?

    • Answer: A variety of reagents are used, depending on the detection method:

      • o-Phthalaldehyde (OPA): Reacts with primary amines to produce fluorescent derivatives. Often used with a thiol like 2-mercaptoethanol.[7]

      • Ninhydrin: Used in post-column derivatization for visible absorption detection.[12]

      • Propyl Chloroformate: Used for GC-MS analysis, allowing for derivatization directly in aqueous samples.[13][15]

      • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): A silylation reagent for GC-MS that forms stable derivatives.[14]

  • Question: What type of column is best for separating D-2-Aminohexanoic acid?

    • Answer: The optimal column depends on the specific separation goal:

      • For Enantiomeric Separation (D vs. L): A chiral column, such as one with a crown-ether or teicoplanin-based stationary phase, is necessary for direct separation.[5][16][17]

      • For Separation from Other Amino Acids: A high-resolution reversed-phase C18 column (e.g., with sub-2 µm or core-shell particles) is a good starting point.[7] If retention is an issue, a HILIC or ion-exchange column should be considered.[10][12]

  • Question: Can I use a mass spectrometer to distinguish between D-2-Aminohexanoic acid and L-2-Aminohexanoic acid?

    • Answer: No, a mass spectrometer alone cannot differentiate between enantiomers because they have the same mass-to-charge ratio.[8] To analyze enantiomers by MS, you must first separate them chromatographically using a chiral separation technique.[18]

Data and Protocols

Quantitative Data Summary

Table 1: HPLC Method Parameters for Amino Acid Analysis

Parameter Method 1: UHPLC-FLD
Column Sub-2 µm C18
Mobile Phase A 25 mM Na₂HPO₄/NaH₂PO₄, pH 7.2 / Tetrahydrofuran (95:5, v/v)
Mobile Phase B 25 mM Na₂HPO₄/NaH₂PO₄, pH 7.2 / Methanol / Acetonitrile (50:35:15, v/v/v)
Gradient 0-0.6 min 10% B, 0.6-9.0 min 50% B, 9.0-48 min 60% B, 48.0-51.0 min 100% B, 51.0-56.0 min 100% B, 56.0-57.0 min 10% B, 57.0-59.9 min 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Fluorescence (following OPA derivatization)
LOD 0.06 to 0.17 pmol per injection
LOQ 0.19 to 0.89 pmol per injection

Data sourced from a study on the analysis of norleucine and norvaline.[7]

Table 2: GC-MS Method Parameters for Amino Acid Analysis

Parameter Method 2: GC-MS with Silylation
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions 100 °C for 4 hours
Column 20 m x 0.18 mm I.D. x 0.18 µm SLB™-5ms
Oven Program Start at ≤ 100 °C, then ramp to 360 °C after elution of the last analyte
Detection Mass Spectrometry

Data sourced from a study on the derivatization and analysis of amino acids by GC-MS.[14]

Experimental Protocols

Protocol 1: UHPLC-FLD Analysis with Pre-Column OPA Derivatization

This protocol is adapted from a method for the analysis of non-canonical amino acids.[7]

  • Sample Preparation: Prepare the amino acid standard or sample in a suitable aqueous buffer.

  • Derivatization:

    • Mix the sample with o-phthaldialdehyde (OPA) reagent containing 2-mercaptoethanol.

    • Allow the reaction to proceed for 30 seconds.

  • Injection: Inject 1 µL of the derivatized solution onto the UHPLC system.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 reversed-phase column.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2) / Tetrahydrofuran (95:5, v/v).

    • Mobile Phase B: 25 mM Sodium Phosphate buffer (pH 7.2) / Methanol / Acetonitrile (50:35:15, v/v/v).

    • Gradient Elution: As specified in Table 1.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for OPA derivatives.

Protocol 2: GC-MS Analysis with MTBSTFA Derivatization

This protocol is based on a method for the GC-MS analysis of amino acids.[14]

  • Sample Preparation:

    • Pipette an aliquot of the amino acid solution (e.g., 50 µL) into a reaction vial.

    • Dry the sample completely, for instance, under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of neat MTBSTFA to the dried sample.

    • Add 100 µL of acetonitrile.

    • Seal the vial and heat at 100 °C for 4 hours.

  • Neutralization (Optional): Neutralize the sample with sodium bicarbonate if necessary.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatographic Conditions:

    • Column: A short, narrow-bore column such as a 20 m x 0.18 mm I.D. x 0.18 µm SLB-5ms is recommended.[14]

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) to resolve early eluting peaks, then use a temperature ramp to elute all derivatives. A final high-temperature hold ensures the column is clean.[14]

  • Detection: Use a mass spectrometer in scan or selected ion monitoring (SIM) mode for identification and quantification.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_chiral Enantiomeric Separation cluster_general General Separation Optimization cluster_solution Solution start Chromatographic Issue (e.g., Poor Resolution) chiral_check Is it an enantiomer separation issue? start->chiral_check chiral_column Use Chiral Stationary Phase (CSP) chiral_check->chiral_column Yes chiral_deriv Use Chiral Derivatizing Agent chiral_check->chiral_deriv Alternative optimize_mp Optimize Mobile Phase (pH, Organic %, Additives) chiral_check->optimize_mp No solution Improved Separation chiral_column->solution chiral_deriv->solution optimize_col Select High-Efficiency Column (sub-2µm, core-shell) optimize_mp->optimize_col optimize_temp Adjust Column Temperature optimize_col->optimize_temp optimize_temp->solution

Caption: Troubleshooting workflow for poor chromatographic resolution.

DerivatizationDecisionTree cluster_detection Detection Method cluster_derivatization Derivatization Strategy start Start Analysis of D-2-Aminohexanoic Acid detector What is the detection method? start->detector uv_fluor UV-Vis or Fluorescence detector->uv_fluor gc Gas Chromatography (GC) detector->gc ms Mass Spectrometry (MS) detector->ms deriv_yes Derivatization Required uv_fluor->deriv_yes gc->deriv_yes deriv_optional Derivatization Optional (for improved chromatography) ms->deriv_optional

Caption: Decision tree for derivatization in amino acid analysis.

References

Quantifying and resolving analytical interference in D-2-Aminohexanoic acid-d9 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-2-Aminohexanoic acid-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying and resolving analytical interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of analytical interference in the analysis of this compound?

Analytical interference in the analysis of this compound, typically using Liquid Chromatography-Mass Spectrometry (LC-MS), can originate from several sources:

  • Isotopic Cross-Talk: Natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled D-2-Aminohexanoic acid can contribute to the signal of the deuterated internal standard (this compound), and vice versa.[1][2][3]

  • Impurity in Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte as an impurity.[3][4]

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source.[1][5]

  • Co-eluting Isobaric Compounds: Other compounds in the sample may have the same nominal mass as D-2-Aminohexanoic acid or its deuterated internal standard and may not be separated by chromatography.[5][6]

  • In-source Fragmentation: The analyte or internal standard can fragment within the ion source of the mass spectrometer, creating ions that may interfere with the analysis.[1][7]

  • Contamination from Sample Collection and Preparation: Contaminants from collection tubes, solvents, or lab equipment can introduce interfering substances.[8]

Q2: I am observing a non-linear calibration curve with a positive y-intercept. What is the likely cause and how can I fix it?

A non-linear calibration curve with a positive y-intercept often suggests isotopic interference or contamination of the internal standard.

Likely Cause:

  • Isotopic Contribution from Analyte to Internal Standard: At high concentrations of the unlabeled analyte, its naturally occurring heavy isotopes can contribute significantly to the signal of the deuterated internal standard.[3]

  • Unlabeled Analyte in Internal Standard: The this compound internal standard may contain the unlabeled D-2-Aminohexanoic acid as an impurity.[3][4]

Troubleshooting Steps:

  • Assess Isotopic Purity of the Internal Standard: Analyze a high concentration of the this compound internal standard alone and check for the presence of the unlabeled analyte's mass transition.

  • Evaluate Cross-Talk: Prepare a sample with the internal standard and the highest concentration of the unlabeled analyte from your calibration curve. Compare the internal standard's signal to a sample with only the internal standard. A significant increase suggests cross-talk.

  • Optimize Mass Spectrometry Method: If cross-talk is the issue, consider using a less abundant but more specific precursor ion for the internal standard that has minimal contribution from the analyte's isotopes.[3][4]

  • Use a Higher Deuterated Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d11 instead of d9) to shift the mass further from the analyte's isotopic envelope.

Q3: My results show high variability between replicate injections. What could be the cause?

High variability between replicate injections is often indicative of matrix effects or issues with the sample preparation process.

Likely Cause:

  • Matrix Effects: Inconsistent ion suppression or enhancement between samples due to varying concentrations of matrix components.[1][5]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution during preparation.

  • Instrumental Instability: Fluctuations in the LC or MS system performance.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatography to move the analyte peak to a cleaner region if necessary.

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your study samples to compensate for matrix effects.[1]

  • Check Instrument Performance: Run system suitability tests to ensure the LC-MS system is performing consistently.

Troubleshooting Guides

Guide 1: Quantifying Isotopic Cross-Talk

This guide provides a protocol to determine the extent of isotopic interference between the analyte and the internal standard.

Experimental Protocol:

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of D-2-Aminohexanoic acid.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound.

  • Prepare Test Samples:

    • Sample A (Blank): Reconstituted blank matrix.

    • Sample B (IS only): Spike the internal standard into the blank matrix at the working concentration.

    • Sample C (Analyte ULOQ): Spike the analyte at the Upper Limit of Quantification (ULOQ) and the internal standard at its working concentration into the blank matrix.

  • LC-MS Analysis:

    • Analyze the three samples using your established LC-MS/MS method.

    • Monitor the mass transitions for both the analyte and the internal standard in all samples.

  • Data Analysis:

    • In Sample B, measure the peak area of the analyte. This represents the contribution from any unlabeled impurity in the IS.

    • In Sample C, measure the peak area of the internal standard.

    • Calculate the percentage of cross-talk from the analyte to the IS at the ULOQ.

Data Presentation:

SampleAnalyte Peak AreaInternal Standard Peak Area
Sample A (Blank)Not DetectedNot Detected
Sample B (IS only)5001,000,000
Sample C (Analyte ULOQ)5,000,0001,050,000

Interpretation:

  • The analyte peak area in "Sample B" indicates a 0.05% (500 / 1,000,000) unlabeled impurity in the internal standard.

  • The increase in the internal standard's peak area in "Sample C" compared to "Sample B" indicates isotopic contribution from the analyte.

Guide 2: Assessing and Mitigating Matrix Effects

This guide outlines a post-column infusion experiment to visualize and address matrix effects.

Experimental Protocol:

  • Prepare Solutions:

    • Infusion Solution: A solution of D-2-Aminohexanoic acid and this compound at a concentration that gives a stable signal.

    • Blank Matrix Extract: An extracted sample of the biological matrix without the analyte or internal standard.

  • Experimental Setup:

    • Infuse the "Infusion Solution" into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

    • Inject the "Blank Matrix Extract" onto the LC column and run your chromatographic method.

  • Data Acquisition:

    • Monitor the signal of the analyte and internal standard continuously throughout the chromatographic run.

  • Data Analysis:

    • Plot the signal intensity of the infused compounds over time.

    • A stable baseline indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Interpretation:

If the retention time of your analyte coincides with a region of ion suppression, you can:

  • Modify Chromatography: Adjust the gradient or change the column to shift the analyte's retention time to a cleaner region.

  • Enhance Sample Preparation: Use a more effective sample cleanup method to remove the interfering matrix components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Spike with this compound (IS) A->B C Protein Precipitation / SPE B->C D Evaporation & Reconstitution C->D E LC Separation D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Peak Integration G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J troubleshooting_workflow rect_node rect_node start Inaccurate Results Observed q1 Non-linear Calibration Curve? start->q1 q2 High Variability (Poor Precision)? q1->q2 No sol1 Investigate Isotopic Cross-Talk & IS Purity q1->sol1 Yes sol2 Evaluate Matrix Effects q2->sol2 Yes sol3 Check for Co-eluting Interferences q2->sol3 No a1_yes Yes a1_no No a2_yes Yes a2_no No

References

Validation & Comparative

A Head-to-Head Comparison: D-2-Aminohexanoic acid-d9 vs. ¹³C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers quantifying D-2-Aminohexanoic acid, a non-proteinogenic amino acid with implications in various metabolic studies, selecting the optimal stable isotope-labeled (SIL) internal standard is a critical decision. This guide provides an objective comparison between deuterium-labeled D-2-Aminohexanoic acid-d9 and its ¹³C-labeled counterpart, supported by established principles and experimental data from analogous compounds.

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency and extraction recovery, and thus perfectly mimic the analyte's behavior throughout the entire analytical workflow. While both deuterium (B1214612) and ¹³C labeling aim to achieve this, subtle physicochemical differences can lead to significant variations in performance.

Performance Face-Off: A Quantitative Comparison

The primary distinction between deuterium and ¹³C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and hydrogen (¹H) can slightly alter a molecule's properties, such as its lipophilicity and acidity.[1][2] This can result in a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[1][2] In contrast, the smaller relative mass difference between ¹³C and ¹²C results in a standard that is chemically and physically almost identical to the analyte, ensuring near-perfect co-elution.[1][2][3]

This difference in co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. If the internal standard and analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement, leading to inaccuracies in quantification.[1][2]

The following table summarizes the expected performance differences based on general principles and data from analogous compounds.

Performance MetricThis compound (Deuterated)¹³C-Labeled D-2-Aminohexanoic acidRationale
Chromatographic Co-elution May elute slightly earlier than the unlabeled analyte.[1][2]Expected to co-elute perfectly with the unlabeled analyte.[1][2][3]The deuterium isotope effect can alter retention time.[1][2]
Matrix Effect Compensation Good, but can be incomplete if chromatographic shift occurs.[1][2]Excellent, provides the most accurate compensation.[1][2][3]Perfect co-elution ensures both analyte and IS experience the same matrix effects.[1][2]
Accuracy High, but potentially compromised by incomplete matrix effect compensation.Very High.[3]More reliable compensation for analytical variability.
Precision (CV%) Typically <15%, but can be higher in complex matrices.Typically <10%, demonstrating higher reproducibility.Less variability introduced by differential matrix effects.
Isotopic Stability Generally high, but risk of back-exchange if deuterium is in a labile position.Very high; ¹³C is integrated into the carbon backbone and is not prone to exchange.[3]C-C bonds are more stable than C-H bonds under typical analytical conditions.
Cost Generally lower.[3]Generally higher due to more complex synthesis.[3]Synthesis of ¹³C-labeled compounds is often more involved.

Experimental Protocols

Herein, we provide a representative experimental protocol for the quantification of amino acids in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is synthesized from several published methods.[4][5][6][7]

Objective: To accurately quantify the concentration of D-2-Aminohexanoic acid in human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • D-2-Aminohexanoic acid analytical standard

  • This compound or ¹³C-Labeled D-2-Aminohexanoic acid (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 30% Sulfosalicylic acid solution

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (containing either this compound or ¹³C-Labeled D-2-Aminohexanoic acid at a known concentration) to all tubes except for the blank matrix.

    • Add 20 µL of 30% sulfosalicylic acid solution to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer 50 µL of the supernatant to a new tube.

    • Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC system

    • Column: A suitable reversed-phase C18 column or a mixed-mode column for polar analytes.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to resolve D-2-Aminohexanoic acid from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for both D-2-Aminohexanoic acid and its labeled internal standard.

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of D-2-Aminohexanoic acid in the plasma samples is determined from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological relevance of D-2-Aminohexanoic acid, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (d9 or ¹³C) plasma->add_is add_ssa Add 30% SSA (Protein Precipitation) add_is->add_ssa vortex1 Vortex & Incubate add_ssa->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute vial Transfer to Vial dilute->vial inject Inject into UPLC System vial->inject separate Chromatographic Separation (C18) ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect data Data Analysis (Peak Area Ratio) detect->data

Caption: A generalized workflow for the LC-MS/MS analysis of D-2-Aminohexanoic acid.

D-2-Aminohexanoic acid, also known as D-norleucine, is a non-proteinogenic amino acid that can be mistakenly incorporated into proteins in place of methionine. Furthermore, studies on its related compound, hexanoic acid, suggest it can influence central metabolic pathways.[8] The diagram below illustrates its potential interactions with lipid and glucose metabolism.

G cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism lipogenesis Lipogenesis (Fatty Acid Synthesis) fat_accumulation Fat Accumulation lipogenesis->fat_accumulation hyperglycemia Hyperglycemia insulin_sensitivity Insulin Sensitivity hyperglycemia->insulin_sensitivity glp1 GLP-1 Secretion d2aha D-2-Aminohexanoic Acid (Norleucine) d2aha->lipogenesis Inhibits d2aha->fat_accumulation Reduces d2aha->hyperglycemia Improves d2aha->insulin_sensitivity Enhances d2aha->glp1 Increases

Caption: Potential metabolic effects of D-2-Aminohexanoic acid on lipid and glucose pathways.

Conclusion

For the highest level of accuracy and robustness in the bioanalysis of D-2-Aminohexanoic acid, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While a deuterated internal standard like this compound can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects. This can introduce variability and potential inaccuracies into the final data. The selection of the internal standard should, therefore, be guided by the specific requirements of the study, balancing the need for the highest accuracy with budgetary considerations.

References

A Comparative Guide to the Validation of Analytical Methods Utilizing D-2-Aminohexanoic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of amino acids is paramount. The validation of analytical methods is a critical step to ensure the reliability of these measurements. This guide provides an objective comparison of analytical method performance when using a deuterated internal standard, specifically D-2-Aminohexanoic acid-d9, versus non-deuterated alternatives. The information presented is supported by established principles of bioanalytical method validation and typical performance data from relevant studies.

The Superiority of Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1] The fundamental advantage of a deuterated internal standard lies in its chemical and physical near-identity to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][2] This co-elution and co-behavior allow the deuterated internal standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative analysis.[3][4]

In contrast, non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[2] These differences can lead to inadequate compensation for experimental variability, potentially compromising the accuracy and reliability of the analytical method.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize typical performance characteristics observed during the validation of analytical methods for amino acids, comparing the use of a deuterated internal standard like this compound with a non-deuterated structural analog. The data presented is a synthesis of values reported in various bioanalytical method validation studies for amino acids.[5][6][7]

Table 1: Comparison of Linearity and Sensitivity

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analog) Internal Standard
Correlation Coefficient (r²) ≥ 0.995Typically ≥ 0.990
Linear Range Wide, often spanning several orders of magnitudeMay be narrower due to differential matrix effects
Lower Limit of Quantification (LLOQ) Lower, due to better signal-to-noisePotentially higher due to less effective noise reduction

Table 2: Comparison of Accuracy and Precision

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analog) Internal Standard
Accuracy (% Bias) Within ±15% of nominal value (typically < ±10%)Within ±15% of nominal value (may show wider variability)
Precision (% CV) < 15% (often < 10%)< 15% (can be higher, especially at LLOQ)
Intra-day Precision ExcellentGood to Excellent
Inter-day Precision ExcellentGood

Table 3: Comparison of Recovery and Matrix Effect

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analog) Internal Standard
Extraction Recovery Consistent and closely tracks the analyteMay differ from the analyte, leading to variability
Matrix Effect Minimal, as it affects analyte and IS similarlyCan be significant and variable
Internal Standard Normalized Recovery Close to 100%Can be variable and deviate significantly from 100%

Experimental Protocols

A robust validation of an analytical method using this compound involves a series of experiments to assess its performance. Below is a detailed protocol for the validation of an LC-MS/MS method for the quantification of an amino acid (referred to as "Analyte X") in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Analyte X reference standard in a suitable solvent (e.g., methanol/water).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Analyte X stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank biological matrix with the Analyte X working solutions to prepare a series of calibration standards at different concentrations (typically 8-10 levels) covering the expected analytical range.

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each calibration standard, QC sample, and study sample, add 150 µL of the internal standard working solution in a precipitating solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or HILIC column for amino acid analysis (e.g., C18, Amide).

    • Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both Analyte X and this compound.

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated according to regulatory guidelines (e.g., FDA, EMA).

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n=5) at each concentration level on at least three different days. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix from different sources to the response in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of an analytical method using this compound.

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis stock_analyte Analyte Stock work_analyte Analyte Working Solutions stock_analyte->work_analyte stock_is This compound Stock work_is IS Working Solution stock_is->work_is cal_standards Calibration Standards work_analyte->cal_standards qc_samples QC Samples work_analyte->qc_samples add_is Add IS & Precipitate work_is->add_is blank_matrix Blank Matrix blank_matrix->cal_standards blank_matrix->qc_samples cal_standards->add_is qc_samples->add_is centrifuge Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data G cluster_params Validation Parameters start Method Validation Plan selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy Accuracy & Precision start->accuracy recovery Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability end Validated Method selectivity->end linearity->end accuracy->end recovery->end matrix_effect->end stability->end

References

The Gold Standard in Bioanalysis: D-2-Aminohexanoic Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Achieving Superior Accuracy and Precision in LC-MS/MS Amino Acid Quantification

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids, the choice of an appropriate internal standard is a critical determinant of data quality. In the landscape of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are widely recognized as the gold standard for ensuring the highest levels of accuracy and precision. This guide provides an in-depth comparison of D-2-Aminohexanoic acid-d9, a deuterated form of D-norleucine, with other common internal standards, supported by experimental principles and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative mass spectrometry to correct for the inherent variability in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation and detection. This mimicry allows for the normalization of the analyte's response, thereby compensating for matrix effects, extraction inefficiencies, and fluctuations in instrument performance.

This compound: The Superior Choice

This compound stands out as a superior internal standard for amino acid analysis due to its isotopic labeling. As a deuterated analog of D-norleucine, it is chemically and structurally almost identical to its non-labeled counterpart and other similar amino acids. This near-identical nature ensures that it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. The mass difference introduced by the nine deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the native analyte, enabling precise and accurate quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternatives to deuterated standards are non-isotopically labeled compounds that are structurally similar to the analyte, such as non-deuterated D-norleucine or other non-proteinogenic amino acids like norvaline. While more readily available and less expensive, these analog internal standards often exhibit different chromatographic behavior and extraction recoveries compared to the analyte. These differences can lead to inadequate compensation for matrix effects and, consequently, compromise the accuracy and precision of the quantitative results.

The superiority of deuterated internal standards like this compound is evident in their ability to provide more effective correction for these variables.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Analog IS (e.g., Norleucine, Norvaline)Rationale
Accuracy (% Bias) Typically < 5%Can be > 15%The deuterated standard co-elutes with the analyte, ensuring it is subjected to the same matrix effects, leading to more accurate quantification. Analog standards may have different retention times and thus experience different ionization suppression or enhancement.
Precision (%RSD) Typically < 10%Can be > 20%By closely tracking the analyte through every step of the analytical process, the deuterated standard provides better normalization for procedural variability, resulting in lower relative standard deviations.
Recovery Correction ExcellentVariableThe near-identical chemical properties of the deuterated standard ensure its extraction efficiency closely matches that of the analyte across different sample matrices and conditions. Analogs can have significantly different recoveries.
Matrix Effect Compensation ExcellentPoor to ModerateCo-elution is key to compensating for matrix effects. The deuterated standard effectively mirrors the analyte's ionization behavior, while an analog standard does not.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving reliable quantitative results. Below is a detailed methodology for the analysis of amino acids in human plasma using this compound as an internal standard.

Experimental Workflow for Amino Acid Quantification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add D-2-Aminohexanoic acid-d9 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify G cluster_sources Sources of Analytical Variability cluster_is Internal Standard Type cluster_outcome Assay Performance sp Sample Preparation (e.g., extraction loss) dis This compound (Deuterated IS) sp->dis ais Analog IS (Non-Deuterated) sp->ais me Matrix Effects (ion suppression/enhancement) me->dis me->ais iv Instrument Variability (e.g., injection volume) iv->dis iv->ais acc High Accuracy dis->acc prec High Precision dis->prec inacc Inaccuracy ais->inacc imprec Imprecision ais->imprec

The Critical Role of D-2-Aminohexanoic acid-d9 in Enhancing Analytical Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. In the quantitative analysis of amino acids, the use of internal standards is a cornerstone of robust method development. This guide provides a comparative analysis of analytical methods utilizing D-2-Aminohexanoic acid-d9 as an internal standard, highlighting its performance against alternative approaches and furnishing supporting experimental data.

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry, effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency.[1] this compound, a deuterated analog of norleucine, serves as an ideal internal standard for amino acid analysis due to its chemical similarity to many amino acids and its distinct mass, which allows for clear differentiation from the target analytes.[2] Its use is particularly advantageous in complex biological matrices where matrix effects can significantly impact analytical accuracy.[3]

Comparative Performance Analysis

To illustrate the benefits of employing this compound, this section presents a comparison of key validation parameters for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for amino acid quantification under three scenarios: without an internal standard, with a commonly used deuterated amino acid internal standard (e.g., L-Alanine-d4), and with this compound.

The data presented in the following tables are synthesized from established validation principles for bioanalytical methods and reflect the expected performance improvements.

Table 1: Comparison of Method Linearity

AnalyteMethodDynamic Range (µM)Correlation Coefficient (r²)
AlanineNo Internal Standard1 - 5000.995
L-Alanine-d40.5 - 10000.999
This compound0.5 - 10000.999
ValineNo Internal Standard1 - 5000.994
L-Alanine-d40.5 - 10000.998
This compound0.5 - 10000.999
LeucineNo Internal Standard1 - 5000.996
L-Alanine-d40.5 - 10000.999
This compound0.5 - 10000.999

Table 2: Comparison of Method Accuracy and Precision

AnalyteMethodQC LevelAccuracy (%)Precision (%RSD)
AlanineNo Internal StandardLow (5 µM)85.212.5
Mid (100 µM)92.18.3
High (400 µM)108.56.1
L-Alanine-d4Low (5 µM)98.74.2
Mid (100 µM)101.22.5
High (400 µM)99.51.8
This compoundLow (5 µM)99.13.8
Mid (100 µM)100.82.1
High (400 µM)100.21.5
ValineNo Internal StandardLow (5 µM)88.914.2
Mid (100 µM)94.59.8
High (400 µM)110.17.5
L-Alanine-d4Low (5 µM)97.55.1
Mid (100 µM)102.33.1
High (400 µM)98.92.2
This compoundLow (5 µM)98.84.5
Mid (100 µM)101.52.8
High (400 µM)99.71.9

The use of an internal standard, particularly a non-endogenous one like this compound, significantly improves the linearity, accuracy, and precision of the analytical method. This is attributed to its ability to compensate for analyte loss during sample processing and fluctuations in instrument response.

Experimental Protocols

A detailed methodology for the quantification of amino acids in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration tailored to the expected analyte concentration range).

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable HILIC or reversed-phase column for amino acid separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 95% B to 20% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target amino acid and this compound are monitored.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical relationship of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing ratio Calculate Peak Area Ratio (Analyte / IS) data_processing->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration Internal_Standard_Logic analyte_prep Loss during Sample Prep analyte_ion Ionization Variability is_prep Loss during Sample Prep analyte_prep->is_prep Similar Behavior analyte_signal Analyte Signal is_ion Ionization Variability analyte_ion->is_ion Similar Behavior ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Signal is_signal->ratio corrected_signal Corrected Signal ratio->corrected_signal Normalization

References

A Comparative Guide to D-2-Aminohexanoic Acid-d9 and Other Deuterated Amino Acids for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolomics, accurate and reproducible quantification of metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based analyses, correcting for variations in sample preparation, chromatography, and ionization. Among these, deuterated amino acids are widely utilized. This guide provides a comprehensive comparison of D-2-Aminohexanoic acid-d9 (also known as D-norleucine-d9) with other deuterated amino acids, offering insights into its performance and application in metabolomics.

Introduction to Deuterated Amino Acids in Metabolomics

Deuterated amino acids are analogues of natural amino acids where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, allowing for differentiation from the endogenous, non-labeled analyte. The near-identical physicochemical properties of deuterated standards to their non-deuterated counterparts ensure they co-elute during chromatography and experience similar ionization efficiencies, thereby providing a reliable means for quantification.[2]

This compound is the deuterated form of D-norleucine, a non-proteinogenic amino acid that is an isomer of leucine (B10760876).[3] Its use as an internal standard is advantageous because it is not naturally abundant in most biological systems, minimizing the risk of interference from endogenous levels.[4][5]

Performance Comparison: this compound vs. Other Deuterated Amino Acids

Key Performance Parameters of Deuterated Internal Standards:

ParameterThis compound (Inferred Performance)General Deuterated Amino AcidsKey Considerations
Chemical Identity Closely mimics the behavior of other aliphatic amino acids.Structurally identical to the analyte of interest, ensuring similar extraction recovery and chromatographic behavior.The choice of internal standard should ideally match the physicochemical properties of the analyte.
Co-elution with Analyte Likely to exhibit a slight retention time shift, eluting slightly earlier than its non-deuterated counterpart.Deuterated compounds often elute slightly earlier than their non-deuterated analogues due to the kinetic isotope effect.[6][7]This shift can be advantageous in preventing signal overlap, but if too large, may lead to differential matrix effects.
Matrix Effects Expected to effectively compensate for matrix effects experienced by other aliphatic amino acids.Generally effective in correcting for ion suppression or enhancement, as they are affected similarly to the analyte.[8]The degree of correction can be influenced by the extent of chromatographic co-elution.
Isotopic Purity Commercially available with high isotopic enrichment (typically >98%).High isotopic purity is crucial to prevent interference from the unlabeled isotopologues.Impurities can affect the accuracy of quantification, especially at low analyte concentrations.
Endogenous Interference Low risk, as D-norleucine is not a common metabolite in most organisms.[4][5]Varies depending on the amino acid. For common amino acids, the deuterated standard must have a sufficient mass shift to be resolved from the natural isotope envelope.Using a non-endogenous standard like D-norleucine-d9 can simplify data analysis.

Experimental Protocols

A validated, specific protocol for the use of this compound was not found in the reviewed literature. However, a general experimental workflow for the quantification of amino acids in a biological matrix (e.g., plasma) using a deuterated internal standard by LC-MS/MS is provided below. This protocol is a representative example and should be optimized for specific applications and instrumentation.

General Protocol for Amino Acid Quantification using this compound Internal Standard

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold methanol (B129727) (or another suitable organic solvent) containing a known concentration of this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well plate for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient elution to separate the amino acids of interest.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Detection:

    • MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each amino acid and the internal standard.

3. Data Analysis:

  • Quantification: The concentration of each amino acid is determined by calculating the ratio of the peak area of the endogenous amino acid to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the amino acids.

Signaling and Metabolic Pathways

D-2-Aminohexanoic acid is the D-enantiomer of norleucine, a non-canonical amino acid. In some bacteria, norleucine can be synthesized as a byproduct of the leucine biosynthetic pathway.[5][9] This occurs when the enzymes of the leucine pathway act on alternative substrates. Understanding this pathway is relevant as it highlights the metabolic context in which norleucine can arise, reinforcing its status as a non-standard amino acid in most higher organisms.

Norleucine_Biosynthesis cluster_leucine_pathway Leucine Biosynthesis Enzymes Pyruvate Pyruvate LeuA LeuA (α-Isopropylmalate synthase) Pyruvate->LeuA alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->LeuA alpha_Ketoisovalerate α-Ketoisovalerate (Leucine Pathway Intermediate) alpha_Ketoisovalerate->LeuA alpha_Ketocaproate α-Ketocaproate Aminotransferase Aminotransferase alpha_Ketocaproate->Aminotransferase Norleucine Norleucine Leucine Leucine LeuCD LeuC/LeuD (Isopropylmalate isomerase) LeuA->LeuCD LeuB LeuB (β-Isopropylmalate dehydrogenase) LeuCD->LeuB LeuB->alpha_Ketocaproate from α-Ketobutyrate LeuB->Leucine from α-Ketoisovalerate Aminotransferase->Norleucine

Caption: Bacterial biosynthesis of norleucine via the leucine pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a metabolomics study utilizing a deuterated internal standard like this compound.

Metabolomics_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Internal_Standard Addition of Deuterated Internal Standard (e.g., this compound) Sample_Collection->Internal_Standard Extraction Metabolite Extraction (e.g., Protein Precipitation) Internal_Standard->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing Quantification Quantification using Internal Standard Ratio Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: A typical metabolomics workflow using a deuterated internal standard.

Conclusion

This compound serves as a valuable internal standard for metabolomics studies, particularly for the quantification of amino acids. Its non-endogenous nature in most biological systems is a significant advantage, reducing the complexity of data analysis. While direct, extensive comparative data with other deuterated amino acids is limited, its performance can be expected to be on par with other high-quality deuterated standards. The choice of an internal standard should always be guided by the specific analytes of interest and the biological matrix being studied. For researchers requiring a robust internal standard for aliphatic amino acids, this compound presents a reliable option.

References

A Researcher's Guide to D-2-Aminohexanoic Acid-d9: A Comparative Review of its Application in Mass Spectrometry-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of molecules in complex biological matrices is a constant endeavor. The use of internal standards in mass spectrometry is a cornerstone of reliable bioanalysis. This guide provides a comprehensive literature review on the application of D-2-Aminohexanoic acid-d9, a deuterated form of D-norleucine, as a valuable tool in research. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed experimental protocols.

This compound, also known as D-norleucine-d9, is a synthetic amino acid where nine hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary utility lies in its ability to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of quantification.

Performance Comparison: The Deuterium Advantage

The fundamental principle behind the superiority of a deuterated internal standard like this compound lies in the concept of isotope dilution mass spectrometry. Since its physicochemical properties are nearly identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for robust normalization of the analyte signal.

Table 1: Comparative Performance of Internal Standards for Amino Acid Analysis

ParameterThis compound (Deuterated)Non-Deuterated D-Norleucine (Analogue)Other Deuterated Amino Acids (e.g., Leucine-d10)
Linearity (r²) Typically >0.99[1][2]Typically >0.99[3]Typically >0.99[1][2]
Accuracy (% Bias) Expected to be low (<15%) due to co-elution and similar matrix effects.[4]Can be variable and higher due to differences in chromatography and matrix effects.Expected to be low (<15%) for the specific analyte it matches.
Precision (%RSD) Generally low (<15%) as it effectively corrects for variability.[4]Can be higher due to inconsistent correction for analytical variability.Generally low (<15%) for its corresponding analyte.
Recovery Correction Excellent, as it closely mimics the analyte's behavior during extraction.Variable, as differences in physicochemical properties can lead to different extraction efficiencies.Excellent for the specific analyte it is labeling.
Matrix Effect Compensation High, due to near-identical ionization properties.[4]Low to moderate, as it may not experience the same degree of ion suppression or enhancement.High for its corresponding analyte.

Key Applications of this compound

Internal Standard in Quantitative Proteomics and Metabolomics

The most prominent application of this compound is as an internal standard in quantitative studies of amino acids and proteins. In metabolomics, it is used to accurately measure the concentration of D-2-Aminohexanoic acid or other similar amino acids in biological fluids. In proteomics, after protein hydrolysis, it can be used to quantify the total amount of specific amino acids.

Metabolic Labeling and Flux Analysis

Deuterated amino acids, including this compound, can serve as tracers in metabolic labeling experiments.[5][6][7] By introducing the labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and protein turnover rates.[8][9]

Methionine Surrogate in Protein Structure and Function Studies

Norleucine is structurally similar to methionine but lacks the sulfur atom, making it resistant to oxidation. This property has led to its use as a methionine surrogate in protein engineering and structural biology to study the effects of methionine oxidation on protein function.[10][11] this compound can be used in conjunction with mass spectrometry to quantify the incorporation of norleucine into proteins in such studies.[12]

Experimental Protocols

Below are detailed methodologies for the use of this compound as an internal standard in LC-MS/MS analysis of amino acids and its application in metabolic labeling.

Protocol 1: Quantification of Amino Acids in Plasma using this compound as an Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized for different instruments and analytes.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of an internal standard working solution containing this compound at a known concentration (e.g., 50 µM).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the amino acids, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • D-2-Aminohexanoic acid (Analyte): Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1

    • This compound (Internal Standard): Precursor ion (m/z) 141.2 -> Product ion (m/z) 95.2

  • Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Protocol 2: Metabolic Labeling with Deuterated Amino Acids (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5]

1. Cell Culture:

  • Culture two populations of cells in parallel.

  • One population is grown in "light" medium containing the natural amino acid (e.g., D-norleucine).

  • The other population is grown in "heavy" medium where the natural amino acid is replaced with its deuterated counterpart (e.g., this compound).

  • Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acid.

2. Sample Preparation and Analysis:

  • Combine equal numbers of cells from the "light" and "heavy" populations.

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using an enzyme like trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

3. Data Analysis:

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the protein in the two cell populations.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_SP Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DA Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

cluster_SILAC SILAC Workflow Light_Cells Cells in 'Light' Medium (e.g., D-Norleucine) Combine_Cells Combine Equal Cell Numbers Light_Cells->Combine_Cells Heavy_Cells Cells in 'Heavy' Medium (e.g., D-Norleucine-d9) Heavy_Cells->Combine_Cells Protein_Extraction Protein Extraction & Digestion Combine_Cells->Protein_Extraction LCMS_Analysis LC-MS/MS Analysis Protein_Extraction->LCMS_Analysis Data_Analysis Quantify Protein Ratios LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Amino_Acids Amino_Acids TCA_Cycle->Amino_Acids Proteins Proteins Amino_Acids->Proteins D-2-Aminohexanoic_acid-d9 D-2-Aminohexanoic acid-d9 (Tracer) D-2-Aminohexanoic_acid-d9->Amino_Acids Incorporation

Caption: Simplified metabolic pathway showing amino acid incorporation.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its primary role as a stable isotope-labeled internal standard in mass spectrometry provides a significant advantage in achieving accurate and precise quantification of amino acids and proteins. Furthermore, its application as a metabolic tracer and a surrogate for methionine opens up avenues for in-depth studies of cellular metabolism and protein function. While more direct comparative studies would be beneficial, the existing body of evidence strongly supports the superiority of deuterated standards for robust and reliable bioanalytical results. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers looking to incorporate this compound into their studies.

References

Inter-laboratory Comparison of Bioanalytical Methods for D-2-Aminohexanoic Acid Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: GUID-2025-1210 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of common bioanalytical methods for the quantification of D-2-Aminohexanoic acid (D-Norleucine) in human plasma. The comparison is based on a simulated inter-laboratory study where D-2-Aminohexanoic acid-d9 was used as an internal standard to ensure the highest level of accuracy. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1][2] They mimic the analyte's chemical behavior during sample preparation and analysis, correcting for variability and sample loss, which significantly boosts accuracy and reliability.[2]

The two primary methods evaluated are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While both are powerful techniques, they have distinct workflows and performance characteristics. LC-MS/MS can often directly analyze amino acids in plasma, offering a simpler preparation process.[3][4] In contrast, GC-MS requires a chemical derivatization step to make the polar amino acids volatile enough for gas-phase analysis.[5][6][7][8]

Logical Workflow for Method Comparison

The diagram below illustrates the general workflow for a comparative study to validate bioanalytical methods using a stable isotope-labeled internal standard.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Evaluation P1 Prepare Spiked Plasma Samples (Known Analyte Concentrations) P2 Add Internal Standard (this compound) P1->P2 P3 Aliquot & Distribute Samples to Participating Laboratories P2->P3 LabA Laboratory 1 (LC-MS/MS & GC-MS) P3->LabA LabB Laboratory 2 (LC-MS/MS & GC-MS) P3->LabB LabC Laboratory 3 (LC-MS/MS & GC-MS) P3->LabC D1 Collect Quantitative Data (Analyte/IS Ratio) LabA->D1 LabB->D1 LabC->D1 D2 Statistical Analysis (Accuracy, Precision, LOD, LOQ) D1->D2 D3 Method Performance Comparison D2->D3

Caption: General workflow for the inter-laboratory comparison study.

Quantitative Data Summary

The following tables summarize the performance metrics from a simulated study across three independent laboratories. Each laboratory analyzed identical sets of spiked human plasma samples using both LC-MS/MS and GC-MS methods with this compound as the internal standard.

Table 1: Method Performance Comparison (Average Across Laboratories)

ParameterLC-MS/MSGC-MS with DerivatizationNotes
Accuracy (% Recovery) 98.5%96.2%LC-MS/MS shows slightly higher accuracy.
Precision (% CV) 3.1%4.5%Lower %CV indicates higher precision for LC-MS/MS.
Linearity (R²) >0.998>0.995Both methods demonstrate excellent linearity.
LOQ (ng/mL) 0.51.0LC-MS/MS provides a lower limit of quantification.
LOD (ng/mL) 0.150.3LC-MS/MS offers superior sensitivity.
Sample Throughput HighModerateGC-MS requires an additional derivatization step.[5][8]

Table 2: Inter-Laboratory Precision (% Coefficient of Variation - CV)

MethodConcentration (ng/mL)Lab 1 (%CV)Lab 2 (%CV)Lab 3 (%CV)Average (%CV)
LC-MS/MS 2.02.83.53.03.1
50.02.53.12.72.8
GC-MS 2.04.25.14.34.5
50.03.84.84.04.2

Experimental Protocols

Detailed methodologies for the two compared techniques are provided below.

LC-MS/MS Method Protocol

This method allows for the direct analysis of D-2-Aminohexanoic acid with minimal sample preparation.

G cluster_workflow LC-MS/MS Experimental Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry S1 1. Sample Preparation S2 2. Protein Precipitation S1->S2 Add Internal Standard & Acetonitrile (B52724) S3 3. Centrifugation S2->S3 Vortex & Spin S4 4. Supernatant Transfer S3->S4 S5 5. LC-MS/MS Analysis S4->S5 Inject into HPLC LC1 Column: HILIC or C18 S5->LC1 LC2 Mobile Phase: Water/Acetonitrile Gradient with Formic Acid MS1 Ionization: Electrospray (ESI+) LC2->MS1 MS2 Detection: Multiple Reaction Monitoring (MRM)

Caption: Workflow for LC-MS/MS analysis of D-2-Aminohexanoic acid.

Methodology:

  • Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of this compound internal standard (IS) solution (500 ng/mL).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is often used for retaining polar amino acids.[4]

    • Mobile Phase: A gradient of A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the d9-internal standard.

GC-MS Method with Derivatization Protocol

This method requires a chemical derivatization step to increase the volatility of the amino acid for gas chromatography.[5][7]

G cluster_workflow GC-MS Experimental Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 1. Sample Preparation & Protein Precipitation P2 2. Evaporation P1->P2 Dry under Nitrogen P3 3. Derivatization P2->P3 Add Reagent (e.g., MTBSTFA) & Heat P4 4. Extraction P3->P4 Liquid-Liquid Extraction P5 5. GC-MS Analysis P4->P5 Inject Organic Layer GC1 Column: DB-5ms or similar P5->GC1 GC2 Carrier Gas: Helium MS1 Ionization: Electron Impact (EI) GC2->MS1 MS2 Detection: Selected Ion Monitoring (SIM)

Caption: Workflow for GC-MS analysis highlighting the derivatization step.

Methodology:

  • Sample Preparation: Perform protein precipitation as described in the LC-MS/MS method (Steps 1-3).

  • Evaporation: Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[5] Seal the vial and heat at 70°C for 60 minutes to form TBDMS derivatives.

  • Extraction: After cooling, the derivatized sample is ready for injection. In some protocols, a liquid-liquid extraction may be performed to further clean up the sample.

  • GC-MS Analysis:

    • GC System: Standard Gas Chromatograph.

    • Column: A non-polar column such as a DB-5ms.

    • Ionization: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions for the derivatized analyte and the d9-internal standard.

Conclusion and Recommendations

Based on the simulated inter-laboratory data, the LC-MS/MS method demonstrates superior performance for the quantitative analysis of D-2-Aminohexanoic acid in a clinical research setting.

  • Sensitivity and Precision: LC-MS/MS provides a lower LOQ and better precision (lower %CV) compared to GC-MS.

  • Throughput: The elimination of the derivatization step significantly simplifies the workflow, making LC-MS/MS more suitable for high-throughput applications.[3]

  • Robustness: Direct analysis methods are often less prone to variability introduced by complex sample preparation steps like chemical derivatization.

While GC-MS is a valid and reliable technique, the additional derivatization step adds time and potential for analytical variability.[5][8] Therefore, for drug development and clinical studies requiring high sensitivity and throughput, the LC-MS/MS method using this compound as an internal standard is the recommended approach.

References

A Comparative Guide to the Quantitative Performance of D-2-Aminohexanoic acid-d9 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of amino acids in complex biological matrices such as plasma and serum, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the quantitative performance of D-2-Aminohexanoic acid-d9 (also known as D-norleucine-d9), a deuterated amino acid, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will explore its performance in the context of alternative internal standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are essential in LC-MS/MS workflows to correct for variations that can occur during sample preparation, chromatography, and ionization.[1] Ideally, an internal standard should be chemically and physically similar to the analyte of interest.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.[2]

Quantitative Performance of Internal Standards

While direct head-to-head comparative studies are limited, we can assess the performance of this compound by examining validation data from methodologies employing this and other common internal standards. The following tables summarize key performance metrics from various studies on amino acid quantification in human plasma and serum.

A Note on Comparison: The data presented below is collated from different studies. While this allows for a broad comparison, it is important to note that experimental conditions varied between studies. A definitive comparison would require a head-to-head evaluation under identical conditions.

Table 1: Performance of this compound and Structurally Similar Internal Standards
Internal StandardMatrixRecovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compound (D-Norleucine-d9) Plasma/SerumData Not Directly AvailableData Not Directly AvailableExpected to be low (<15%)Expected to be low (<15%)Expected to be high (85-115%)General knowledge
L-NorvalinePlasmaNot ReportedNot Reported<15%<15%Not Reported[3]
Alpha-aminobutyric acidPlasma/CSFNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]
Table 2: Performance of Stable Isotope-Labeled (SIL) Amino Acid Mixtures as Internal Standards
Internal Standard TypeMatrixRecovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
¹³C,¹⁵N-Labeled Amino Acid MixturePlasma81.3 - 118.8Not explicitly stated, but minimized by IS2.0 - 13.61.6 - 11.386.5 - 117.1[3]
Uniformly [¹³C, ¹⁵N]-labeled AAsMouse PlasmaNot explicitly stated, but method validatedMinimized by ISNot explicitly stated, but method validatedNot explicitly stated, but method validatedMethod validated as accurate[5]
Leucine-d3 and Tyrosine-d2Human PlasmaNot explicitly statedNot explicitly stated< 11.8< 14.387.4 - 114.3[6]

Observation: The use of a cocktail of stable isotope-labeled amino acids corresponding to each analyte is a robust strategy that yields high accuracy and precision.[3][5][6] This approach effectively compensates for analyte-specific losses and matrix effects. While highly effective, this can be a more expensive approach compared to using a single non-endogenous SIL internal standard like this compound.

Experimental Protocols

A typical experimental workflow for the quantification of amino acids in a complex biological matrix using an internal standard like this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Key Experiment: Amino Acid Quantification in Human Plasma

Objective: To accurately quantify the concentration of various amino acids in human plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound at a known concentration.

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar analytes like amino acids.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient elution is employed to separate the amino acids over a specific time, for instance, a 15-minute run.[8]

      • Flow Rate: Typically around 0.3-0.5 mL/min.

      • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each amino acid and the internal standard (this compound).

  • Data Analysis:

    • The peak areas of the analytes and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

    • The concentrations of the amino acids in the plasma samples are then calculated from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Amino Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation (HILILC) LC Separation (HILILC) Reconstitution->LC Separation (HILILC) LC Separation (HILIC) LC Separation (HILIC) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (HILIC)->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Workflow for amino acid analysis in plasma.

Role of Internal Standard in Quantification Analyte Signal Analyte Signal Signal Ratio (Analyte/IS) Signal Ratio (Analyte/IS) Analyte Signal->Signal Ratio (Analyte/IS) Internal Standard Signal Internal Standard Signal Internal Standard Signal->Signal Ratio (Analyte/IS) Calibration Curve Calibration Curve Signal Ratio (Analyte/IS)->Calibration Curve Analyte Concentration Analyte Concentration Calibration Curve->Analyte Concentration

References

A Researcher's Guide to Normalization in Metabolomics: A Comparative Analysis Featuring D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics data, achieving accurate and reproducible quantification is paramount. Normalization, a critical step in data processing, aims to minimize systemic variation while preserving true biological differences. This guide provides a comprehensive comparison of normalization strategies, with a special focus on the use of the deuterated non-proteinogenic amino acid, D-2-Aminohexanoic acid-d9, as an internal standard.

The primary challenge in metabolomics is managing unwanted variations introduced during sample preparation and analysis. These can arise from inconsistencies in sample volume, extraction efficiency, and instrument response.[1][2] Normalization strategies are employed to correct for these discrepancies, ensuring that observed differences between samples are biological in origin rather than technical artifacts.[1][2]

Comparison of Normalization Strategies

Several methods are commonly employed for data normalization in metabolomics, each with its own set of advantages and limitations. The choice of method can significantly impact the final biological interpretation of the data. The following table summarizes the key characteristics of common normalization approaches, including the use of a deuterated internal standard like this compound.

Normalization StrategyPrincipleAdvantagesDisadvantages
Internal Standard (e.g., this compound) A known concentration of a stable isotope-labeled compound, not naturally present in the sample, is added to each sample prior to analysis. The signal intensity of each metabolite is then divided by the signal intensity of the internal standard.[3]- Corrects for variations in sample preparation, injection volume, and instrument response.[3] - High accuracy and precision for targeted quantification. - this compound is a non-proteinogenic amino acid, minimizing the risk of interference with endogenous metabolites.- Requires the availability of a suitable internal standard for each class of metabolites. - Assumes the internal standard behaves similarly to the analytes of interest throughout the analytical process.
Total Ion Current (TIC) Normalization The signal intensity of each metabolite is divided by the sum of the intensities of all detected ions in that sample (the total ion current).[1]- Simple and easy to implement.- Assumes that the majority of metabolites do not change between samples, which is often not the case in biological experiments.[1][2] - Can be heavily influenced by a few highly abundant ions, leading to inaccurate normalization.[1]
Median Normalization The signal intensity of each metabolite is divided by the median intensity of all metabolites within that sample.[1]- More robust to outliers than TIC normalization.- Similar to TIC, it assumes that a significant portion of the metabolome is unchanged between samples.
Probabilistic Quotient Normalization (PQN) Calculates a normalization factor based on the median of the quotients of the intensities of each metabolite in a sample relative to a reference spectrum (often the median spectrum of all samples).[4]- Robust to a higher proportion of changing metabolites compared to TIC and median normalization.- More computationally intensive. - Performance can be dependent on the choice of the reference spectrum.

Experimental Performance Data

While direct comparative studies featuring this compound are not abundant in publicly available literature, the principles of using deuterated internal standards are well-established. Data from studies comparing internal standard normalization with other methods consistently demonstrate its superiority in reducing data variability.

For instance, a study comparing various normalization methods for LC/MS metabolomics data found that methods making adjustments for each metabolite, such as internal standard normalization, greatly outperformed sample-wide adjustments like TIC normalization.[1] In many cases, TIC normalization performed worse than no normalization at all.[1]

Another study investigating amino acid analysis demonstrated that internal standardization with a non-proteinogenic amino acid (norleucine) significantly enhanced both the precision (reproducibility) and accuracy of the measurements compared to external standardization.[3] The use of a deuterated standard like this compound would be expected to provide even better performance due to its closer physicochemical similarity to the analytes of interest.

The following table illustrates a hypothetical comparison of performance metrics based on typical results from metabolomics validation studies.

Normalization MethodAnalyteMean Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%CV)
No Normalization Alanine155.823.415.0
Valine210.535.817.0
Leucine135.224.318.0
TIC Normalization Alanine150.121.014.0
Valine205.330.815.0
Leucine130.122.117.0
This compound Alanine152.37.65.0
Valine208.910.45.0
Leucine133.58.06.0

This table is a representation of expected results and does not reflect data from a single specific study.

Experimental Protocols

To ensure the reliable application of this compound as an internal standard, a well-defined experimental protocol is crucial. Below are detailed methodologies for sample preparation and LC-MS analysis.

Sample Preparation Protocol
  • Thaw Samples : Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.

  • Prepare Internal Standard Spiking Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., 80:20 methanol:water) at a known concentration (e.g., 1 µg/mL).

  • Protein Precipitation and Metabolite Extraction :

    • To 50 µL of sample, add 200 µL of the internal standard spiking solution.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant containing the metabolites and the internal standard to a new microcentrifuge tube.

  • Drying : Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS Analysis Protocol
  • Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A column suitable for amino acid analysis, such as a C18 reversed-phase column or a HILIC column.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient to separate the amino acids of interest. For example, starting with 2% B, increasing to 98% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.

  • Flow Rate : A flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Data Acquisition : Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizing the Workflow and Data Analysis Pipeline

To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the subsequent statistical data analysis pipeline.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate_Extract Protein Precipitation & Metabolite Extraction Spike_IS->Precipitate_Extract Centrifuge Centrifuge Precipitate_Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Collect_Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection

A typical experimental workflow for metabolomics analysis using an internal standard.

StatisticalAnalysis cluster_DataProcessing Data Processing cluster_StatisticalAnalysis Statistical Analysis cluster_Interpretation Biological Interpretation Raw_Data Raw_Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Univariate Univariate Analysis (t-test, ANOVA) Normalization->Univariate Multivariate Multivariate Analysis (PCA, PLS-DA) Normalization->Multivariate Biomarker_ID Biomarker Identification Multivariate->Biomarker_ID Pathway_Analysis Pathway Analysis Biomarker_ID->Pathway_Analysis

A standard pipeline for the statistical analysis of normalized metabolomics data.

Conclusion

The choice of normalization method is a critical decision in metabolomics research that directly impacts the reliability and biological relevance of the results. While simpler methods like TIC normalization are readily available, they are based on assumptions that may not hold true for many biological studies. The use of a stable isotope-labeled internal standard, such as the non-proteinogenic deuterated amino acid this compound, offers a robust and accurate approach to correct for experimental variability. By carefully selecting an appropriate internal standard and implementing a validated experimental protocol, researchers can significantly enhance the quality of their metabolomics data, leading to more confident biological insights.

References

Comparative Analysis of D-Amino Acid Racemization in Food Processing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of D-amino acid racemization in food processing, tailored for researchers, scientists, and drug development professionals. The formation of D-amino acids from their L-isomers is a significant consequence of various food processing techniques, impacting nutritional value and potentially introducing bioactive compounds into the food supply. This document outlines the conditions favoring racemization, compares its extent across different food matrices and processing methods, details analytical protocols for detection, and explores alternative processing technologies to mitigate this phenomenon.

Factors Influencing D-Amino Acid Racemization

The conversion of L-amino acids to their D-enantiomers, a process known as racemization, is primarily influenced by three main factors during food processing:

  • pH: Alkaline conditions significantly accelerate the rate of racemization. The abstraction of the α-proton of an amino acid is facilitated at high pH, leading to the formation of a planar carbanion intermediate which can then be protonated from either side, resulting in a racemic mixture.[1][2]

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and increase the rate of racemization. The effect of temperature is often synergistic with pH.[1][2]

  • Time: The duration of exposure to harsh conditions, such as high temperature and alkaline pH, directly correlates with the extent of racemization.[2]

Quantitative Comparison of D-Amino Acid Racemization

The extent of D-amino acid formation varies significantly depending on the food matrix, the specific amino acid, and the processing conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: D-Amino Acid Content in Dairy Products Under Different Processing Methods

Food ProductProcessing MethodD-Amino AcidConcentration (% of Total Amino Acid)Reference
MilkRawD-Aspartic Acid1.48[3]
MilkPasteurizedD-Aspartic Acid-[4][5]
MilkUHT (Ultra-High Temperature)D-Aspartic Acid-[6][7]
MilkSterilizedD-Aspartic Acid-[6]
Acidophilus MilkFermentationD-Aspartic Acid2.05[3]
Fat-free Milk PowderDryingD-Aspartic Acid2.15[3]
KefirFermentationD-Aspartic Acid2.44[3]
Evaporated MilkEvaporation, SterilizationD-Aspartic Acid2.49[3]
YogurtFermentationD-Aspartic Acid3.12[3]
Milk-based Infant FormulaVariousD-Aspartic Acid4.95[3]
CheeseFermentation, RipeningD-Alanine1.35-2.48 mg/100g[3]
CheeseFermentation, RipeningD-Aspartic Acid0.31-0.37 mg/100g[3]
CheeseFermentation, RipeningD-Glutamic Acid1.09-2.13 mg/100g[3]

Note: Holder pasteurization of human milk has been found not to cause racemization of L-amino acids.[4][5] UHT and pasteurization are generally considered to have a minimal effect on racemization compared to in-container sterilization.[6][7]

Table 2: D-Amino Acid Content in Processed Meats

Food ProductProcessing MethodD-Amino AcidConcentration (% of Total Amino Acid)Reference
BaconCuring, SmokingD-Aspartic Acid13[8]
Smoked BaconSmoking-Digestible indispensable amino acids improved[9]
Cured Buffalo MeatCuring, Smoking-pH, color, texture, and odor improved[9]
HamCuring, Smoking-Provides all nine essential amino acids[10]

Table 3: D-Amino Acid Content in Processed Plant-Based Foods

Food ProductProcessing MethodD-Amino AcidConcentration (% of Total Amino Acid)Reference
Textured Soy ProteinExtrusionD-Aspartic Acid9[8]
Wheat CrackersBakingD-Aspartic Acid9.5[8]
Wheat CerealBaking/ExtrusionD-Aspartic Acid11.9[8]
TortillasAlkali-treatment, BakingD-Aspartic Acid11.6[8]
HominyAlkali-treatmentD-Aspartic Acid15.4[8]
Fried HamburgerFrying-Insignificant racemization[8]
Toasted White BreadToasting-Substantial racemization[8]
Cooked Chicken MeatCooking-Substantial racemization[8]
Baked PotatoesBaking-Contains all essential amino acids[11]
Fried PotatoesFrying-Maillard reaction involves amino acids and sugars[12]

Experimental Protocols for D-Amino Acid Analysis

Accurate quantification of D-amino acids is crucial for assessing the impact of food processing. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for D-Amino Acid Analysis

This method involves the derivatization of amino acids to make them volatile for GC analysis.

1. Sample Preparation (Hydrolysis):

  • Weigh approximately 100 mg of the homogenized food sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl.

  • For samples with high carbohydrate content, add 0.1% phenol (B47542) to prevent halogenation of tyrosine.

  • Flush the tube with nitrogen gas, seal, and hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the sample and filter to remove any solid debris.

  • Evaporate the filtrate to dryness under a vacuum.

  • Re-dissolve the residue in 0.1 M HCl.

2. Derivatization (Two-step):

  • Esterification: Add 200 µL of 3 M HCl in n-butanol to the dried hydrolysate. Heat at 100°C for 15 minutes. Evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of dichloromethane. Heat at 100°C for 10 minutes. Evaporate the reagents and redissolve the derivative in a suitable solvent (e.g., hexane).

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm i.d., 0.16 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Initial temperature of 90°C, hold for 1 min, ramp to 180°C at 4°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Data Analysis: Identify D- and L-amino acid derivatives based on their retention times and mass spectra. Quantify using calibration curves of authentic standards.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol for D-Amino Acid Analysis

This method utilizes pre-column derivatization with a fluorescent reagent for sensitive detection.

1. Sample Preparation (Hydrolysis):

  • Follow the same hydrolysis procedure as described for the GC-MS protocol.

2. Derivatization (Pre-column):

  • Reagent: Prepare a solution of o-phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine, NAC) in a borate (B1201080) buffer (pH 9.5).

  • Procedure: Mix an aliquot of the sample hydrolysate with the OPA/NAC reagent. Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature in the dark. The reaction forms fluorescent diastereomeric isoindoles.

3. HPLC-FLD Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM sodium acetate (B1210297) buffer (pH 5.8).

  • Mobile Phase B: Methanol.

  • Gradient Elution: Start with a low percentage of mobile phase B and gradually increase to elute the derivatized amino acids. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Set the excitation wavelength at 340 nm and the emission wavelength at 450 nm.[13]

  • Data Analysis: Identify and quantify the diastereomeric derivatives based on their retention times and fluorescence signals compared to standard solutions.

Alternative Food Processing Technologies to Minimize Racemization

To reduce the formation of D-amino acids, alternative, non-thermal processing technologies are being explored.

  • High-Pressure Processing (HPP): This technology uses high hydrostatic pressure to inactivate microorganisms at or near room temperature. By avoiding high temperatures, HPP can significantly reduce the extent of amino acid racemization.[14][15][16][17] It is particularly effective for liquid foods like fruit juices.[14][15][17]

  • Ultrasound-Assisted Processing: High-power ultrasound can be used for various food processing applications, including extraction and microbial inactivation. While it can cause some protein denaturation, its non-thermal nature suggests a lower potential for racemization compared to conventional heating methods.[18][19][20][21][22] However, more research is needed to quantify its specific impact on D-amino acid formation in different food matrices.

Visualizing Racemization and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of amino acid racemization and a typical analytical workflow for D-amino acid determination.

Racemization_Mechanism L_Amino_Acid L-Amino Acid (Chiral Center) Carbanion Planar Carbanion Intermediate (Achiral) L_Amino_Acid->Carbanion α-proton abstraction (High pH, Heat) Carbanion->L_Amino_Acid Protonation D_Amino_Acid D-Amino Acid (Chiral Center) Carbanion->D_Amino_Acid Protonation

Caption: Mechanism of amino acid racemization via a planar carbanion intermediate.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Food_Sample Food Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Food_Sample->Hydrolysis Derivatization Derivatization (e.g., OPA/NAC or TFAA) Hydrolysis->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS or FLD) Chromatography->Detection Quantification Quantification of D- and L-Amino Acids Detection->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General analytical workflow for the determination of D-amino acids in food.

References

Safety Operating Guide

Proper Disposal of D-2-Aminohexanoic acid-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of D-2-Aminohexanoic acid-d9, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Given the conflicting safety information available for analogous compounds, a cautious approach to the disposal of this compound is strongly recommended. While one safety data sheet (SDS) for a stereoisomer classifies it as non-hazardous, another for a similar compound indicates potential for skin and eye irritation. Therefore, it is prudent to handle and dispose of this chemical as a potentially hazardous substance.

Hazard Profile Summary

For clarity, the following table summarizes the hazard classifications found for compounds structurally similar to this compound. This data underscores the importance of treating the substance with caution.

CompoundCAS NumberGHS ClassificationPotential HazardsSource
L-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid1331889-36-1Not a hazardous substance by GHSNone statedCDN Isotopes
Unspecified 2-Aminohexanoic acidNot SpecifiedSkin irritation (Category 2), Serious eye damage (Category 1)Causes skin irritation, Causes serious eye damageSigma-Aldrich

Experimental Protocols: Disposal Procedures

The overriding principle for laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] All chemical waste, including this compound and any contaminated materials, must be managed in accordance with institutional policies and local regulations.

Step 1: Personal Protective Equipment (PPE) Before handling the material for disposal, ensure you are wearing appropriate PPE as outlined in Section 8 of the product's Safety Data Sheet. This should include, at a minimum, safety glasses, chemical-resistant gloves, and a lab coat.

Step 2: Waste Classification and Segregation Due to the conflicting hazard information, it is safest to treat this compound as a hazardous chemical waste.

  • Do not dispose of this compound down the sink or in the regular trash.[2][3]

  • Segregate the waste at the point of generation.[4] Keep it separate from other waste streams to avoid unintended chemical reactions.[5]

  • Waste includes the pure chemical, solutions containing the chemical, and any materials used for cleaning up spills (e.g., absorbent pads).

Step 3: Waste Collection and Labeling

  • Collect the waste in a designated, compatible, and leak-proof container.[3][4] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][6]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

Step 4: Consultation with Environmental Health and Safety (EHS)

  • This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) office to inform them of the waste you have generated.

  • Provide them with the Safety Data Sheet (if available) and any other relevant information.

  • The EHS office will provide specific instructions for the collection, storage, and ultimate disposal of the waste in compliance with all federal, state, and local regulations.[6]

Step 5: Storage and Pickup

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5][6]

  • Ensure the storage area is secure and away from incompatible materials.[5]

  • Follow the instructions provided by your EHS office for scheduling a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound.

DisposalWorkflow start Start: Need to dispose of This compound review_sds Review Safety Data Sheet (SDS) for disposal information (Section 13) start->review_sds conflicting_info Is hazard information conflicting or unclear? review_sds->conflicting_info treat_hazardous Treat as Hazardous Waste conflicting_info->treat_hazardous Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) conflicting_info->consult_ehs No treat_hazardous->consult_ehs follow_ehs Follow EHS guidance for: - Labeling - Storage - Pickup consult_ehs->follow_ehs end End: Proper Disposal follow_ehs->end

Caption: Decision workflow for the disposal of this compound.

By following these procedural steps and prioritizing communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling D-2-Aminohexanoic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-2-Aminohexanoic acid-d9. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment

This compound is a deuterated form of 2-Aminohexanoic acid (also known as norleucine). While a Safety Data Sheet (SDS) for the closely related L-2-Aminohexanoic-d9 acid classifies it as not a hazardous substance under the Globally Harmonized System (GHS)[1], data for the non-deuterated parent compound, 6-Aminocaproic acid, indicates potential hazards. Some classifications for the parent compound include skin irritation, serious eye irritation, and possible respiratory irritation.[2][3][4][5]

Given that the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, adopting precautions suitable for a potentially irritating compound. Always handle substances of unknown toxicity with a conservative approach.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following equipment should be used when handling this compound, particularly in its solid, powdered form.[6]

PPE CategoryRecommendationSpecifications
Eye & Face Protection Safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard.[6][7][8]Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[7][8]
Hand Protection Chemical-resistant gloves.Nitrile or natural rubber gloves are commonly used. Always check the glove manufacturer's specifications for compatibility and breakthrough times.[9] Discard and replace gloves immediately if they become contaminated.
Body Protection Laboratory coat.A long-sleeved lab coat is standard.[7] For larger quantities or when there is a significant risk of contamination, disposable coveralls may be appropriate. Gowns should be closed at the back and have tight-fitting cuffs.
Respiratory Protection Use only in a well-ventilated area. A respirator may be necessary if dust is generated and engineering controls are insufficient.[4][6][9]If required, use a NIOSH-approved N95 or higher-rated particulate respirator. Ensure proper fit testing and training.

Operational Plan: Handling Procedures

Adherence to proper handling protocols is essential for safety.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[3][5] For procedures that may generate dust, such as weighing or transferring solid material, use a chemical fume hood or a ventilated balance enclosure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][5] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as listed in the table above before entering the handling area.

  • Handling the Compound:

    • As a solid, this compound may form dust.[3] Avoid actions that could generate dust, such as crushing or vigorous scraping.

    • When weighing, use a spatula to carefully transfer the material.

    • Keep the container tightly closed when not in use.[4][10]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

  • Decontamination: Clean the work area and any contaminated equipment thoroughly after use.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not pour down the drain.[9]

  • Contaminated PPE:

    • Disposable gloves, bench paper, and other contaminated disposable items should be collected in a designated hazardous waste container.

    • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4][5]

  • Containers: Empty containers should be triple-rinsed (if appropriate) before recycling or disposal, with the rinsate collected as hazardous waste. Handle contaminated packages in the same way as the substance itself.[9]

All waste must be disposed of in accordance with local, state, and federal regulations.[4]

Workflow and Logic Diagrams

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_risk Risk-Based Adjustments cluster_actions Action & Disposal start Start: Prepare to handle This compound assess_hazards Assess Hazards: - Review SDS - Note solid/powder form start->assess_hazards base_ppe Standard PPE: - Lab Coat - Safety Glasses with Side Shields assess_hazards->base_ppe glove_select Select Chemical-Resistant Gloves (e.g., Nitrile) base_ppe->glove_select dust_risk Risk of dust generation? (e.g., weighing, transferring) glove_select->dust_risk splash_risk Risk of splash? dust_risk->splash_risk No use_hood Additional Control: Work in a Fume Hood or Ventilated Enclosure dust_risk->use_hood Yes add_goggles Upgrade to Goggles and/or Face Shield splash_risk->add_goggles proceed Proceed with Handling Using Selected PPE splash_risk->proceed No add_respirator Consider N95 Respirator use_hood->add_respirator add_respirator->splash_risk add_goggles->proceed disposal Post-Handling: - Decontaminate work area - Dispose of waste & PPE per protocol proceed->disposal

Caption: PPE selection workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.